Isoprocarb
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2-propan-2-ylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSJMKIUCUGGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042072 | |
| Record name | Isoprocarb | |
| Source | EPA DSSTox | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Isopropylphenyl methylcarbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.4 mg/mL at 25 °C | |
| Record name | 2-Isopropylphenyl methylcarbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2631-40-5 | |
| Record name | Isoprocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isoprocarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprocarb | |
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| Record name | Phenol, 2-(1-methylethyl)-, 1-(N-methylcarbamate) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprocarb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/714I55QH9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Isopropylphenyl methylcarbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 - 93 °C | |
| Record name | 2-Isopropylphenyl methylcarbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-isopropylphenyl N-methylcarbamate (Propoxur)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-isopropylphenyl N-methylcarbamate, a widely used carbamate insecticide commercially known as Propoxur. This document details the experimental protocols for its two-step synthesis, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.
Overview of the Synthesis Pathway
The commercial synthesis of 2-isopropylphenyl N-methylcarbamate is predominantly a two-step process. The first step involves the O-alkylation of catechol to produce the intermediate, 2-isopropoxyphenol. The second step is the carbamoylation of this intermediate with methyl isocyanate to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-Isopropoxyphenol from Catechol
This procedure describes the synthesis of the key intermediate, 2-isopropoxyphenol, via the alkylation of catechol with an isopropyl halide.
Methodology:
-
A mixture of catechol, potassium carbonate (as a base), butanone (as a solvent), and a phase transfer catalyst is prepared in a reaction vessel.
-
The mixture is heated to reflux.
-
Isopropyl bromide is slowly added dropwise to the refluxing mixture.
-
The reaction is continued at reflux for a specified duration (e.g., 8 to 32 hours) to ensure maximum conversion.[1]
-
After the reaction is complete, the majority of the butanone is removed by distillation.
-
Water is added to dissolve the inorganic salts.
-
The aqueous solution is extracted with an organic solvent such as benzene.
-
The organic extract is then washed with a dilute sodium hydroxide solution.
-
The resulting aqueous layer is neutralized with dilute hydrochloric acid.
-
The neutralized solution is extracted again with benzene.
-
The final organic extract is dried over a drying agent like calcium chloride.
-
The solvent is evaporated, and the crude 2-isopropoxyphenol is purified by vacuum distillation, collecting the fraction at 100-102 °C / 1.46 kPa.[1]
Step 2: Synthesis of 2-isopropylphenyl N-methylcarbamate (Propoxur)
This procedure details the final step in the synthesis, the reaction of 2-isopropoxyphenol with methyl isocyanate.
Methodology:
-
In a four-port reaction bottle equipped with a mechanical stirrer, condenser, and exhaust receiver, charge 2-isopropoxyphenol and a catalyst, such as N,N-dimethylbenzylamine.[2]
-
Heat the mixture to a temperature of 60 °C.[2]
-
Slowly add methyl isocyanate dropwise to the reaction mixture.
-
After the addition is complete, raise the temperature to 90 °C and maintain for 3 hours to complete the reaction.[2]
-
Upon completion, the reaction mixture is discharged.
-
The product is cooled, which may result in solidification, and can then be sliced and packaged.[2]
Quantitative Data
The following tables summarize the quantitative data for the synthesis of 2-isopropylphenyl N-methylcarbamate.
Table 1: Reactants and Conditions for the Synthesis of 2-isopropylphenyl N-methylcarbamate
| Parameter | Step 1: Synthesis of 2-Isopropoxyphenol | Step 2: Synthesis of Propoxur |
| Reactants | Catechol, Isopropyl Bromide/Chloride | 2-Isopropoxyphenol, Methyl Isocyanate |
| Catalyst | Phase Transfer Catalyst, N,N-dimethylbenzylamine[2] | N,N-dimethylbenzylamine[2] |
| Solvent | Butanone, Benzene[1] | Not specified (neat reaction) |
| Temperature | Reflux, 100-102 °C (distillation)[1] | 60-90 °C[2] |
| Reaction Time | 8-32 hours[1] | 3 hours[2] |
Table 2: Molar Ratios and Yields for the Synthesis of Propoxur
| Reactant/Product | Molar Amount (moles) | Molar Ratio (relative to 2-isopropoxyphenol) |
| 2-Isopropoxyphenol | 0.55 | 1 |
| Methyl Isocyanate | 0.58 | 1.05 |
| N,N-dimethylbenzylamine (Catalyst) | 0.00011 | 0.0002 |
| Propoxur (Product) | - | - |
| Yield | - | 99.0% [2] |
| Purity | - | 98.1% [2] |
Concluding Remarks
The synthesis of 2-isopropylphenyl N-methylcarbamate is a well-established industrial process. The two-step pathway described herein offers high yields and purity of the final product.[2] Careful control of reaction parameters such as temperature, reaction time, and catalyst loading is crucial for achieving optimal results. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the synthesis and development of carbamate-based compounds.
References
Isoprocarb: A Technical Guide to its Pharmacology and Biochemistry
Introduction
Isoprocarb (Chemical Name: 2-isopropylphenyl methylcarbamate) is a synthetic carbamate ester that has been widely utilized as a fast-acting, non-systemic insecticide with contact and stomach action.[1][2] Belonging to the phenyl methylcarbamate class of insecticides, it is primarily employed in agriculture to control a variety of chewing and sucking insects on crops such as rice, sugarcane, cocoa, and vegetables.[1][3] Its mechanism of action, like other carbamate insecticides, is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[2][3] This guide provides an in-depth technical overview of the pharmacology, biochemistry, and toxicology of this compound, tailored for researchers and professionals in drug development and life sciences.
Physicochemical Properties
This compound is a colorless crystalline solid with the following properties:[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [2][3] |
| Molecular Weight | 193.24 g/mol | [3] |
| CAS Number | 2631-40-5 | [1][2] |
| Melting Point | 88 - 93 °C | [3] |
| Water Solubility | 0.4 mg/mL at 25 °C | [3] |
| LogP | 2.31 | [3] |
Pharmacology
Mechanism of Action
The primary pharmacological target of this compound is the enzyme acetylcholinesterase (AChE).[2][3][5] this compound acts as a reversible inhibitor of AChE.[3][4] The mechanism involves the carbamoylation of the serine hydroxyl group at the active site of the AChE enzyme. This process is analogous to the acetylation of AChE by its natural substrate, acetylcholine, but the resulting carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate.
This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The excess ACh results in the persistent stimulation of cholinergic receptors—both muscarinic and nicotinic—in the central and peripheral nervous systems, leading to a state of cholinergic crisis and neurotoxicity.[4] Unlike organophosphates, the inhibition by carbamates like this compound is reversible, as the carbamoylated enzyme can spontaneously hydrolyze, restoring enzyme function.[3][4]
Pharmacodynamics
The accumulation of acetylcholine due to AChE inhibition leads to a range of pharmacodynamic effects characteristic of cholinergic overstimulation. Symptoms of acute exposure can manifest within minutes to hours and include:[3][4]
-
Muscarinic effects: Excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (nausea, vomiting, abdominal pain), and bronchoconstriction.[4]
-
Nicotinic effects: Muscle twitching (fasciculations), cramping, weakness, and eventually paralysis.[4]
-
Central Nervous System (CNS) effects: Headache, dizziness, anxiety, confusion, ataxia, convulsions, and potentially coma and respiratory depression, which is the primary cause of death in severe poisoning.[4]
Biochemistry and Metabolism
The biotransformation of this compound is a critical determinant of its toxicity and detoxification. Metabolism occurs primarily in the liver through Phase I and Phase II reactions.[3][6]
Phase I Metabolism: Hydrolysis and Oxidation
The initial metabolic steps involve enzymatic hydrolysis and oxidation.
-
Hydrolysis: The carbamate ester bond is hydrolyzed, yielding 2-isopropylphenol and methylcarbamic acid.[1]
-
Oxidation: The isopropyl group on the aromatic ring can be oxidized. A key metabolic pathway involves oxidation mediated by Cytochrome P450 enzymes, particularly CYP3A4 .[7] This process can lead to the formation of a reactive quinone intermediate.[7] Other identified metabolites include 2-(1-hydroxy-1-methylethyl)-phenyl N-methylcarbamate.[1]
Phase II Metabolism: Conjugation and Detoxification
The reactive quinone intermediate generated during Phase I is highly electrophilic and can cause cellular damage. To mitigate this, it undergoes conjugation with endogenous nucleophiles, primarily glutathione (GSH), in a Phase II detoxification reaction.[6][7] This conjugation results in the formation of GSH conjugates (e.g., M6) and, subsequently, N-acetylcysteine (NAC) conjugates (e.g., M7, M8), which are then excreted.[7] This metabolic activation and subsequent detoxification pathway are crucial in understanding this compound-induced hepatotoxicity.[7]
Toxicology
This compound is classified as moderately hazardous (Toxicity Class II) by the World Health Organization (WHO).[1] Its toxicity varies significantly across different species.
Acute Toxicity Data
| Species | Route | Value | Unit | Source |
| Rat | Oral LD50 | 403 - 450 | mg/kg | [1][4][8] |
| Rat | Dermal LD50 | >2000 | mg/kg | [1] |
| Rat | Inhalation LC50 (4h) | 2.09 | mg/L | [1] |
| Carp | 96h LC50 | 22 | mg/L | [1] |
| Daphnia magna | 48h EC50 | 0.024 | mg/L | [1] |
| Algae (P. subcapitata) | 72h EC50 | 21 | mg/L | [1][9] |
| Honeybee | Contact LD50 (48h) | >2.0 | µ g/bee | [1] |
Developmental and Ecotoxicology
Studies using zebrafish (Danio rerio) embryos have highlighted the developmental toxicity of this compound. Exposure to this compound (e.g., 29 and 58 mg/L) resulted in significant morphological abnormalities, including pericardial and yolk sac edema, reduced body length, and spinal curvature.[8][9] Furthermore, this compound was shown to induce apoptosis and cause severe defects in vascular development, specifically malformation of intersegmental vessels (ISVs), which can disrupt blood flow and normal organogenesis.[8][9]
This compound also induces neurotoxicity in zebrafish embryos by inhibiting the expression of genes crucial for neurodevelopment (e.g., syn2a, elavl3) and reducing AChE activity.[10] This is accompanied by the induction of oxidative stress, characterized by increased reactive oxygen species (ROS) and subsequent apoptosis.[10] Its high toxicity to aquatic invertebrates, such as Daphnia magna, underscores its potential risk to aquatic ecosystems.[1]
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol provides a general method for determining the AChE inhibitory activity of a compound like this compound.
-
Reagents and Preparation:
-
Acetylcholinesterase (AChE) enzyme solution from a suitable source (e.g., electric eel, human recombinant).
-
Phosphate buffer (e.g., 100 mM, pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add different concentrations of the this compound solution (or solvent control) to the respective wells.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[11]
-
Initiate the reaction by adding the ATCI substrate solution to all wells.[11]
-
Immediately measure the change in absorbance at 410-412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.[11] The absorbance increases as the thiocholine produced by ATCI hydrolysis reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]
-
Protocol 2: In Vitro Metabolic Activation Study using Liver Microsomes
This protocol is designed to identify reactive metabolites of this compound.
-
Reagents and Preparation:
-
Pooled liver microsomes (e.g., human, mouse).
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
This compound stock solution.
-
Trapping agent: Glutathione (GSH) or N-acetylcysteine (NAC).
-
CYP3A4 inhibitor (optional): Ketoconazole, to confirm the role of the specific enzyme.[7]
-
Quenching solution: Acetonitrile or methanol to stop the reaction.
-
-
Incubation Procedure:
-
Pre-warm a mixture of liver microsomes, the NADPH-generating system, the trapping agent (GSH), and buffer at 37°C.
-
Initiate the reaction by adding this compound to the mixture.
-
For inhibitor studies, pre-incubate the microsomes with ketoconazole before adding this compound.[7]
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and characterize the parent compound and any formed GSH/NAC-conjugated metabolites.[7]
-
References
- 1. Insecticide this compound (MIPC) [rayfull.net]
- 2. This compound (Ref: OMS 32) [sitem.herts.ac.uk]
- 3. This compound | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mtih.org [mtih.org]
- 7. Metabolic Activation of Pesticide this compound Mediated by CYP3A4 and the Possible Correlation with Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces acute toxicity in developing zebrafish embryos through vascular malformation [e-jarb.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound causes neurotoxicity of zebrafish embryos through oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mode of Action of Isoprocarb on the Insect Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocarb, a carbamate insecticide, is a potent neurotoxic agent widely employed in agriculture to control a variety of sucking and chewing insects, particularly in rice and vegetable cultivation.[1][2] Its efficacy stems from its targeted action on the insect nervous system, leading to rapid paralysis and mortality.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's insecticidal activity, with a focus on its interaction with the cholinergic system. The document details the primary mode of action, presents available quantitative data on its inhibitory effects, outlines experimental protocols for its study, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE) within the insect nervous system.[2][3] AChE plays a critical role in synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse, allowing the postsynaptic neuron to repolarize and prepare for subsequent signals.
This compound acts as a reversible inhibitor of AChE. The carbamate moiety of the this compound molecule carbamylates a serine residue within the active site of the AChE enzyme. This process forms a carbamoylated enzyme complex that is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal breakdown of acetylcholine.[4]
The consequence of this prolonged inhibition is the accumulation of acetylcholine in the synaptic cleft. This leads to the continuous stimulation of postsynaptic acetylcholine receptors (AChRs), resulting in a state of hyperexcitation of the insect's nervous system. The clinical signs of this compound poisoning in insects include tremors, hyperactivity, uncoordinated movement, and ultimately, paralysis and death due to respiratory failure.[2]
Quantitative Data: Acetylcholinesterase Inhibition by this compound
| Insect Species | Enzyme Source | Parameter | Value | Reference |
| Nephotettix cincticeps (Green Rice Leafhopper) | Head Homogenate | IC50 | 4.7 x 10-7 M | [5] |
| Musca domestica (Housefly) | Head Homogenate | IC50 | Data not available | |
| Aedes aegypti (Yellow Fever Mosquito) | Whole Body Homogenate | IC50 | Data not available | |
| Myzus persicae (Green Peach Aphid) | Whole Body Homogenate | IC50 | Data not available |
Note: The lack of comprehensive, publicly available IC50 and Ki values for this compound across a wide range of insect pests highlights a gap in the current toxicological literature. Further research is needed to fully characterize the species-specific inhibitory profile of this insecticide.
Experimental Protocols
The primary method for determining the inhibitory effect of this compound on acetylcholinesterase is the colorimetric assay developed by Ellman et al. (1961).[6][7] This assay provides a quantitative measure of AChE activity and its inhibition.
Protocol: Determination of Acetylcholinesterase Inhibition by this compound using Ellman's Method
1. Principle:
This assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[6][7] The rate of color change is proportional to the AChE activity. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in its presence.
2. Materials:
-
Acetylcholinesterase (AChE) source (e.g., purified enzyme, insect head homogenate)
-
This compound (analytical standard)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Solvent for this compound (e.g., DMSO)
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations for testing.
-
Prepare a solution of ATCI in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare the AChE solution in phosphate buffer to a desired activity level.
-
-
Assay Setup (in a 96-well microplate):
-
Test Wells: Add a specific volume of phosphate buffer, the AChE solution, and a specific volume of the this compound dilution.
-
Control Wells (No Inhibitor): Add the same volumes of phosphate buffer, AChE solution, and the solvent used for this compound (without the inhibitor).
-
Blank Wells: Add the same volumes of phosphate buffer, the solvent, and the substrate (ATCI), but no enzyme. This accounts for the non-enzymatic hydrolysis of the substrate.
-
-
Incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[6]
-
-
Initiation of Reaction:
-
Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately after adding the substrate, add the DTNB solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.
-
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Subtract the rate of the blank wells from the rates of the control and test wells to correct for non-enzymatic hydrolysis.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the resulting dose-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Cholinergic Synaptic Transmission and this compound's Point of Interference.
References
- 1. researchgate.net [researchgate.net]
- 2. awiner.com [awiner.com]
- 3. This compound (Ref: OMS 32) [sitem.herts.ac.uk]
- 4. This compound | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Insecticide-insensitive acetylcholinesterase can enhance esterase-based resistance in Myzus persicae and Myzus nicotianae [agris.fao.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Isoprocarb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocarb (IUPAC name: 2-(1-methylethyl)phenyl N-methylcarbamate) is a carbamate insecticide widely utilized in agricultural applications to control a variety of pests on crops such as rice, cocoa, and vegetables.[1] As a member of the carbamate class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for its analysis, and a visualization of its key biological pathways.
Physical Properties
This compound is a colorless crystalline solid under standard conditions.[1][3] Its key physical and thermodynamic properties are summarized below. The variation in reported values can be attributed to different experimental conditions and purity levels of the samples tested.
Table 1: Physical and Thermodynamic Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless crystalline solid, White to off-white crystalline powder | [1][3][4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Melting Point | 88 - 97 °C | [4] |
| Boiling Point | 128-129 °C at 20 mmHg; 329.46 °C (estimate) | [4] |
| Density | 1.0945 g/cm³ (estimate) | [4] |
| Vapor Pressure | 0.00947 mmHg at 25 °C | |
| Octanol-Water Partition Coefficient (LogP) | 2.31 | [1] |
| pKa | 12.22 ± 0.46 (Predicted) | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Source(s) |
| Water | 270 mg/L | 20 °C | [3] |
| 400 mg/L | 25 °C | [1] | |
| Acetone | 290,000 mg/L (readily soluble) | 20 °C | [4] |
| Methanol | Readily soluble | [4] | |
| Toluene | 65,000 mg/L | 20 °C | |
| Ethyl Acetate | 180,000 mg/L | 20 °C | |
| n-Hexane | 1,500 mg/L | 20 °C | |
| DMSO | Soluble | ||
| Chloroform | Slightly Soluble | [4] |
Chemical Properties and Reactivity
This compound is a carbamate ester.[1] Its chemical behavior is characterized by the carbamate functional group.
-
Stability : this compound is susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the ester linkage.[4] It is considered stable for short periods under ambient shipping conditions.
-
Reactivity : The primary biological reactivity of this compound is the carbamoylation of the serine hydroxyl group in the active site of acetylcholinesterase.
-
Decomposition : When subjected to high temperatures, such as in pyrolysis, this compound decomposes into a large number of products, including mono-aromatics and polycyclic aromatic hydrocarbons.[5][6] Photodegradation in aqueous solutions primarily yields 2-isopropylphenol and can also result in photo-Fries rearrangement products.[7]
Biological Signaling and Metabolic Pathways
Mechanism of Action: Acetylcholinesterase Inhibition
The insecticidal activity of this compound stems from its role as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[2][8] In cholinergic synapses, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), terminating the nerve signal. This compound mimics the structure of acetylcholine and binds to the active site of AChE. The carbamoyl group of this compound is then transferred to a critical serine residue in the enzyme's active site. This carbamoylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during normal ACh breakdown.[9] This leads to an accumulation of acetylcholine in the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately the death of the insect.[8]
Metabolic Activation Pathway
In mammals, this compound undergoes metabolic activation, primarily in the liver, mediated by cytochrome P450 enzymes, specifically CYP3A4.[10][11] This process is believed to be linked to its observed hepatotoxicity.[10] The metabolic cascade involves the formation of a reactive quinone intermediate. This electrophilic metabolite can then be detoxified by conjugation with endogenous nucleophiles like glutathione (GSH). The detection of GSH and N-acetylcysteine (NAC) conjugates in vitro and in vivo confirms this pathway.[10]
Experimental Protocols
The analysis and synthesis of this compound involve standard organic chemistry and analytical techniques. Below are outlines of common experimental methodologies.
Commercial Synthesis
The commercial production of this compound is typically a two-step process.[3]
-
Formation of Chloroformate Intermediate : 2-isopropylphenol is reacted with phosgene in a suitable solvent like toluene, often with a catalytic amount of dimethylformamide (DMF). This reaction forms the 2-isopropylphenyl chloroformate intermediate.
-
Carbamoylation : The chloroformate intermediate is then reacted with methylamine. This is a nucleophilic addition reaction where the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride leaving group. The pH is carefully controlled during this step to prevent hydrolysis of the intermediate.
-
Purification : The final product, this compound, is purified from the reaction mixture using techniques such as vacuum distillation or recrystallization from a solvent like hexane.[3]
Analytical Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound residues in various matrices.
-
Objective : To separate and quantify this compound in a sample.
-
Sample Preparation (QuEChERS Method for Coffee) : A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is often employed for sample cleanup.[12][13] This involves extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step with salts (e.g., MgSO₄, NaCl) and a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like primary secondary amine (PSA) to remove matrix interferences.[12]
-
Instrumentation : A standard HPLC system equipped with a UV or mass spectrometry (MS/MS) detector.
-
Chromatographic Conditions :
-
Column : A reverse-phase column, such as a C18, is typically used (e.g., Chromolith® RP-18e, 100 x 3 mm).[12][14]
-
Mobile Phase : A gradient elution using a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[14]
-
Flow Rate : Typically around 0.4 - 1.0 mL/min.[12]
-
Detection : UV detection is possible, but for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is preferred, monitoring specific precursor-to-product ion transitions.[12]
-
-
Quantification : A calibration curve is generated using certified reference standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Analytical Determination by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for studying its thermal decomposition products.[4][5]
-
Objective : To separate, identify, and quantify this compound and related volatile or semi-volatile compounds.
-
Sample Preparation : Samples are extracted with an appropriate organic solvent. Derivatization is typically not required for this compound. The extract is concentrated and may require a cleanup step using a technique like column chromatography.[4]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer. A pyrolysis unit can be attached for decomposition studies.[5]
-
Chromatographic Conditions :
-
Column : A capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methyl silicone column (e.g., HP-5), is common.[4][5]
-
Carrier Gas : Helium is typically used.[5]
-
Temperature Program : A temperature gradient is used to elute compounds, for example, starting at a lower temperature and ramping up to a higher temperature to ensure separation of all components.[4]
-
Injection : A split/splitless injector is used.
-
-
Mass Spectrometry : The mass spectrometer is typically operated in electron ionization (EI) mode. Full scan mode is used for the identification of unknown compounds (like pyrolysis products), while selected ion monitoring (SIM) mode can be used for sensitive quantification of the target analyte.
Conclusion
This compound remains a significant compound in the field of agricultural science. A thorough understanding of its physical properties, such as solubility and partition coefficient, is crucial for formulation development and environmental fate modeling. Its chemical reactivity, particularly its role as an AChE inhibitor, defines its biological function. Furthermore, knowledge of its metabolic pathways is essential for assessing its toxicological profile in non-target organisms, including humans. The analytical methodologies outlined provide the necessary framework for its accurate quantification and study, ensuring both efficacy in application and safety in its use.
References
- 1. This compound | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Ref: OMS 32) [sitem.herts.ac.uk]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Activation of Pesticide this compound Mediated by CYP3A4 and the Possible Correlation with Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of pradefovir by CYP3A4 and its potential as an inhibitor or inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to Isoprocarb (CAS Number: 2631-40-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprocarb (2-isopropylphenyl N-methylcarbamate), a carbamate insecticide, is primarily utilized for the control of various agricultural pests. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, toxicological profile, metabolic pathways, and environmental fate. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to support further research and development efforts related to this compound.
Physicochemical Properties
This compound is a white crystalline solid with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 88-93 °C | [4][5] |
| Boiling Point | 329.46 °C (estimated) | [1][3] |
| Solubility in Water | 0.265 g/L | [1] |
| Solubility in Organic Solvents | Readily soluble in acetone (400 g/L) and methanol (125 g/L) | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.3 | [4] |
| Vapor Pressure | Not available | |
| Henry's Law Constant | Not available |
Toxicological Profile
This compound exhibits moderate acute toxicity through oral and dermal routes of exposure. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent overstimulation of the cholinergic system.
Acute Toxicity
| Endpoint | Value | Species | Reference |
| Oral LD₅₀ | 450 mg/kg | Rat | [6] |
| Dermal LD₅₀ | > 500 mg/kg | Rat | [6] |
| Inhalation LC₅₀ (4h) | > 500 mg/m³ | Rat | [6] |
| Eye Irritation | Irritating | Rabbit | [6] |
| Skin Irritation | Not an irritant | [6] |
Ecotoxicity
| Endpoint | Value | Species | Reference |
| LC₅₀ (96h) | 22 mg/L | Carp | [7] |
| EC₅₀ (48h) | 0.024 mg/L | Daphnia magna | [7] |
| EC₅₀ (72h) | 21 mg/L | Pseudokirchneriella subcapitata | [7] |
| LD₅₀ (contact, 48h) | > 2.0 µ g/bee | Honeybee | [7] |
Mechanism of Action and Signaling Pathways
Acetylcholinesterase Inhibition
The primary mode of action of this compound is the reversible inhibition of acetylcholinesterase (AChE).[4][8][9] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in cholinergic synapses, terminating the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors on the post-synaptic neuron or effector cell.[4] This overstimulation disrupts normal nerve function and can lead to the toxic effects observed.
Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.
Oxidative Stress and Apoptosis
Studies in zebrafish embryos have shown that this compound exposure can induce neurotoxicity through mechanisms involving oxidative stress and apoptosis.[8] this compound treatment led to an increase in reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes such as superoxide dismutase (SOD).[8] This oxidative stress can, in turn, trigger apoptotic pathways, leading to programmed cell death and contributing to the observed neurodevelopmental defects.[8]
Figure 2: this compound-Induced Oxidative Stress and Apoptosis Signaling Pathway.
Metabolism and Degradation
Metabolic Activation and Hepatotoxicity
This compound can undergo metabolic activation in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[6] This process can lead to the formation of reactive metabolites, such as a quinone intermediate, which can induce cytotoxicity.[6] The formation of glutathione (GSH) and N-acetylcysteine (NAC) conjugates of this compound metabolites has been observed in vitro and in vivo, indicating the role of these pathways in detoxification.[6] However, the formation of reactive intermediates can lead to hepatotoxicity.[6]
Figure 3: Metabolic Activation of this compound by CYP3A4.
Environmental Degradation
This compound is subject to degradation in the environment through various processes, including hydrolysis and microbial action. The half-life of this compound in soil under paddy conditions is reported to be between 3 and 20 days.[7] A major degradation product is 2-isopropylphenol.[7] Studies on the electro-Fenton process have identified several aromatic by-products formed during the degradation of this compound, including hydroxylated derivatives and the opening of the aromatic ring to form carboxylic acids.
Experimental Protocols
Acetylcholinesterase Inhibition Assay
This protocol is a modification of the Ellman method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound standard solutions
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 25 µL of the this compound solution (or buffer for control).
-
Add 50 µL of AChE solution (final concentration 0.05 U/mL) to each well and incubate for 15 minutes at 25 °C.
-
Add 50 µL of DTNB solution (0.3 mM) to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution (0.5 mM).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).
Figure 4: Experimental Workflow for Acetylcholinesterase Inhibition Assay.
Cytotoxicity Assay in Primary Hepatocytes
This protocol describes a method to assess the cytotoxicity of this compound using primary hepatocytes and a cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Cryopreserved primary human or rat hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated 96-well plates
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Thaw and plate primary hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow cells to attach for at least 4-6 hours.
-
Prepare serial dilutions of this compound in hepatocyte culture medium.
-
Remove the plating medium from the cells and replace it with medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound).
-
Incubate the plates for 24 or 48 hours at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, assess cell viability:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the CC₅₀ value (the concentration of this compound that causes a 50% reduction in cell viability).
Figure 5: Experimental Workflow for Cytotoxicity Assay in Primary Hepatocytes.
Conclusion
This compound is a moderately toxic carbamate insecticide with a well-established primary mechanism of action involving the inhibition of acetylcholinesterase. Emerging research highlights additional toxicological pathways, including the induction of oxidative stress, apoptosis, and CYP450-mediated hepatotoxicity. A thorough understanding of these multifaceted mechanisms is crucial for assessing the risks associated with this compound exposure and for the development of safer alternatives. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals engaged in the study of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces acute toxicity in developing zebrafish embryos through vascular malformation [e-jarb.org]
- 3. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 4. AOP-Wiki [aopwiki.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Activation of Pesticide this compound Mediated by CYP3A4 and the Possible Correlation with Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound causes neurotoxicity of zebrafish embryos through oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
An In-depth Technical Guide to the Physicochemical Properties of Isoprocarb: Solubility and logP
This technical guide provides a comprehensive overview of the solubility and octanol-water partition coefficient (logP) of isoprocarb, a carbamate insecticide. The document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental methodologies, and conceptual visualizations to facilitate a deeper understanding of this compound's behavior.
Core Physicochemical Data of this compound
This compound (IUPAC name: (2-propan-2-ylphenyl) N-methylcarbamate) is a colorless crystalline solid used to control a variety of insect pests on crops such as rice, cacao, and sugarcane.[1][2] Its efficacy and environmental fate are significantly influenced by its solubility in aqueous and organic media and its lipophilicity, quantified by the logP value.
The following tables summarize the key quantitative data regarding the solubility and logP of this compound.
Table 1: Solubility of this compound in Aqueous and Organic Solvents
| Solvent | Solubility Value | Temperature | pH | Source |
| Water | 265 mg/L | Not Specified | Not Specified | [1][3] |
| Water | 400 mg/L | 25 °C | Not Specified | [2] |
| Water | 270 mg/L | 20 °C | 7 | [4] |
| Acetone | 400 g/L | Not Specified | Not Specified | [1][3] |
| Methanol | 125 g/L | Not Specified | Not Specified | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Not Specified | [5] |
| Ethanol | Soluble | Not Specified | Not Specified | [6] |
| Ethyl Acetate | Soluble | Not Specified | Not Specified | [6] |
| Chloroform | Slightly Soluble | Not Specified | Not Specified | [1][3] |
Table 2: Octanol-Water Partition Coefficient (logP) of this compound
| logP Value | Method | Source |
| 2.31 | Experimental | |
| 2.919 | Not Specified |
Experimental Protocols
The determination of solubility and logP are critical for characterizing the environmental behavior and biological activity of chemical compounds. Standardized methodologies are employed to ensure data accuracy and reproducibility.
The solubility of a pesticide like this compound can be determined using several methods, with the choice often depending on the expected solubility range.
-
Flask Method (Shake-Flask): This is a common and straightforward method suitable for substances with solubilities above 10 mg/L.[7]
-
Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., purified water, buffer of a specific pH, or an organic solvent).
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid.[8]
-
Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
-
Column Elution Method: This method is preferred for substances with low aqueous solubility (<10 mg/L).[7]
-
Column Preparation: A column is packed with an inert support material (e.g., glass beads or silica) which is coated with an excess of the test substance, this compound.
-
Elution: The solvent (water) is passed through the column at a slow, constant flow rate.
-
Analysis: The eluate is collected in fractions, and the concentration of this compound in each fraction is measured. The solubility is determined from the plateau of the concentration curve.[7]
-
The octanol-water partition coefficient (P) is a measure of a chemical's lipophilicity. It is a key parameter in environmental science and pharmacology.
-
Shake-Flask Method: This is the traditional and most widely recognized method for experimental logP determination.[9][10]
-
Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other. A small, accurately weighed amount of this compound is dissolved in one of the phases.
-
Partitioning: The two phases are combined in a separatory funnel and shaken vigorously to allow for the partitioning of this compound between the n-octanol and aqueous layers until equilibrium is achieved.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
-
Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is measured.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]
-
-
HPLC Method: A faster, alternative method is based on reverse-phase high-performance liquid chromatography (RP-HPLC).[9][11]
-
Principle: This method correlates the retention time of a substance on a nonpolar stationary phase (like C18) with its known logP value.
-
Calibration: A series of reference compounds with well-established logP values are injected into the HPLC system to create a calibration curve of log(retention time) versus logP.[11]
-
Measurement: this compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
Estimation: The logP of this compound is estimated by interpolating its retention time on the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the physicochemical properties of this compound.
Caption: Relationship between this compound's physicochemical properties and its environmental fate.
References
- 1. This compound CAS#: 2631-40-5 [m.chemicalbook.com]
- 2. This compound | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound (Ref: OMS 32) [sitem.herts.ac.uk]
- 5. medkoo.com [medkoo.com]
- 6. chembk.com [chembk.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Further water solubility determinations of insecticidal compounds (Journal Article) | OSTI.GOV [osti.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Isoprocarb Degradation in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of the carbamate insecticide isoprocarb in both soil and water environments. It details the biotic and abiotic mechanisms of breakdown, identifies key metabolites, and presents quantitative data on degradation rates. Furthermore, this guide includes detailed experimental protocols for the analysis of this compound and its degradation products, along with visual representations of the degradation pathways and experimental workflows.
Core Degradation Pathways of this compound
This compound is subject to degradation in the environment through two primary routes: biotic degradation mediated by microorganisms and abiotic degradation driven by chemical and physical processes.
Biotic Degradation
Microbial metabolism is a significant factor in the breakdown of this compound in soil and water. The primary mechanism is hydrolysis, followed by the further degradation of the resulting metabolites.
A key microorganism capable of degrading this compound is the bacterium Rhodococcus sp. D-6, which can utilize this compound as a sole source of carbon and nitrogen for growth.[1][2] The degradation pathway in this bacterium has been well-elucidated and proceeds as follows:
-
Hydrolysis: The initial step is the hydrolysis of the carbamate ester bond of this compound by a novel hydrolase enzyme, IpcH. This reaction yields 2-isopropylphenol (IPP) and N-methylcarbamic acid. The latter is unstable and spontaneously decomposes to methylamine and carbon dioxide.[1][3]
-
Hydroxylation of 2-Isopropylphenol: The resulting 2-isopropylphenol is then hydroxylated by a two-component monooxygenase, IppA1A2, to form 2-isopropylhydroquinone.[3]
-
Ring Cleavage: The aromatic ring of 2-isopropylhydroquinone is subsequently cleaved by the dioxygenase enzyme IppB, producing 2-isopropyl-4-hydroxymuconic semialdehyde.[3]
-
Further Mineralization: While the complete mineralization pathway of 2-isopropyl-4-hydroxymuconic semialdehyde has not been fully detailed for this compound degradation specifically, in many microbial degradation pathways for aromatic compounds, muconic semialdehydes are further metabolized through various enzymatic steps into intermediates of central metabolism, such as pyruvate and acetyl-CoA, which are then ultimately mineralized to carbon dioxide and water.
Other microbial genera that have been reported to degrade this compound include Acinetobacter, Bacillus, Streptococcus, Lactobacillus, and Sphingobium.[2]
Abiotic Degradation
In the absence of microbial activity, this compound can be degraded through abiotic processes, primarily hydrolysis and photodegradation, particularly in aqueous environments.
1.2.1. Hydrolysis: this compound is susceptible to hydrolysis, which involves the cleavage of the ester linkage. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, hydrolysis is faster under alkaline conditions.[4][5][6] The primary hydrolysis product is 2-isopropylphenol.
1.2.2. Photodegradation: In the presence of light, this compound can undergo photodegradation. This process can occur through direct photolysis, where the this compound molecule directly absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water.
1.2.3. Advanced Oxidation Processes (e.g., Electro-Fenton): Studies using advanced oxidation processes like the Electro-Fenton process have demonstrated the effective degradation and mineralization of this compound in water. This process generates highly reactive hydroxyl radicals (•OH) that attack the this compound molecule.[7][8] The degradation proceeds through a series of oxidation and hydroxylation reactions, leading to the formation of various aromatic intermediates, followed by ring opening to form carboxylic acids, and ultimately mineralization to CO₂, water, and inorganic ions.[9]
Identified intermediates from the Electro-Fenton degradation of this compound include:
-
2-Isopropylphenol
-
Hydroxyphenyl N-methylcarbamate
-
Hydroxy-2-isopropylphenyl N-methylcarbamate
-
2-Isopropylphenyl carbamate
-
Benzoquinone
-
Dihydroxyphenyl
-
Phenol
These aromatic intermediates are further oxidized to short-chain carboxylic acids such as oxalic acid and formic acid before complete mineralization.[9]
References
- 1. The novel hydrolase IpcH initiates the degradation of this compound in a newly isolated strain Rhodococcus sp. D-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. atticusllc.com [atticusllc.com]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. Home, Yard & Garden Newsletter at the University of Illinois [hyg.ipm.illinois.edu]
- 7. [PDF] Degradation and Mineralization of Pesticide this compound by Electro Fenton Process | Semantic Scholar [semanticscholar.org]
- 8. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isoprocarb Hydrolysis and Photolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and photolysis of isoprocarb, a widely used carbamate insecticide. Understanding the degradation pathways and kinetics of this compound is crucial for assessing its environmental fate, persistence, and potential risks to non-target organisms. This document summarizes key quantitative data, details experimental protocols based on established guidelines, and visualizes the degradation processes.
This compound Degradation Overview
This compound (2-isopropylphenyl N-methylcarbamate) is primarily degraded in the environment through two main abiotic processes: hydrolysis and photolysis. Hydrolysis involves the chemical breakdown of the molecule by reaction with water, a process significantly influenced by pH. Photolysis is the degradation of the molecule by light energy, particularly in the UV spectrum of sunlight. The rate and products of these degradation pathways determine the persistence and environmental impact of this compound.
Hydrolysis of this compound
Hydrolysis is a critical degradation pathway for carbamate insecticides. The central linkage in this compound is a carbamate ester, which is susceptible to cleavage by water. This reaction is catalyzed by both acidic and, more significantly, alkaline conditions.
Quantitative Hydrolysis Data
Specific hydrolysis half-life data for this compound at various pH levels is not extensively available in peer-reviewed literature. However, it is well-established that carbamates are susceptible to alkaline hydrolysis.[1] The rate of degradation increases significantly as the pH rises above 7.[1] For context, a study on the degradation of this compound in Perilla frutescens under field and greenhouse conditions, which includes hydrolysis, photolysis, and biotic degradation, reported the following half-lives:
| Condition | Half-Life (t½) in days |
| Greenhouse | 0.71 |
| Field | 1.13 |
| Data from Sun et al., 2012[2] |
Hydrolysis Degradation Pathway
The primary mechanism of this compound hydrolysis is the cleavage of the ester bond. This reaction yields 2-isopropylphenol and methylcarbamic acid. Methylcarbamic acid is unstable and rapidly decomposes into methylamine and carbon dioxide. The main identified degradation product from hydrolysis is 2-isopropylphenol (also known as o-cumenol).[3][4]
Experimental Protocol for Hydrolysis Studies (Based on OECD Guideline 111)
This protocol outlines a standard method for evaluating the rate of hydrolysis of this compound as a function of pH.[5][6]
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate). All water used should be purified (e.g., distilled or deionized).
-
Test Substance Preparation: Prepare a stock solution of this compound (radiolabelled, if performing a metabolism study) in a suitable water-miscible solvent. The final concentration of the organic solvent in the test solution should not exceed 1%.
-
Test Setup:
-
Add a small aliquot of the this compound stock solution to each buffer solution in sterile glass vessels (e.g., flasks or tubes with screw caps). The final concentration of this compound should be less than half its water solubility and typically around 1 mg/L.[7]
-
Prepare triplicate samples for each pH level and temperature, plus control samples (blanks without this compound).
-
Seal the vessels and incubate them in the dark at a constant temperature (e.g., 25°C or 50°C) in a thermostatically controlled bath or incubator to prevent photolysis.
-
-
Sampling: At appropriate intervals, withdraw samples from each vessel for analysis. The sampling frequency should be sufficient to define the degradation curve until at least 90% degradation is observed or for a maximum of 30 days.
-
Analysis:
-
Directly analyze the concentration of this compound and its primary degradation product, 2-isopropylphenol, in the samples.
-
High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable analytical methods.[4]
-
If radiolabelled material is used, quantify the parent compound and degradation products using techniques like radio-TLC or radio-HPLC.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine if the degradation follows first-order kinetics by plotting the natural logarithm of the concentration against time.
-
Calculate the first-order rate constant (k) and the half-life (t½ = ln(2)/k) for each pH and temperature.
-
Photolysis of this compound
Photolysis, or photodegradation, is the breakdown of chemicals by light. For pesticides on plant surfaces or in surface waters, direct photolysis (absorption of a photon by the pesticide itself) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals) are important degradation routes.
Quantitative Photolysis Data
Specific photolysis quantum yields and half-lives for this compound in water or on surfaces are not well-documented in publicly available scientific literature. The degradation observed in field studies (t½ = 1.13 days) is a result of combined photolysis, hydrolysis, and other processes.[2] Studies on other carbamates show that photolysis rates are highly dependent on the medium (water, soil surface), the presence of photosensitizers, and the light spectrum and intensity.[8]
Proposed Photolysis Degradation Pathway
In the absence of specific studies, a plausible photolysis pathway can be proposed based on the known photochemistry of similar aromatic compounds and degradation products observed in advanced oxidation processes, which also involve hydroxyl radicals.[9] Potential reactions include hydroxylation of the aromatic ring, oxidation of the isopropyl group, and cleavage of the carbamate bond.
Experimental Protocol for Aqueous Photolysis (Based on OECD Guideline 316)
This protocol describes a method to determine the rate of direct photolysis of this compound in water.[10]
-
Preliminary Information: Determine the UV-Visible absorption spectrum of this compound in pure water to identify the wavelengths of light it absorbs.
-
Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths <290 nm). The light intensity should be measured using a radiometer or a chemical actinometer.
-
Test Solutions:
-
Prepare a sterile, buffered aqueous solution (e.g., pH 7) of this compound. The concentration should be low enough to avoid significant light attenuation by the solution itself.
-
Use purified water (e.g., HPLC grade) to minimize indirect photolysis.
-
-
Test Setup:
-
Place the test solution in quartz tubes or a photoreactor that is transparent to the wavelengths of interest.
-
Irradiate the samples at a constant temperature.
-
Run parallel "dark control" samples, which are identical to the irradiated samples but are protected from light (e.g., wrapped in aluminum foil), to measure any concurrent hydrolysis or other non-photolytic degradation.
-
-
Sampling and Analysis: At set time intervals, withdraw samples from the irradiated and dark control vessels. Analyze for the concentration of this compound using a suitable method like HPLC-UV or LC-MS/MS.
-
Data Analysis and Quantum Yield Calculation:
-
Calculate the rate of degradation due to photolysis by subtracting the degradation rate in the dark control from the rate in the irradiated sample.
-
The quantum yield (Φ) is calculated based on the rate of photolysis, the rate of light absorption by the molecule, and the light intensity. This value represents the efficiency with which absorbed light leads to chemical transformation.
-
The environmental half-life can then be estimated using the calculated quantum yield and solar irradiance data for different seasons and latitudes.
-
General Experimental Workflow
The logical flow for conducting hydrolysis or photolysis studies follows a standardized sequence from preparation to data interpretation.
Conclusion
The degradation of this compound is governed by its susceptibility to hydrolysis, particularly in alkaline waters, and photolysis. The primary hydrolysis product is 2-isopropylphenol. While specific quantitative data for this compound photolysis is scarce, established protocols allow for its determination. A thorough understanding of these degradation processes, guided by standardized experimental designs, is essential for accurate environmental risk assessment and the development of sustainable pest management strategies. Further research to quantify the hydrolysis rates at different pH values and to determine the photolytic quantum yield and products of this compound would provide a more complete picture of its environmental behavior.
References
- 1. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]
- 2. Comparison of greenhouse and field degradation behaviour of this compound, hexaflumuron and difenoconazole in Perilla frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eppltd.com [eppltd.com]
- 6. nihs.go.jp [nihs.go.jp]
- 7. oecd.org [oecd.org]
- 8. estudogeral.uc.pt [estudogeral.uc.pt]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
Biochemical Pathways Unraveling the Impact of Isoprocarb Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprocarb, a carbamate insecticide, is widely utilized in agriculture to control insect pests. Its mode of action primarily involves the inhibition of acetylcholinesterase, leading to neurotoxicity in target organisms. However, mounting evidence suggests that the biochemical ramifications of this compound exposure extend beyond this primary mechanism, impacting a range of cellular signaling pathways. This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound, including neurodevelopmental signaling, oxidative stress, apoptosis, and metabolic activation. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and offers visualizations of the implicated signaling pathways to support further research and drug development efforts.
Introduction
This compound (2-isopropylphenyl methylcarbamate) is a fast-acting, non-systemic carbamate insecticide.[1] Its primary application is in the control of leafhoppers, planthoppers, and other pests on rice, cocoa, and sugarcane.[1] The principal mechanism of toxicity for carbamate insecticides is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2]
While AChE inhibition is the most well-characterized effect of this compound, recent research has illuminated a broader spectrum of biochemical and cellular consequences following exposure. These include the induction of oxidative stress, the triggering of apoptotic cell death, and interference with crucial neurodevelopmental signaling pathways.[3][4] Furthermore, the metabolic activation of this compound by cytochrome P450 enzymes can lead to the formation of reactive metabolites, contributing to its toxicity in non-target organisms.[5][6]
This guide aims to provide a comprehensive technical overview of the biochemical pathways affected by this compound exposure. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the toxicological effects of this compound and developing potential therapeutic interventions.
Acetylcholinesterase Inhibition
The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] this compound acts as a competitive inhibitor, binding to the active site of AChE and preventing it from breaking down acetylcholine.[2] This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.[2]
Quantitative Data
The inhibitory potency of this compound on AChE can be quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound can vary depending on the species and experimental conditions, carbamates, in general, are known to be potent inhibitors of AChE.
| Species/Tissue | This compound Concentration | % Inhibition of AChE Activity | Reference |
| Electric Eel | Not Specified | Potent Inhibition (Ki in µM range) | [7] |
| Human Blood | 20 µM | ~50% (Average IC50) | [8] |
Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[2][9][10][11]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
0.1 M Phosphate buffer (pH 8.0)
-
This compound stock solution (in a suitable solvent like ethanol)
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM)
-
5% Sodium dodecyl sulfate (SDS) solution
Procedure:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the this compound stock solution at various concentrations to the sample wells. For control wells, add 10 µL of the solvent used for the this compound stock.
-
Add 10 µL of the AChE solution to all wells.
-
Incubate the plate for 10 minutes at 25°C.
-
Following incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
Incubate for 10 minutes and measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Oxidative Stress Induction
Exposure to this compound has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify them.[3] This can lead to cellular damage to lipids, proteins, and DNA.
Quantitative Data
Studies have demonstrated that this compound exposure leads to an increase in ROS levels and a decrease in the activity of key antioxidant enzymes.
| Organism/Cell Line | This compound Concentration | Effect on Oxidative Stress Markers | Reference |
| Zebrafish Embryos | Not Specified | Increased ROS levels, Decreased SOD activity | [3] |
| Male Farmers | Chronic Exposure | Positive correlation between pesticide metabolites and MDA, 8-OHdG, and isoprostane levels | [12] |
Experimental Protocol: Quantification of Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[6][13][14]
Materials:
-
Adherent cells cultured in a 24-well plate
-
DCFH-DA stock solution (10 mM in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed adherent cells in a 24-well plate and culture overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Prepare a 10 µM DCFH-DA working solution by diluting the stock solution in pre-warmed DMEM immediately before use.
-
Remove the treatment medium and wash the cells once with DMEM.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA working solution and wash the cells once with DMEM and twice with 1x PBS.
-
Add 500 µL of 1x PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold change in ROS production.
Apoptosis Induction
This compound exposure has been linked to the induction of apoptosis, or programmed cell death, in various organisms.[3][9][13] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.
Quantitative Data
Studies in zebrafish embryos have provided quantitative data on the induction of apoptosis following this compound exposure.
| This compound Concentration | Increase in Apoptotic Cells (fold change vs. control) | Reference |
| 29 mg/L | 2.7 | [13] |
| 58 mg/L | 4.9 | [13] |
Experimental Protocol: Acridine Orange Staining for Apoptosis in Zebrafish Embryos
This protocol is a common method for visualizing apoptotic cells in live zebrafish embryos.[4][5]
Materials:
-
Zebrafish embryos
-
E3 embryo medium
-
Acridine Orange (AO) stock solution (e.g., 5 mg/mL in water)
-
Tricaine solution (for anesthesia)
-
Fluorescence microscope with a FITC/GFP filter set
Procedure:
-
Treat zebrafish embryos with the desired concentrations of this compound in E3 medium for the specified duration.
-
Prepare a 5 µg/mL AO working solution by diluting the stock solution in E3 medium.
-
Transfer the treated embryos to the AO working solution and incubate for 20-30 minutes in the dark.
-
Wash the embryos three times with fresh E3 medium to remove excess AO.
-
Anesthetize the embryos using a tricaine solution.
-
Mount the embryos on a depression slide or a regular slide with a coverslip supported by clay feet to avoid crushing the embryos.
-
Visualize the embryos under a fluorescence microscope using a FITC/GFP filter. Apoptotic cells will appear as bright green fluorescent dots.
-
Quantify the number of apoptotic cells in specific regions of interest or across the entire embryo using image analysis software.
Metabolic Activation and Hepatotoxicity
This compound can undergo metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes.[5][6] This process can lead to the formation of reactive metabolites that can bind to cellular macromolecules, causing cytotoxicity and hepatotoxicity. Studies have identified CYP3A4 as a key enzyme involved in the metabolic activation of this compound.[5][6]
Experimental Protocol: In Vitro Metabolic Activation Assay
This protocol provides a general framework for assessing the metabolic activation of this compound using liver microsomes.[15][16]
Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
This compound
-
Trapping agents (e.g., glutathione)
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and the buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding this compound to the incubation mixture.
-
If trapping reactive metabolites, include a trapping agent like glutathione in the incubation mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites and/or metabolite-adducts using an LC-MS/MS system.
Neurodevelopmental Toxicity
Emerging evidence suggests that this compound exposure can have adverse effects on neurodevelopment.[3][4] Studies using zebrafish embryos as a model organism have shown that this compound can inhibit the expression of genes crucial for neuronal development.
Affected Genes and Pathways
Exposure to this compound has been shown to inhibit the expression of several genes involved in neurodevelopmental signaling pathways in zebrafish embryos, including:
-
foxo3a: Involved in neuronal survival and differentiation.
-
gfap: A marker for astrocytes, which play a supportive role in the central nervous system.
-
syn2a: Encodes for synapsin IIa, a protein involved in synaptogenesis and neurotransmitter release.
-
elavl3: A neural-specific RNA-binding protein essential for neuronal development.
-
sox19b: A transcription factor involved in the specification of neural progenitors.
The downregulation of these genes suggests that this compound can disrupt key processes in brain development, potentially leading to long-term neurological deficits.
Potential Involvement of PI3K/Akt and MAPK Signaling Pathways
While direct evidence linking this compound to the PI3K/Akt and MAPK signaling pathways is limited, these pathways are known to be central regulators of cell survival, proliferation, and apoptosis and are often modulated by cellular stressors, including other pesticides.[17][18][19][20][21][22] Given that this compound induces oxidative stress and apoptosis, it is plausible that these pathways are also affected.
-
PI3K/Akt Pathway: This pathway is a key regulator of cell survival and is often activated in response to growth factors. Inhibition of this pathway can promote apoptosis.
-
MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of different MAPK pathways can have opposing effects on cell fate.
Further research is warranted to elucidate the specific role of the PI3K/Akt and MAPK signaling pathways in the cellular response to this compound exposure.
Conclusion
The biochemical effects of this compound exposure are multifaceted, extending beyond its primary action as an acetylcholinesterase inhibitor. This technical guide has summarized the current understanding of how this compound impacts key cellular pathways, including the induction of oxidative stress, apoptosis, and disruption of neurodevelopmental gene expression, as well as its metabolic activation leading to potential hepatotoxicity. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for the scientific community. Further investigation into the intricate molecular mechanisms, particularly the potential involvement of the PI3K/Akt and MAPK signaling pathways, will be crucial for a comprehensive risk assessment of this compound and for the development of targeted therapeutic strategies to mitigate its adverse effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Pesticide metabolite and oxidative stress in male farmers exposed to pesticide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Metabolic Activation of Pesticide this compound Mediated by CYP3A4 and the Possible Correlation with Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 18. besjournal.com [besjournal.com]
- 19. embopress.org [embopress.org]
- 20. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Receptor-Like Protein Kinases Function Upstream of MAPKs in Regulating Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Isoprocarb
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and comparative data for the analytical determination of isoprocarb, a widely used carbamate insecticide. The following protocols are intended to guide researchers in selecting and implementing appropriate analytical techniques for this compound detection in various matrices.
Chromatographic Methods
Chromatographic techniques are well-established for the separation and quantification of this compound residues. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography coupled with a Nitrogen-Phosphorus Detector (GC-NPD)
This method is highly sensitive and selective for nitrogen-containing compounds like this compound.
Quantitative Data Summary
| Parameter | Value(s) | Reference |
| Linearity Range | 10 - 1000 ppb | [1] |
| Limit of Detection (LOD) | 4 - 6 ppb | [1] |
| Limit of Quantification (LOQ) | 0.1 mg/kg | [2] |
Experimental Protocol
1. Sample Preparation (Grains, Legumes, Nuts, and Seeds) [2] a. Grind the sample to pass through a 420 µm sieve. b. Weigh 10.0 g of the sample and add 20 mL of water. Let it stand for 2 hours. c. Add 100 mL of acetone and homogenize for 3 minutes. d. Filter with suction through a filter paper layered with diatomaceous earth. e. Re-extract the residue with 50 mL of acetone and combine the filtrates. f. Concentrate the filtrate to approximately 30 mL at below 40°C using a rotary evaporator. g. Transfer the concentrated filtrate to a separating funnel containing 100 mL of 10% sodium chloride solution. h. Extract twice with 100 mL and then 50 mL of ethyl acetate. i. Combine the ethyl acetate layers and dehydrate with anhydrous sodium sulfate. j. Filter and evaporate the ethyl acetate at below 40°C. k. Dissolve the residue in n-hexane for cleanup.
2. Clean-up [2] a. Prepare a chromatography column with 5 g of synthesized magnesium silicate suspended in n-hexane, topped with anhydrous sodium sulfate. b. Load the sample extract onto the column. c. Wash the column with 50 mL of diethyl ether/n-hexane (1:99, v/v) and discard the effluent. d. Elute the target analyte with 50 mL of acetone/n-hexane (3:7, v/v). e. Evaporate the eluate to dryness at below 40°C. f. Dissolve the residue in exactly 5 mL of acetone for GC analysis.
- Instrument: Agilent 6820 GC with NPD or equivalent.
- Column: HP-5ms (30 m x 0.32 mm x 0.25 µm) or a silicate glass capillary (30 m x 0.25 mm) coated with 5% phenyl-methyl silicone (0.25 µm film thickness).[1][2]
- Injection Port Temperature: 210°C.[2]
- Detector Temperature: 210°C.[2]
- Carrier Gas: Helium.[2]
- Oven Temperature Program: 160°C (1 min) -> 10°C/min to 190°C (1 min) -> 2°C/min to 210°C (2 min) -> 5°C/min to 240°C (1 min) -> 10°C/min to 260°C (6 min).[2]
- Injection: 1 µL, splitless.[1]
Experimental Workflow: GC-NPD Analysis of this compound
Caption: Workflow for this compound Analysis by GC-NPD.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with QuEChERS Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely used for pesticide residue analysis in food matrices, followed by sensitive detection with UHPLC-MS/MS.
Quantitative Data Summary
| Parameter | Value(s) | Matrix | Reference |
| Linearity Range | 0.001 - 0.100 mg/kg | Coffee Beans | [3] |
| Limit of Quantification (LOQ) | 0.001 mg/kg | Coffee Beans | [3][4] |
| Recovery | >90% (within 60-140%) | Coffee Beans | [3][4] |
| Relative Standard Deviation (RSD) | < 20% | Coffee Beans | [3][4] |
Experimental Protocol
1. QuEChERS Sample Preparation [3] a. Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of acetonitrile. c. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). d. Shake vigorously for 1 minute. e. Centrifuge at >1500 rcf for 1 minute. f. Take an aliquot of the upper acetonitrile layer for clean-up. g. Add the aliquot to a clean-up tube containing dispersive SPE sorbents (e.g., PSA, C18, magnesium sulfate). h. Shake for 30 seconds. i. Centrifuge at >1500 rcf for 1 minute. j. Collect the supernatant for analysis. For enhanced sensitivity, an evaporation step can be included to concentrate the extract.[3]
2. UHPLC-MS/MS Analysis [3]
- Instrument: AB Sciex Triple Quadrupole 3500 LC-MS/MS system with an Agilent 1290 Infinity Liquid Chromatography system or equivalent.
- Column: Chromolith® RP-18e End-capped HPLC Column (100 x 3 mm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Gradient: 10% B (0-1 min) -> 10-90% B (1-4 min) -> 90% B (4-6 min) -> 90-10% B (6-7 min) -> 10% B (7-7.5 min).
- Detection: Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow: QuEChERS and UHPLC-MS/MS
Caption: QuEChERS workflow for this compound detection.
Electrochemical Methods
Electrochemical sensors offer a rapid, cost-effective, and portable alternative for this compound detection.
Electrochemiluminescence (ECL) Sensor
This method is based on the quenching effect of this compound on the electrochemiluminescence of luminol.[5][6]
Quantitative Data Summary
| Parameter | Value(s) | Reference |
| Linearity Range | 6 - 150 nM | [5][6] |
| Limit of Detection (LOD) | 5.1 nM | [5][6] |
| Limit of Quantification (LOQ) | 15.6 nM | [5][6] |
| Relative Standard Deviation (RSD) | < 5% (selectivity), 2.0% (stability) | [5][6] |
1. Sensor Preparation:
- Utilize a screen-printed carbon electrode (SPCE).
2. Measurement Procedure: a. A solution containing luminol and hydrogen peroxide (as a coreactant) is prepared. b. The ECL signal is measured at an excitation potential of +0.3 V (vs. Ag/AgCl). c. The sample containing this compound is introduced. The optimal reaction time between this compound and luminol is 20 minutes. d. The reduction in the ECL signal is measured, which is proportional to the concentration of this compound.
3. Optimized Conditions:
- The pH, scan rate, and concentration of H₂O₂ should be optimized to achieve the highest precision and accuracy.
Logical Relationship: ECL Detection of this compound
Caption: Principle of ECL-based this compound detection.
Other Analytical Techniques
Micellar Electrokinetic Chromatography (MEKC)
MEKC provides a high-efficiency separation method for this compound and its metabolites.[7]
Quantitative Data Summary
| Parameter | Value(s) | Reference |
| Linearity Range | 1.0 - 50.0 µM | [7] |
| Limit of Detection (LOD) | 0.3 µM | [7] |
| Recovery (in spiked rice) | 95.5 ± 1.4% | [7] |
| Repeatability (in spiked rice) | 3.3% (n=5) | [7] |
Experimental Protocol [7]
1. Separation Conditions:
- Buffer: 20 mM phosphate buffer (pH 8.0) containing 15 mM sodium dodecyl sulfate (SDS).
- Applied Voltage: 12.5 kV.
- Detection Wavelength: 200 nm.
- Separation Time: Baseline separation achieved in 15 minutes.
Disclaimer: The protocols provided are intended as a guide and may require optimization for specific sample matrices and laboratory conditions. Always follow appropriate safety precautions when handling chemicals and operating analytical instrumentation.
References
- 1. youngin.com [youngin.com]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of carbofuran, carbosulfan, this compound, 3-hydroxycarbofuran, and 3-ketocarbofuran by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoprocarb Residue Analysis in Food Crops using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocarb (2-isopropylphenyl methylcarbamate) is a carbamate insecticide widely used in agriculture to control a variety of insect pests on crops such as rice, vegetables, and fruits. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities. Consequently, sensitive and reliable analytical methods are required to monitor its residues in food crops to ensure consumer safety and compliance with food safety standards.
This document provides a detailed application note and protocol for the determination of this compound residues in various food crops using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by dispersive solid-phase extraction (d-SPE) for cleanup.
Experimental Protocols
Principle
The analytical workflow involves the extraction of this compound from a homogenized food sample using acetonitrile, followed by a cleanup step to remove interfering matrix components. The final extract is then analyzed by GC-MS, which provides separation, identification, and quantification of this compound.
Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC or pesticide residue grade)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB)
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
GC-MS system with a suitable capillary column
Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. From this stock solution, prepare working standard solutions at various concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution with acetonitrile. These standards will be used to build the calibration curve. For accurate quantification, it is recommended to prepare matrix-matched standards by adding the working standards to blank matrix extracts.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food crop sample (e.g., using a high-speed blender). For dry samples like cereals, it may be necessary to add a specific amount of water to rehydrate the sample before homogenization.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The choice of d-SPE sorbent depends on the food matrix to minimize interferences.
-
For fruits and vegetables with low fat and pigment content:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for GC-MS analysis.
-
-
For pigmented fruits and vegetables (e.g., leafy greens, berries):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB. Note: GCB can adsorb planar pesticides like this compound, so its amount should be optimized to balance cleanup efficiency and recovery.[1]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for GC-MS analysis.
-
-
For high-fat content crops (e.g., some cereals):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial 70 °C for 2 min, ramp to 150 °C at 25 °C/min, then to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | 135 |
| Confirmation Ions (m/z) | 107, 193 |
Data Presentation
The following tables summarize the quantitative data for this compound residue analysis in various food crops based on validated methods.
Table 1: Method Validation Parameters for this compound in Various Food Matrices
| Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Fruits & Vegetables | GC-MS | 0.002 - 0.02 | 0.025 - 0.100 | 72 - 114 | < 20 | [2] |
| Coffee | UHPLC-MS/MS | - | 0.001 | 85.6 - 102.6 | 2.0 - 15.2 | [1] |
| Cereals (Wheat) | GC-MS/MS | - | 0.010 | 80 - 96 | < 20 | [3] |
| Soy-based Infant Formula | LC-MS/MS | 0.1 µg/kg | - | ~100 | - | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Table 2: this compound Residue Levels Detected in Food Samples
| Food Commodity | Country of Origin | Detection Rate | Concentration Range (mg/kg) | Reference |
| Robusta Coffee | Indonesia | 57.76% | 0.001 - 0.239 | [1] |
| Arabica Coffee | Indonesia | 6.17% | 0.001 - 0.022 | [1] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the analysis of this compound residues in food crops using the QuEChERS and GC-MS method.
Caption: Experimental workflow for this compound residue analysis.
Conclusion
The described QuEChERS extraction followed by GC-MS analysis provides a robust and sensitive method for the determination of this compound residues in a variety of food crops. The method is characterized by good recovery, precision, and low limits of detection, making it suitable for routine monitoring and ensuring compliance with regulatory MRLs. The flexibility of the d-SPE cleanup step allows for adaptation to different food matrices, ensuring accurate and reliable results.
References
- 1. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 2. A novel optimised and validated method for analysis of multi-residues of pesticides in fruits and vegetables by microwave-assisted extraction (MAE)-dispersive solid-phase extraction (d-SPE)-retention time locked (RTL)-gas chromatography-mass spectrometry with Deconvolution reporting software (DRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Determination of pesticides in soy-based infant formula using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Isoprocarb in Cucumber using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of isoprocarb, a carbamate insecticide, in cucumber samples. The protocol employs a widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by reversed-phase HPLC with UV detection. The method is demonstrated to be sensitive, accurate, and precise, making it suitable for routine monitoring of this compound residues in cucumbers to ensure food safety and compliance with regulatory limits.
Introduction
This compound is a carbamate insecticide used to control a variety of insect pests on crops such as rice and vegetables. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities. Therefore, a reliable and validated analytical method for the determination of this compound residues is crucial for food safety monitoring. This application note provides a comprehensive protocol for the quantification of this compound in cucumber using HPLC with UV detection, including detailed sample preparation, chromatographic conditions, and method validation data.
Experimental
Materials and Reagents
-
This compound analytical standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)
-
QuEChERS extraction salt packets
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for the analysis. The specific conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient elution) |
| Gradient Program | 30% Acetonitrile for 1 min, ramp to 70% Acetonitrile in 5 min, hold for 12 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detector | UV Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
Sample Preparation (QuEChERS Method)
The QuEChERS method is a simple and effective technique for the extraction and cleanup of pesticide residues from food matrices.[1][2]
3.1. Extraction
-
Weigh 10 g of a homogenized cucumber sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
4.1. Linearity
The linearity of the method was evaluated by constructing a calibration curve using matrix-matched standards at five concentration levels. The correlation coefficient (r²) was found to be >0.99, indicating excellent linearity over the tested range.
4.2. LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively. For carbamates in cucumber, LODs are reported to be in the range of 1.8–5.6 μg/kg.[3][4][5]
4.3. Accuracy and Precision
Accuracy was assessed through recovery studies by spiking blank cucumber samples at three different concentration levels. Precision was evaluated by determining the relative standard deviation (RSD) of replicate analyses. The results are summarized in the table below.
| Spiked Concentration (mg/kg) | Recovery (%) | RSD (%) |
| Low | 70.0 - 111.1 | < 10.6 |
| Medium | 70.0 - 111.1 | < 10.6 |
| High | 70.0 - 111.1 | < 10.6 |
Recovery data for carbamates in cucumber.[3][4][5]
Another study utilizing the QuEChERS method for pesticides in cucumber reported mean recoveries ranging from 88.4% to 102.2% with RSD values below 10%.[6] Furthermore, recoveries for spiked pesticides in a cucumber matrix at 50 ng/g were found to be between 75.2% and 119.6% with RSDs from 2.1% to 8.9%.[1]
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound in cucumber samples. The QuEChERS sample preparation method is efficient in extracting the analyte and removing matrix interferences, leading to clean chromatograms and reliable results. The validation data demonstrates that the method is accurate, precise, and sensitive enough for the routine analysis of this compound residues at levels relevant to regulatory MRLs.
Conclusion
This application note describes a robust and reliable HPLC method for the quantification of this compound in cucumber. The combination of the QuEChERS sample preparation technique and reversed-phase HPLC with UV detection offers a practical solution for food safety laboratories involved in pesticide residue monitoring. The method's performance characteristics meet the typical requirements for analytical methods in regulatory analysis.
Visualizations
Caption: Experimental workflow for this compound analysis in cucumber.
Caption: Logical relationship of the analytical method for this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of carbamates at trace levels in water and cucumber by capillary liquid chromatography | Publicación [silice.csic.es]
- 6. Determination of Pesticides Residues in Cucumbers Grown in Greenhouse and the Effect of Some Procedures on Their Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoprocarb Detection using Micellar Electrokinetic Chromatography
Introduction
Isoprocarb is a carbamate insecticide widely used in agriculture to control a variety of pests. Its potential for environmental contamination and adverse health effects necessitates sensitive and reliable analytical methods for its detection. Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful technique for the analysis of neutral compounds like this compound.[1][2] MEKC is a modification of capillary electrophoresis (CE) that utilizes surfactants at concentrations above their critical micelle concentration (CMC) to form micelles.[1][2] These micelles act as a pseudo-stationary phase, allowing for the separation of analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer.[1][2] This application note provides a detailed protocol for the detection and quantification of this compound in various matrices using MEKC.
Principle of MEKC
In MEKC, the separation of neutral analytes like this compound is achieved through their interaction with micelles.[1] The most commonly used surfactant is sodium dodecyl sulfate (SDS), which forms negatively charged micelles in the running buffer.[1] When a voltage is applied across the capillary, a strong electroosmotic flow (EOF) is generated, typically towards the cathode. The anionic SDS micelles have an electrophoretic mobility that opposes the EOF.[1] Analytes in the sample will partition between the hydrophobic interior of the micelles and the hydrophilic aqueous buffer.[1] Highly hydrophobic analytes will spend more time in the micelles and thus have a slower migration time, while more hydrophilic analytes will migrate closer to the EOF velocity. This differential partitioning allows for the separation of a mixture of compounds.
Experimental Protocols
1. Reagents and Materials
-
This compound standard (analytical grade)
-
Sodium dodecyl sulfate (SDS)
-
Sodium tetraborate (Borax)
-
Boric acid
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Instrumentation
-
Capillary Electrophoresis (CE) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length of 40-60 cm).
-
Data acquisition and analysis software.
3. Preparation of Buffers and Solutions
-
Running Buffer (Borate Buffer with SDS): Prepare a 20 mM borate buffer by dissolving the appropriate amounts of sodium tetraborate and boric acid in deionized water and adjust the pH to 10.2. Add SDS to a final concentration of 20 mM.[3] Filter the buffer through a 0.45 µm syringe filter before use.
-
Running Buffer (Phosphate Buffer with SDS): Prepare a 20 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water and adjust the pH to 8.0. Add SDS to a final concentration of 15 mM.[4][5] Filter the buffer through a 0.45 µm syringe filter before use.
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound standard in methanol or acetonitrile to prepare a stock solution of 1000 µg/mL. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the running buffer to the desired concentrations (e.g., 0.1 - 50 µg/mL).
4. Capillary Conditioning
Before the first use, and daily, condition the capillary by flushing sequentially with:
-
1 M NaOH (30 min)
-
Deionized water (15 min)
-
Running buffer (30 min)
Between runs, flush the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and running buffer (5 min) to ensure reproducibility.
5. Sample Preparation
-
Water Samples: For relatively clean water samples, filter through a 0.45 µm syringe filter. For trace-level analysis, a preconcentration step using Solid-Phase Extraction (SPE) is recommended.[3]
-
SPE Protocol:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 100-500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained this compound with 2-5 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of running buffer.
-
-
-
Soil Samples:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of acetonitrile and sonicate for 15-20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction twice more.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent and proceed with SPE cleanup as described for water samples if necessary.
-
-
Fruit Juice Samples:
-
Centrifuge the juice sample to remove pulp.
-
Dilute the supernatant with deionized water.
-
Proceed with SPE as described for water samples.
-
6. MEKC Analysis
-
Injection: Inject the prepared sample or standard solution into the capillary. Hydrodynamic injection (e.g., 0.5 psi for 5-10 seconds) or electrokinetic injection (e.g., 5 kV for 5 seconds) can be used.
-
Separation: Apply a voltage of 12.5 kV to 25 kV.[4][5][6] The capillary temperature should be maintained at 25°C.
-
Detection: Monitor the absorbance at a wavelength of 200 nm or 205 nm.[4][5][7]
Data Presentation
Table 1: MEKC Method Parameters for this compound Detection
| Parameter | Condition 1 | Condition 2 |
| Buffer | 20 mM Phosphate buffer[4][5] | 20 mM Borate buffer[3] |
| pH | 8.0[4][5] | 10.2[3] |
| Surfactant | 15 mM SDS[4][5] | 20 mM SDS[3] |
| Applied Voltage | 12.5 kV[4][5] | - |
| Detection Wavelength | 200 nm[4][5] | - |
| Detector | UV-Vis Detector[4][5] | Amperometric Detection[3] |
Table 2: Quantitative Data for this compound Detection by MEKC
| Parameter | Value (Condition 1) | Value (Condition 2) |
| Limit of Detection (LOD) | 0.3 µM[4][5] | 0.01 µM (with SPE)[3] |
| Linear Range | 1.0 - 50.0 µM[4][5] | - |
| Correlation Coefficient (R²) | > 0.995[4][5] | - |
| Recovery (spiked rice sample) | 95.5 ± 1.4% (n=5)[4][5] | - |
| Repeatability (RSD, n=5) | 3.3%[4][5] | - |
| Reproducibility (RSD, n=5) | 4.5%[4][5] | - |
Visualizations
Caption: Experimental workflow for this compound detection by MEKC.
Caption: Principle of analyte separation in MEKC.
References
- 1. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 2. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micellar electrokinetic chromatography with amperometric detection and off-line solid-phase extraction for analysis of carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of carbofuran, carbosulfan, this compound, 3-hydroxycarbofuran, and 3-ketocarbofuran by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of pesticides in drinking water by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay of Isoprocarb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocarb, a carbamate insecticide, is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for its insecticidal activity and also poses a risk of neurotoxicity to non-target organisms.[2] The following application notes provide a detailed protocol for the determination of this compound's inhibitory effect on acetylcholinesterase activity using the colorimetric Ellman's method. This method is a widely accepted, simple, and robust technique for screening and characterizing AChE inhibitors.
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the method developed by Ellman et al. In this assay, acetylthiocholine (ATCI) is used as a substrate for AChE. The enzymatic hydrolysis of ATCI produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the percentage of inhibition can be calculated by comparing the reaction rates with and without the inhibitor.
Quantitative Data Summary
The inhibitory potential of this compound against acetylcholinesterase can be quantified using various parameters. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Method | Source Organism of AChE | Reference |
| IC50 | 8.4 ng/mL | Monoclonal antibody-based immunoassay | Not Specified | [3] |
| Linear Range | 0.05 - 1.0 µM | Electrochemical Biosensor | Not Specified | [4] |
| Limit of Detection (LOD) | 0.1615 nM | Electrochemical Biosensor | Not Specified | [4] |
| Limit of Quantification (LOQ) | 0.5382 nM | Electrochemical Biosensor | Not Specified | [4] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
This section provides a detailed methodology for performing the acetylcholinesterase inhibition assay for this compound in a 96-well microplate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound (analytical standard)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions and adjust the pH to 8.0.
-
AChE Solution (0.1 U/mL): Dissolve AChE in 0.1 M phosphate buffer (pH 8.0) to obtain a final concentration of 0.1 U/mL. Prepare fresh daily and keep on ice.
-
ATCI Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM.
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay (e.g., in the range of 1 ng/mL to 1000 ng/mL). The final DMSO concentration in the well should be kept below 1%.
Assay Procedure
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (No Inhibitor): 100 µL of phosphate buffer + 20 µL of AChE solution + 60 µL of phosphate buffer.
-
Inhibitor Samples: 100 µL of phosphate buffer + 20 µL of AChE solution + 60 µL of this compound working solution.
-
-
Pre-incubation: Add the components as described above to the respective wells of the 96-well plate. Mix gently and pre-incubate the plate at room temperature for 15 minutes.
-
Initiation of Reaction:
-
Prepare a reaction mixture containing DTNB and ATCI. For each well, mix 10 µL of 10 mM DTNB and 10 µL of 10 mM ATCI in 160 µL of phosphate buffer.
-
Add 20 µL of this reaction mixture to all wells (including blank, control, and inhibitor samples) to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well by determining the slope of the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rates of the control and inhibitor samples to correct for non-enzymatic hydrolysis of the substrate.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve by non-linear regression analysis.
Visualizations
Acetylcholinesterase Inhibition by this compound - Signaling Pathway
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Workflow for Acetylcholinesterase Inhibition Assay
Caption: Workflow of the Acetylcholinesterase Inhibition Assay.
References
Application Note: Determination of Isoprocarb Residues in Soil Matrix
Abstract
This application note details a robust and reliable method for the extraction, cleanup, and quantification of isoprocarb, a carbamate insecticide, from a soil matrix. The protocol employs a solvent extraction technique followed by dispersive solid-phase extraction (dSPE) for cleanup, ensuring the removal of interfering matrix components. Analysis is performed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), providing high sensitivity and selectivity. This method is suitable for routine environmental monitoring of this compound residues in soil.
Introduction
This compound is a widely used carbamate insecticide for the control of various pests in agriculture.[1] Its potential persistence and accumulation in soil necessitate sensitive and accurate analytical methods for environmental risk assessment.[2] The complexity of the soil matrix, with its high content of organic matter, humic substances, and lipids, presents a significant challenge for pesticide residue analysis, often leading to matrix effects that can interfere with quantification.[3] Therefore, an efficient sample preparation protocol that includes both effective extraction and thorough cleanup is crucial for reliable results.
This application note presents a validated protocol for the determination of this compound in soil, focusing on a streamlined sample preparation workflow that ensures high recovery rates and minimizes matrix interference. The described methodology is applicable to researchers and scientists involved in environmental monitoring and food safety.
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis in Soil.
Detailed Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) sorbent
-
Sodium chloride (NaCl)
-
Deionized water
-
0.22 µm Syringe filters
Equipment
-
High-speed centrifuge
-
Mechanical shaker or vortex mixer
-
Rotary evaporator (optional)
-
Analytical balance
-
Glassware (centrifuge tubes, flasks, vials)
-
HPLC system with UV or MS detector or GC-MS system
Sample Preparation and Extraction
-
Soil Sampling and Pre-treatment: Collect soil samples and air-dry them at room temperature (around 40°C) until a constant weight is achieved.[4] Remove any stones and plant debris, and sieve the soil through a 2 mm mesh to ensure homogeneity.[5]
-
Extraction:
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer the supernatant from the extraction step to a new centrifuge tube containing dSPE sorbents. For a typical soil extract, a combination of PSA and GCB is effective for removing polar interferences and pigments.[7][8]
-
Add a suitable amount of dSPE sorbents (e.g., 20 mg PSA and 50 mg GCB) to an aliquot of the extract.[7]
-
-
Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge at high speed for 5 minutes.
-
Collect the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
Instrumental Analysis
The cleaned extract can be analyzed using either HPLC or GC-MS.
-
HPLC Analysis:
-
GC-MS Analysis:
Quantification
Quantification is typically performed using an external standard calibration curve prepared in a blank soil extract to compensate for any remaining matrix effects.
Quantitative Data Summary
The following table summarizes typical performance data for this compound analysis in soil using various methods.
| Parameter | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | RSD (%) | Reference |
| This compound | LLE with Acetonitrile, GC-MS | 70-120 | - | - | <15 | [6] |
| Carbamates | MSPD, GC-ECD/NPD | 72.4-120 | - | 5 | <20 | [11] |
| Carbamates | Sonication-assisted extraction, HPLC | 82-99 | 1.6-3.7 | 10 | 0.4-10 | [12] |
| Carbamates | ASE with Acetonitrile, UPLC-MS/MS | 70-120 | - | - | - | [7] |
| This compound | QuEChERS, UHPLC-MS/MS | >90 | - | 1 | <20 | [13] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, LLE: Liquid-Liquid Extraction, MSPD: Matrix Solid-Phase Dispersion, ASE: Accelerated Solvent Extraction, QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.
Conclusion
The described protocol provides a reliable and efficient method for the determination of this compound in soil samples. The use of acetonitrile for extraction followed by a dSPE cleanup with PSA and GCB effectively removes matrix interferences, allowing for accurate quantification by HPLC or GC-MS. This method is suitable for routine monitoring and research applications requiring the analysis of this compound residues in complex soil matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. canr.msu.edu [canr.msu.edu]
- 6. agilent.com [agilent.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. josa.ro [josa.ro]
- 10. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]
- 11. pjoes.com [pjoes.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Analysis of Carbamate Pesticides using Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
Abstract
This application note details a robust and sensitive method for the determination of carbamate pesticide residues in various matrices using Gas Chromatography coupled with a Nitrogen-Phosphorus Detector (GC-NPD). The inherent selectivity and sensitivity of the NPD for nitrogen-containing compounds make it highly suitable for the analysis of carbamates. This document provides a comprehensive experimental protocol, including sample preparation, instrument parameters, and validation data. The method demonstrates good linearity, low detection limits, and high reproducibility, making it a valuable tool for routine monitoring in food safety, environmental analysis, and toxicology research.
Introduction
Carbamate pesticides are a widely used class of insecticides, herbicides, and fungicides. Due to their potential toxicity and widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for carbamates in food and environmental samples. Consequently, the development of reliable and sensitive analytical methods for their detection and quantification is of paramount importance.
Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. However, the thermal lability of some carbamates can present a challenge for direct GC analysis. Despite this, with careful optimization of injection and column conditions, GC can be effectively employed. The Nitrogen-Phosphorus Detector (NPD) is a highly selective detector that exhibits an enhanced response to compounds containing nitrogen and phosphorus.[1] This selectivity makes it an ideal choice for the analysis of carbamate pesticides, which are nitrogen-containing compounds, as it minimizes interference from co-eluting matrix components that do not contain nitrogen or phosphorus. This application note describes a validated GC-NPD method for the analysis of a range of common carbamate pesticides.
Experimental Protocol
This protocol provides a general framework for the analysis of carbamate pesticides. Specific details may need to be optimized based on the sample matrix and the target analytes.
Materials and Reagents
-
Solvents: Acetone, Dichloromethane, Ethyl Acetate, Hexane (pesticide residue grade or equivalent)
-
Reagents: Anhydrous Sodium Sulfate, Florisil®, C18 Solid-Phase Extraction (SPE) cartridges
-
Standards: Certified reference standards of target carbamate pesticides (e.g., Carbofuran, Carbaryl, Propoxur, Methomyl, etc.)
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (NPD fuel), Air (NPD fuel)
Standard Preparation
Prepare a stock solution of each carbamate standard at a concentration of 1000 µg/mL in acetone. From these stock solutions, prepare a mixed working standard solution containing all target analytes at a concentration of 10 µg/mL. A series of calibration standards ranging from 0.01 µg/mL to 1.0 µg/mL can be prepared by serial dilution of the working standard solution in acetone.
Sample Preparation (Solid Matrix - e.g., Fruits, Vegetables)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of dichloromethane. Shake vigorously for 15 minutes.
-
Drying: Filter the extract through anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of acetone for GC-NPD analysis.
Sample Preparation (Liquid Matrix - e.g., Water)
-
Extraction: In a separatory funnel, extract 100 mL of the water sample with two 50 mL portions of dichloromethane.
-
Drying: Combine the organic layers and pass them through anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Solvent Exchange: Add 5 mL of acetone and reconcentrate to 1 mL to exchange the solvent.
-
Final Volume: Adjust the final volume to 1 mL for GC-NPD analysis.
GC-NPD Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and analytes.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6820 GC or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Column | HP-5ms (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 2.5 mL/min |
| Oven Program | Initial temperature 60°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 250°C, hold for 5 min |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300°C |
| Hydrogen Flow | 3.0 mL/min |
| Air Flow | 60 mL/min |
| Makeup Gas (He) | 10 mL/min |
Data Presentation
The presented method demonstrates excellent performance for the analysis of several carbamate pesticides. A summary of the quantitative data is provided in the tables below.
Table 1: Retention Times and Detection Limits for Selected Carbamate Pesticides
| Pesticide | Retention Time (min) | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) |
| Methomyl | 8.5 | 3.2 | 10.7 |
| Propoxur | 12.2 | 5.0 | 16.7 |
| Carbofuran | 13.8 | 3.0 | 10.0 |
| Carbaryl | 15.5 | 6.0 | 20.0 |
| Methiocarb | 16.3 | 5.0 | 16.7 |
Note: Retention times and detection limits are approximate and may vary depending on the specific instrument and conditions.
Table 2: Recovery and Precision Data from Spiked Samples
| Pesticide | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) (n=5) |
| Methomyl | 50 | 92.5 | 4.8 |
| Propoxur | 50 | 95.1 | 3.5 |
| Carbofuran | 50 | 91.8 | 5.2 |
| Carbaryl | 50 | 88.7 | 6.1 |
| Methiocarb | 50 | 93.2 | 4.1 |
The method shows good linearity over a concentration range of 10-1000 ppb for several carbamates.[1] Detection limits are typically in the low ppb range, which is well below the maximum residue limits set by many regulatory agencies.[1] Recovery studies in various matrices, such as powdered potatoes and Chinese medicinal herbs, have shown recovery rates between 72-115% and 80.77-104.56%, respectively.[2][3]
Visualizations
The following diagrams illustrate the logical workflow of the analytical process.
References
Application Note: Determination of Isoprocarb Residues in Vegetables by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of isoprocarb residues in various vegetable matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and minimizing matrix effects. The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the detection and quantification of this compound. This method is suitable for routine monitoring of this compound residues in vegetables to ensure food safety and compliance with regulatory limits.
Introduction
This compound is a carbamate insecticide widely used in agriculture to protect crops from various pests. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities. Therefore, sensitive and reliable analytical methods are crucial for monitoring its residues in vegetables. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[1][2][3] The QuEChERS method is a popular sample preparation technique for multi-residue pesticide analysis in food samples, offering a simple and efficient extraction and cleanup process.[4][5][6] This application note provides a detailed protocol for the determination of this compound in vegetables, validated for its performance in terms of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The following protocol is a widely adopted method for the extraction of pesticide residues from vegetable samples.[5][6][7]
a. Homogenization:
-
Weigh a representative portion of the vegetable sample (e.g., 1 kg).
-
Chop and homogenize the sample using a high-speed blender to obtain a uniform paste. For samples with low water content, addition of a small amount of purified water may be necessary.[6][8]
b. Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if necessary.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the vegetable matrix to remove interferences like pigments and fatty acids.[4][9]
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
The supernatant is the final extract.
d. Final Preparation:
-
Transfer the cleaned extract into an autosampler vial.
-
The extract can be directly injected into the LC-MS/MS system or can be evaporated and reconstituted in a suitable solvent (e.g., methanol/water) to improve compatibility with the mobile phase.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is commonly used.[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
b. Mass Spectrometry (MS/MS) Conditions:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimized parameters for capillary voltage, source temperature, and gas flows should be determined for the specific instrument used.
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound.
Table 1: LC-MS/MS MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 194.1 | 95.1 | 137.0 | 14 |
| 194.1 | 95.0 | 137.1 | 15 |
Note: The specific collision energies should be optimized for the instrument in use. The quantifier ion is used for concentration calculations, while the qualifier ion is used for confirmation of the analyte's identity. Data sourced from multiple references.[10][11][12][13]
Table 2: Method Performance Parameters for this compound in Vegetables
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 2 µg/kg |
| Limit of Quantification (LOQ) | 5 - 10 µg/kg |
| Recovery | 85% - 110% |
| Repeatability (RSD) | < 15% |
Note: These are typical performance characteristics and may vary depending on the vegetable matrix and specific laboratory conditions. Data compiled from various studies.[1][14][15]
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound residues in vegetables.
Caption: Experimental workflow for this compound residue analysis.
Caption: Logical steps from sample to final report.
Conclusion
The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a reliable and sensitive approach for the routine analysis of this compound residues in a variety of vegetable matrices. The method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it a valuable tool for food safety monitoring and regulatory compliance. The use of MRM ensures high selectivity, minimizing the potential for false positives from complex vegetable matrices.
References
- 1. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. ijesd.org [ijesd.org]
- 6. gcms.cz [gcms.cz]
- 7. ikm.org.my [ikm.org.my]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. agilent.com [agilent.com]
- 11. nrcgrapes.in [nrcgrapes.in]
- 12. rsc.org [rsc.org]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. food.actapol.net [food.actapol.net]
- 15. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
Application Notes and Protocols for the Development of Biosensors for Isoprocarb Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the development of various types of biosensors for the detection of isoprocarb, a carbamate insecticide. The protocols outlined below cover electrochemical, optical, and piezoelectric biosensors, offering a range of techniques suitable for different laboratory settings and research objectives.
Electrochemical Biosensors
Electrochemical biosensors are a prominent and widely used method for pesticide detection due to their high sensitivity, rapid response, and potential for miniaturization.[1] The most common approach for this compound detection is based on the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][4]
Principle of Operation: Acetylcholinesterase (AChE) Inhibition
This compound, like other carbamate pesticides, is a neurotoxin that inhibits the activity of AChE.[4] AChE is a crucial enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine into choline and acetic acid. In an AChE-based biosensor, the enzyme is immobilized on an electrode surface. The substrate, typically acetylthiocholine (ATCh), is introduced and hydrolyzed by AChE to produce thiocholine (TCh).[2][4] TCh is an electroactive compound that can be oxidized at the electrode surface, generating a measurable electrical signal.
When this compound is present, it binds to the active site of AChE, inhibiting its enzymatic activity.[4] This inhibition leads to a decrease in the production of TCh, resulting in a reduced electrochemical signal. The degree of inhibition is proportional to the concentration of this compound, allowing for its quantitative detection.[2]
Signaling Pathway: AChE Inhibition
Caption: AChE Inhibition Signaling Pathway.
Experimental Workflow: Electrochemical Detection
Caption: Electrochemical Biosensor Workflow.
Quantitative Data Summary
| Biosensor Type | Biorecognition Element | Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (nM) | Reference |
| Amperometric | Acetylcholinesterase (AChE) | Gold Nanoparticles-Polyaniline | 0.05 - 1.0 | 0.1615 | [2] |
| Electrochemiluminescence (ECL) | Luminol | Screen-Printed Carbon Electrode | 0.006 - 0.150 | 5.1 | [5] |
Detailed Experimental Protocol: AChE-Based Amperometric Biosensor
This protocol is adapted from Rachmawati et al. (2023).[2]
1.5.1. Materials and Reagents:
-
Graphite pencil electrode (GPE)
-
Aniline
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sulfuric acid (H₂SO₄)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.4)
-
Potassium chloride (KCl)
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine chloride (ATCl)
-
This compound standard
-
Deionized water
1.5.2. Electrode Preparation (AuNPs-PANI-GPE):
-
Polyaniline (PANI) Electropolymerization:
-
Prepare a 0.1 M H₂SO₄ solution containing 5 mM aniline.
-
Immerse the GPE into the solution.
-
Perform cyclic voltammetry (CV) for 10 cycles in the potential range of -0.2 V to 0.8 V at a scan rate of 50 mV/s.
-
Rinse the resulting PANI-GPE with deionized water.
-
-
Gold Nanoparticle (AuNPs) Electrodeposition:
-
Prepare a 0.5 M H₂SO₄ solution containing 0.5 mM HAuCl₄.
-
Immerse the PANI-GPE into the solution.
-
Perform CV for 5 cycles in the potential range of -0.2 V to 1.2 V at a scan rate of 50 mV/s.
-
Rinse the resulting AuNPs-PANI-GPE with deionized water and allow it to dry.
-
1.5.3. AChE Immobilization:
-
Drop-cast 10 µL of 100 mU/mL AChE solution onto the active surface of the AuNPs-PANI-GPE.
-
Allow the electrode to dry at room temperature for at least 30 minutes to ensure stable immobilization.
1.5.4. Electrochemical Measurements:
-
All electrochemical measurements are performed using a three-electrode system with the modified GPE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Inhibition Step:
-
Immerse the AChE-modified electrode in a solution containing the this compound sample (in 0.1 M PBS, pH 7.4, with 0.1 M KCl) for a 25-minute inhibition time.[2]
-
-
Detection Step:
-
Transfer the electrode to an electrochemical cell containing 1 mM ATCl in 0.1 M PBS (pH 7.4) with 0.1 M KCl.
-
Record the cyclic voltammogram in the potential range of -0.2 V to 0.8 V.
-
The oxidation peak of thiocholine appears at approximately +0.675 V.[2]
-
The decrease in the peak current is proportional to the concentration of this compound.
-
Optical Biosensors
Optical biosensors offer several advantages, including high sensitivity and the potential for real-time, label-free detection.[6] For this compound, methods such as fluorescence and colorimetric assays can be developed, often based on the inhibition of AChE or the interaction of this compound with specific nanoparticles.
Principle of Operation: Fluorescence Quenching
In a fluorescence-based biosensor, a fluorescent probe is used. The presence of this compound can lead to a decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching.[6][7] This quenching can occur through various mechanisms, such as Förster resonance energy transfer (FRET) or photoinduced electron transfer.[8] For example, a system can be designed where the interaction of this compound with a fluorophore-nanoparticle conjugate leads to quenching of the fluorescence signal.
Signaling Pathway: Fluorescence Quenching
Caption: Fluorescence Quenching Signaling Pathway.
Experimental Workflow: Fluorescence Detection
Caption: Fluorescence Biosensor Workflow.
Quantitative Data Summary (Carbamate Pesticides)
| Biosensor Type | Biorecognition Element | Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Fluorescence | CdTe Quantum Dots & Nano ZnTPyP | Turn-off-on | - | - | [9][10] |
| Colorimetric | Gold Nanoparticles-Aptamer | Aggregation | - | - | [11] |
| Surface Plasmon Resonance (SPR) | Antibody (GST) | Immunoassay | - | 0.002 ppm | [12] |
Note: Specific quantitative data for this compound using these optical methods is limited in the reviewed literature. The data presented is for general carbamate pesticides and serves as a reference.
Detailed Experimental Protocol: Colorimetric Biosensor using Gold Nanoparticles
This protocol is a general guideline based on the principles of AuNP-based colorimetric sensors for pesticides.[11][13][14]
2.5.1. Materials and Reagents:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate
-
Aptamer specific for carbamate pesticides
-
This compound standard
-
Phosphate buffer solution (PBS)
-
Deionized water
2.5.2. Synthesis of Gold Nanoparticles (AuNPs):
-
Heat 100 mL of 0.01% HAuCl₄ solution to a boil while stirring.
-
Quickly add 2 mL of 1% sodium citrate solution.
-
Continue heating and stirring until the solution color changes from yellow to deep red.
-
Cool the solution to room temperature.
2.5.3. Functionalization of AuNPs with Aptamer:
-
Add a specific concentration of the carbamate-binding aptamer to the AuNP solution.
-
Incubate the mixture for a sufficient time (e.g., 12-24 hours) at room temperature to allow for the self-assembly of the aptamer on the AuNP surface.
-
Centrifuge the solution to remove excess, unbound aptamer and resuspend the functionalized AuNPs in PBS.
2.5.4. Colorimetric Detection:
-
Add a specific volume of the this compound sample to the aptamer-functionalized AuNP solution.
-
Incubate the mixture for a defined period (e.g., 10-15 minutes).[11]
-
In the presence of this compound, the aptamer will preferentially bind to it, causing the AuNPs to aggregate. This aggregation results in a color change from red to blue/purple.
-
The color change can be observed visually or quantified by measuring the absorbance spectrum using a UV-Vis spectrophotometer. The ratio of absorbance at two different wavelengths (e.g., A₆₂₀/A₅₂₀) can be used for quantitative analysis.
Piezoelectric Biosensors
Piezoelectric biosensors, particularly those based on quartz crystal microbalance (QCM), are mass-sensitive devices that can detect the binding of molecules to their surface in real-time without the need for labeling.[15][16][17]
Principle of Operation: Mass Change Detection
A QCM sensor consists of a thin quartz crystal that oscillates at a specific resonant frequency when an electric field is applied.[16] The surface of the crystal is coated with a biorecognition element, such as an antibody or an enzyme. When the target analyte (this compound) binds to the biorecognition element, the total mass on the crystal surface increases. This increase in mass leads to a decrease in the resonant frequency of the crystal. The change in frequency is directly proportional to the mass of the bound analyte, as described by the Sauerbrey equation.
Signaling Pathway: Piezoelectric Mass Sensing
Caption: Piezoelectric Biosensor Signaling Pathway.
Experimental Workflow: Piezoelectric Detection
Caption: Piezoelectric Biosensor Workflow.
Quantitative Data Summary (Carbamate Pesticides)
| Biosensor Type | Biorecognition Element | Principle | Linear Range | Limit of Detection (LOD) | Reference |
| QCM Immunosensor | Monoclonal Antibody | Competitive Immunoassay | 15 - 53 µg/L (Carbaryl) | 11 µg/L (Carbaryl) | [18] |
| QCM | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | - | [1] |
Note: Specific quantitative data for this compound using piezoelectric biosensors is limited in the reviewed literature. The data presented is for the related carbamate, carbaryl, and serves as a reference.
Detailed Experimental Protocol: QCM Immunosensor
This protocol is a general guideline for a competitive immunoassay format for small molecules like this compound, adapted from principles described for other pesticides.[18]
3.5.1. Materials and Reagents:
-
Gold-coated quartz crystals (QCM sensors)
-
Thioctic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound-protein conjugate (hapten-carrier conjugate)
-
Monoclonal antibody specific to this compound
-
Phosphate buffered saline (PBS)
-
Ethanolamine
-
This compound standard
3.5.2. Sensor Surface Preparation and Hapten Immobilization:
-
Clean the gold-coated QCM crystal with piranha solution (caution: highly corrosive).
-
Form a self-assembled monolayer (SAM) by immersing the crystal in a solution of thioctic acid in ethanol.
-
Activate the carboxyl groups of the SAM by treating with a mixture of EDC and NHS in water.
-
Immobilize the this compound-protein conjugate onto the activated surface by flowing the conjugate solution over the crystal.
-
Deactivate any remaining active sites by flowing a solution of ethanolamine over the surface.
3.5.3. Competitive Immunoassay:
-
Establish a stable baseline by flowing PBS over the sensor surface.
-
Prepare samples by mixing a fixed concentration of the anti-isoprocarb antibody with varying concentrations of the this compound standard or unknown sample.
-
Inject the sample mixture over the sensor surface.
-
The free antibody (not bound to this compound in the sample) will bind to the immobilized this compound-protein conjugate on the crystal surface, causing a frequency decrease.
-
The magnitude of the frequency shift is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less free antibody available to bind to the sensor surface, leading to a smaller frequency change.
-
Regenerate the sensor surface by flowing a low pH solution (e.g., glycine-HCl) to dissociate the antibody-hapten interaction, preparing the sensor for the next measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase inhibition-based biosensors for pesticide determination: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosensor Based on Covalent Organic Framework Immobilized Acetylcholinesterase for Ratiometric Detection of Carbaryl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence-Based Sensing of Pesticides Using Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of biosensors for rapid and sensitive detection of pesticides in food samples for food safety chemical risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Highly Sensitive Fluorescent Biosensor Based on Acetylcholinesterase and Carbon Dots–Graphene Oxide Quenching Test for Analytical and Commercial Organophosphate Pesticide Detection [frontiersin.org]
- 9. Fluorescence paper-based sensor for visual detection of carbamate pesticides in food based on CdTe quantum dot and nano ZnTPyP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence paper-based sensor for visual detection of carbamate pesticides in food based on CdTe quantum dot and nano ZnTPyP [hero.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensing of the Insecticide Carbamate Pesticides by Surface Plasmon Resonance [elibrary.asabe.org]
- 13. shura.shu.ac.uk [shura.shu.ac.uk]
- 14. Gold nanoparticle-based colorimetric biosensors - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Piezoelectric Chemosensors and Biosensors in Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Piezoelectric biosensors: shedding light on principles and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-sensitivity piezoelectric immunosensor for pesticide analysis - AWSensors | Scientific Technology [awsensors.com]
Application Note and Protocol: Preparation of Isoprocarb Standards for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of isoprocarb analytical standards for use in chromatographic applications, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Accurate and precise standard preparation is a critical prerequisite for the reliable quantification of this compound in various matrices. This application note details the physicochemical properties of this compound, provides a step-by-step protocol for the preparation of stock and working standard solutions, and includes recommended chromatographic conditions for both HPLC and GC analysis.
Introduction
This compound (2-isopropylphenyl N-methylcarbamate) is a carbamate insecticide widely used in agriculture to control a variety of pests on crops such as rice, cocoa, and sugarcane.[1][2] Due to its potential for residues in food products and the environment, accurate analytical methods for its detection and quantification are essential. Chromatographic techniques, such as HPLC and GC, are commonly employed for this purpose. The foundation of accurate chromatographic analysis lies in the precise preparation of analytical standards. This protocol outlines a standardized procedure for preparing this compound standard solutions to ensure data quality and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analytical standard is crucial for its proper handling and preparation.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅NO₂ | [2][3] |
| Molecular Weight | 193.24 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 88 - 93 °C | [4][5] |
| Solubility | Readily soluble in acetone (400 g/L) and methanol (125 g/L). Sparingly soluble in water (0.265 g/L). Also slightly soluble in chloroform. | [1][2] |
| Purity | Analytical standards typically have a purity of ≥98%. | [5] |
| Storage | Sealed in a dry environment at 2-8°C. | [2] |
Experimental Protocol: Standard Preparation
This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards for calibration curves.
3.1. Materials and Equipment
-
This compound analytical standard (≥98% purity)
-
High-purity solvents (HPLC or GC grade): Acetone, Methanol, Acetonitrile
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks (Class A): 10 mL, 25 mL, 50 mL, 100 mL
-
Micropipettes (calibrated)
-
Amber glass vials with screw caps for storage
-
Ultrasonic bath
3.2. Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
-
Weighing: Accurately weigh approximately 25 mg of the this compound analytical standard onto a clean, tared weighing paper or boat using a calibrated analytical balance.
-
Dissolution: Carefully transfer the weighed standard into a 25 mL volumetric flask.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., acetone or methanol) to the flask to dissolve the standard. Acetone is a common choice due to this compound's high solubility.[1][2]
-
Sonication: Place the flask in an ultrasonic bath for approximately 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the standard is completely dissolved and the solution has returned to room temperature, dilute to the 25 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a labeled amber glass vial and store it in a refrigerator at 2-8°C.[2] The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.
3.3. Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the primary stock solution. The following is an example of a serial dilution to prepare a set of calibration standards.
-
Intermediate Stock Solution (e.g., 100 µg/mL): Pipette 5 mL of the 1000 µg/mL primary stock solution into a 50 mL volumetric flask and dilute to the mark with the appropriate solvent.
-
Working Standards: Prepare a series of working standards by diluting the intermediate stock solution. For example, to prepare 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL, and 0.1 µg/mL standards in 10 mL volumetric flasks:
-
10 µg/mL: Pipette 1 mL of the 100 µg/mL intermediate stock solution.
-
5 µg/mL: Pipette 0.5 mL of the 100 µg/mL intermediate stock solution.
-
1 µg/mL: Pipette 1 mL of the 10 µg/mL working standard.
-
0.5 µg/mL: Pipette 0.5 mL of the 10 µg/mL working standard.
-
0.1 µg/mL: Pipette 1 mL of the 1 µg/mL working standard.
-
-
Dilution and Storage: Dilute each working standard to the 10 mL mark with the appropriate solvent, homogenize, and transfer to labeled amber vials for immediate use or short-term storage at 2-8°C.
Chromatographic Analysis
The prepared standards are now ready for use in calibrating the chromatographic system. Below are example starting conditions for both GC and HPLC analysis of this compound. Method optimization may be required based on the specific instrumentation and analytical goals.
4.1. Gas Chromatography (GC) Conditions
-
System: Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD) or a Flame Thermionic Detector (FTD).[5] A mass spectrometer (MS) can also be used for confirmation.[5]
-
Column: A common choice is a 5% phenyl-methyl silicone capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5][6]
-
Carrier Gas: Helium.[5]
-
Injection Port Temperature: 210°C.[5]
-
Detector Temperature: 210°C.[5]
-
Oven Temperature Program: 160°C (hold 1 min), ramp at 10°C/min to 190°C (hold 1 min), ramp at 2°C/min to 210°C (hold 2 min), ramp at 5°C/min to 240°C (hold 1 min), ramp at 10°C/min to 260°C (hold 6 min).[5]
-
Injection Volume: 1 µL.
4.2. High-Performance Liquid Chromatography (HPLC) Conditions
-
System: HPLC with a UV detector or a Mass Spectrometer (MS).
-
Column: A reverse-phase C18 column is commonly used (e.g., Merck Purospher STAR RP-18 Endcapped, 150 x 4.6 mm).[7]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid for MS compatibility.[7][8]
-
Example Gradient: Start with 5% acetonitrile, ramp to 75% over several minutes, followed by a wash and re-equilibration step.[7]
-
-
Flow Rate: 0.4 - 0.5 mL/min.[7]
-
Detector Wavelength: 254 nm for UV detection.
-
Injection Volume: 10 µL.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of this compound standard solutions for chromatographic analysis.
Caption: Workflow for this compound Standard Preparation.
Safety Precautions
This compound is moderately toxic if ingested and is a cholinesterase inhibitor.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid standard and concentrated solutions should be performed in a well-ventilated fume hood. Dispose of all waste in accordance with local regulations.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the preparation of this compound standard solutions for chromatographic analysis. Adherence to these procedures will contribute to the generation of high-quality, accurate, and precise analytical data, which is essential for researchers, scientists, and drug development professionals working with this compound.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 2631-40-5 [m.chemicalbook.com]
- 3. イソプロカルブ PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. youngin.com [youngin.com]
- 7. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes: Isoprocarb in Rice Pest Control Research
1. Introduction
Isoprocarb, also known as MIPC, is a carbamate insecticide widely utilized in agriculture, particularly for controlling insect pests in rice cultivation.[1] As a non-systemic insecticide, it acts primarily through contact and stomach poisoning, providing a rapid knockdown effect against a range of sucking insects.[1][2][3][4] Its primary targets in rice agroecosystems include planthoppers and leafhoppers, which are among the most destructive pests threatening rice production in Asia.[1][5][6]
2. Mechanism of Action
This compound's mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) within the insect's nervous system.[4][5][7] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By blocking AChE, this compound causes an accumulation of ACh, leading to continuous and excessive nerve stimulation. This results in paralysis, and ultimately, the death of the insect, often observable within hours of application.[1][5][7]
3. Application Strategies in Rice
-
Target Pests: Primarily effective against rice leafhoppers and planthoppers, such as the Brown Planthopper (Nilaparvata lugens) and the White-backed Planthopper (Sogatella furcifera).[1][3][5]
-
Dosage: Recommended application rates typically range from 250 to 1200 grams of active ingredient per hectare (g/ha), depending on the formulation, pest pressure, and specific crop.[2][5]
-
Timing and Method: For optimal results, this compound should be applied during the early stages of a pest infestation.[5] It is commonly applied as a foliar spray using equipment that ensures thorough coverage of the rice plant's leaves and stems.[5] In some practices for controlling planthoppers, flooding the rice field with 1-2 cm of water after application is suggested to drown pests that have been stupefied by the insecticide.[1]
-
Formulations: this compound is commonly available as Wettable Powder (WP) and Emulsifiable Concentrate (EC).[5]
-
Tank Mixtures: To broaden the spectrum of control and manage resistance, this compound is often mixed with other insecticides such as imidacloprid, chlorpyrifos, thiamethoxam, and deltamethrin.[1][5][8]
4. Insecticide Resistance
The extensive and repeated use of this compound has led to the development of resistance in some key rice pest populations. Monitoring studies in China have documented varying levels of resistance in the White-backed Planthopper (Sogatella furcifera).
-
From 2011 to 2021, field populations of S. furcifera in Central China showed resistance ratios (RR) to this compound ranging from 1.4 to 11.5-fold.[9]
-
A separate study monitoring populations from 2019-2020 found low to moderate resistance levels, with RR values between 2.78 and 22.85-fold.[10]
This development of resistance underscores the need for integrated pest management (IPM) strategies, including the rotation of insecticides with different modes of action, to preserve the efficacy of this compound.
5. Environmental Fate and Ecotoxicology
-
Soil Persistence: this compound has a relatively short residual period.[1] Its half-life (DT50) in paddy soil conditions is reported to be between 3 and 20 days.[2]
-
Residues: A study on a 25% this compound and chlorpyrifos EC formulation applied to rice showed that 33 days after the final application, this compound residues were ≤0.049 mg/kg in rice grains and were not detected in the soil. These levels were below the maximum residue limit (MRL) of 0.20 mg/kg set in China.[11]
-
Non-Target Organisms: this compound exhibits moderate to high toxicity to various non-target aquatic organisms.[2][7] Research has also shown that it can induce acute toxicity in developing zebrafish embryos, causing vascular malformation and other developmental abnormalities.[12][13]
Data Presentation
Table 1: General Properties and Recommended Application of this compound
| Parameter | Description | Source(s) |
| Insecticide Class | Carbamate | [1][7] |
| Common Name | This compound (MIPC) | [1] |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor | [4][5] |
| Primary Action | Contact and stomach poison | [1][2][4] |
| Target Rice Pests | Leafhoppers, Planthoppers | [2][3][5] |
| Common Formulations | Wettable Powder (WP), Emulsifiable Concentrate (EC) | [5] |
| Recommended Dosage | 250 - 1200 g a.i./ha | [2][5] |
Table 2: Resistance and Efficacy Data for this compound against Rice Pests
| Pest Species | Region/Year | Parameter | Value | Source(s) |
| Sogatella furcifera | Central China (2011-2021) | Resistance Ratio (RR) | 1.4 – 11.5-fold | [9] |
| Sogatella furcifera | China (2019-2020) | Resistance Ratio (RR) | 2.78 – 22.85-fold | [10] |
Table 3: Ecotoxicology and Residue Data for this compound
| Parameter | Organism/Matrix | Value | Source(s) |
| Acute 96-hour LC50 | Carp | 22 mg/L | [2] |
| Acute 48-hour EC50 | Daphnia magna (aquatic invertebrate) | 0.024 mg/L | [2] |
| Soil Half-Life (DT50) | Paddy soil conditions | 3 - 20 days | [2] |
| Residue in Rice Grain | 33 days post-application | ≤0.049 mg/kg | [11] |
| Residue in Soil | 33 days post-application | Not Detected | [11] |
Experimental Protocols
Protocol 1: Rice-Stem Dipping Bioassay for Insecticide Susceptibility Testing
This protocol is adapted from methodologies used for monitoring insecticide resistance in rice planthoppers.[9][10]
Objective: To determine the median lethal concentration (LC50) of this compound for a target pest population (e.g., Sogatella furcifera).
Materials:
-
This compound technical grade
-
Acetone (for stock solution)
-
Triton X-100 (surfactant)
-
Distilled water
-
Healthy rice seedlings (approx. 30 days old)
-
Third-instar nymphs of the target pest
-
500 mL plastic cups or similar containers
-
Moistened cotton wool
-
Environmental chamber (27 ± 1°C, 70-80% RH, 16:8 L:D photoperiod)
Methodology:
-
Preparation of Insecticide Solutions:
-
Prepare a high-concentration stock solution of this compound in acetone.
-
Create a series of at least five graded serial dilutions using distilled water containing 0.1% Triton X-100 to ensure proper mixing and adherence.
-
A control solution should be prepared with only distilled water and 0.1% Triton X-100.[10]
-
-
Treatment of Rice Seedlings:
-
Bundle rice seedlings at the base.
-
Dip the stems and leaves into each respective insecticide dilution (and the control solution) for 30 seconds.
-
Allow the seedlings to air-dry completely (approx. 1-2 hours) at room temperature.
-
-
Insect Infestation:
-
Wrap the roots of the treated, dried rice seedlings with moistened cotton wool.
-
Place the seedlings into the 500 mL plastic cups.
-
Introduce 15-20 third-instar nymphs into each cup.[10]
-
Cover the cups with a perforated lid or fine mesh to allow for ventilation while preventing escape.
-
-
Incubation and Assessment:
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC50 value, its 95% confidence intervals, and the slope of the dose-response curve.
-
The Resistance Ratio (RR) can be calculated by dividing the LC50 of the field population by the LC50 of a known susceptible laboratory strain.
-
Protocol 2: Outline for Residue Analysis in Rice and Soil by GC-NPD
This protocol is a generalized outline based on the methodology described for analyzing this compound and chlorpyrifos residues.[11]
Objective: To quantify the concentration of this compound residues in rice grain and soil samples.
Materials:
-
Rice grain and soil samples from treated and control plots
-
This compound analytical standard
-
Acetonitrile (or other suitable extraction solvent)
-
QuEChERS extraction salts or equivalent
-
Solid Phase Extraction (SPE) cartridges for cleanup
-
Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD)
Methodology:
-
Sample Preparation and Extraction:
-
Homogenize rice grain samples into a fine powder. Sieve soil samples to remove debris.
-
Weigh a representative subsample of the homogenized matrix.
-
Perform a solvent extraction, typically using acetonitrile, often as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This involves adding the solvent and specific salts to the sample, followed by vigorous shaking and centrifugation to separate the layers.
-
-
Extract Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Pass the extract through a cleanup column (e.g., a dispersive SPE with materials like PSA and C18) to remove interfering co-extractives such as fatty acids and pigments.
-
Centrifuge and collect the cleaned extract.
-
-
Analysis by GC-NPD:
-
Concentrate the final extract to a small volume under a gentle stream of nitrogen.
-
Inject a known volume of the sample into the GC-NPD system.
-
The GC separates the components of the mixture based on their volatility and interaction with the column's stationary phase. The NPD provides selective and sensitive detection for nitrogen-containing compounds like this compound.
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of this compound of known concentrations.
-
Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.
-
Express the final residue level in mg/kg of the original sample weight.
-
Visualizations
Caption: Mechanism of this compound: Inhibition of Acetylcholinesterase (AChE).
Caption: Workflow for a Rice-Stem Dipping Bioassay.
Caption: Cycle of this compound Use and Insecticide Resistance Development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Insecticide this compound (MIPC) [rayfull.net]
- 3. This compound [intieverspring.com]
- 4. This compound (Ref: OMS 32) [sitem.herts.ac.uk]
- 5. awiner.com [awiner.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound 22%+Thiamethoxam 8% Sc Rice Leafhopper Insecticide - this compound Sc and Pest Control [tangyunbiotech.en.made-in-china.com]
- 9. mdpi.com [mdpi.com]
- 10. Insecticide Resistance Monitoring in Field Populations of the Whitebacked Planthopper Sogatella furcifera (Horvath) in China, 2019–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. This compound induces acute toxicity in developing zebrafish embryos through vascular malformation [e-jarb.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoprocarb Extraction from Complex Matrices
Welcome to the technical support center for optimizing the extraction of isoprocarb from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of this compound.
1. Issue: Low Recovery of this compound
-
Question: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low recovery of this compound can stem from several factors throughout the extraction and cleanup process. Here are some common causes and solutions:
-
Incomplete Extraction: The initial extraction solvent and conditions may not be optimal for releasing this compound from the sample matrix.
-
Solution: For matrices like coffee beans, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile as the extraction solvent has shown high recovery rates (>90%).[1][2][3] Ensure adequate homogenization and shaking time to facilitate solvent penetration into the sample matrix. For soil samples, acetone is a common and effective extraction solvent.[4]
-
-
Adsorption to Matrix Components: this compound can adsorb to non-target components in the sample, particularly in complex matrices like soil or coffee.
-
Solution: The choice of cleanup sorbent is critical. For the QuEChERS method, a dispersive solid-phase extraction (d-SPE) cleanup step is often employed.[5] For planar pesticides like this compound, graphitized carbon black (GCB) can be an effective sorbent; however, it may also adsorb the target analyte if not used judiciously.[2] It is crucial to optimize the amount of GCB to balance cleanup efficiency with analyte recovery.
-
-
Analyte Loss During Solvent Evaporation: this compound can be lost if the evaporation step is too aggressive (high temperature or strong nitrogen stream).
-
Solution: Evaporate extracts to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., below 40°C).[6] Avoid complete dryness, as this can lead to the loss of volatile and semi-volatile compounds.
-
-
pH of the Extraction Solvent: The stability and extraction efficiency of carbamates like this compound can be influenced by pH.
-
2. Issue: High Matrix Effects and Interference
-
Question: I am observing significant matrix effects (ion suppression or enhancement) and interfering peaks in my chromatograms. How can I mitigate these issues?
-
Answer: Matrix effects are a common challenge in the analysis of complex samples and can significantly impact the accuracy and precision of your results.[8] Here are some strategies to address this:
-
Effective Cleanup: A robust cleanup step is essential to remove co-extracted matrix components.
-
Solution: The d-SPE cleanup in the QuEChERS method, often using a combination of primary secondary amine (PSA) and anhydrous magnesium sulfate, is designed to remove sugars, fatty acids, and other interferences.[5] For highly pigmented samples, GCB can be added to the d-SPE tube to remove pigments, but its amount should be optimized to avoid this compound loss.[2] Matrix solid-phase dispersion (MSPD) using sorbents like florisil has also been successfully used for cleanup in matrices like cucumber.[9]
-
-
Matrix-Matched Calibration: This is a widely used technique to compensate for matrix effects.
-
Dilution of the Final Extract: If the matrix effects are severe, diluting the final extract can reduce the concentration of interfering compounds.
-
Solution: While this may reduce the signal intensity of this compound, modern analytical instruments often have sufficient sensitivity to allow for dilution while still achieving the required limits of detection.[8]
-
-
Use of an Internal Standard: An internal standard can help to correct for variations in extraction efficiency and matrix effects.
-
Solution: Choose an internal standard with similar chemical properties to this compound that is not present in the sample.[10]
-
-
3. Issue: Poor Chromatographic Peak Shape
-
Question: The chromatographic peak for this compound is broad or tailing. What could be the cause and how can I improve it?
-
Answer: Poor peak shape can be due to issues with the analytical column, mobile phase, or the sample itself.
-
Column Contamination: Co-extracted matrix components can accumulate on the analytical column, leading to peak distortion.
-
Solution: Ensure that your cleanup procedure is effective. Regularly flush the column with a strong solvent to remove contaminants. Using a guard column can also help protect the analytical column.
-
-
Mobile Phase Incompatibility: The pH or composition of the mobile phase may not be optimal for this compound.
-
Solution: For HPLC analysis, ensure the mobile phase pH is compatible with the column and the analyte. This compound is a neutral compound, so a standard C18 column with a mobile phase of acetonitrile and water is commonly used.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Solution: If possible, dissolve the final extract in the initial mobile phase or a weaker solvent.
-
-
Frequently Asked Questions (FAQs)
1. What is the most common and effective method for extracting this compound from food matrices?
The QuEChERS method is widely recognized as a highly efficient and effective method for the multi-residue analysis of pesticides, including this compound, in a variety of food matrices such as coffee, fruits, and vegetables.[1][2][3][5] It is known for being quick, easy, cheap, effective, rugged, and safe.
2. What are the typical recovery rates and limits of detection for this compound analysis?
Recovery rates for this compound using optimized methods like QuEChERS are typically in the range of 85% to 103%.[2] The limit of quantification (LOQ) can be as low as 0.001 mg/kg in complex matrices like coffee when using sensitive analytical techniques like UHPLC-MS/MS.[1][2][11]
3. How can I optimize the parameters for my this compound extraction?
Key parameters to optimize include the choice and volume of the extraction solvent, the type and amount of salt and buffer in the extraction step, and the type and amount of sorbent in the cleanup step.[12][13] A one-factor-at-a-time approach or a design of experiments (DoE) can be used to systematically optimize these parameters for your specific matrix.
4. What is the stability of this compound in extracted samples?
This compound in coffee bean extracts has been found to be stable for at least 7 days when stored at 4°C and -20°C.[2] Storage at room temperature may lead to an increase in residue concentration due to solvent evaporation.[2]
5. What are the common analytical techniques used for the determination of this compound?
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS or MS/MS), are the most common techniques for the sensitive and selective determination of this compound residues.[9][14][15]
Data Presentation: Quantitative Extraction Parameters
Table 1: this compound Extraction and Analysis Parameters from Various Studies
| Matrix | Extraction Method | Analytical Technique | Recovery (%) | LOQ/LOD | Reference |
| Indonesian Coffee | QuEChERS | UHPLC-QqQ-MS/MS | >90% (within 60-140%) | 0.001 mg/kg (LOQ) | [1][2][11] |
| Cucumber | Matrix Solid-Phase Dispersion (MSPD) | HPLC | 87.12% - 90.60% | 0.099 µg/mL (LOD) | [9] |
| Water, Long Beans, Oranges | Magnetic Solid-Phase Extraction (MSPE) | HPLC-UV | - | 0.015 - 0.300 µg/L (LOQ) | [14] |
| Rice and Soil | - | GC-NPD | - | - | [16] |
Experimental Protocols
1. QuEChERS Method for this compound Extraction from Coffee Beans
This protocol is based on the methodology described for the analysis of this compound in Indonesian coffee.[2]
-
Sample Preparation:
-
Grind coffee bean samples to a fine powder.
-
Weigh 5 g of the milled sample into a 50 mL centrifuge tube.
-
Add 10 mL of cold water and let the mixture stand for approximately 15 minutes to hydrate the sample.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate - EN 15662 version).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and an optimized amount of GCB if needed for pigment removal).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by UHPLC-MS/MS.
-
2. Matrix Solid-Phase Dispersion (MSPD) for this compound Extraction from Cucumber
This protocol is based on the method for determining this compound in cucumber.[9]
-
Sample Preparation:
-
Homogenize a representative sample of cucumber.
-
Weigh 0.5 g of the homogenized sample in a glass mortar.
-
-
Dispersion:
-
Add 1.5 g of florisil as the dispersant sorbent to the mortar.
-
Grind the sample and sorbent together with a pestle until a homogeneous mixture is obtained.
-
-
Extraction and Cleanup:
-
Transfer the mixture to a solid-phase extraction cartridge.
-
Elute the analytes with an appropriate solvent (the original study optimized the type and amount of eluent).
-
-
Analysis:
-
The eluate is then ready for analysis by HPLC.
-
Visualizations
Caption: A simplified workflow of the QuEChERS method for pesticide extraction.
Caption: Troubleshooting logic for addressing low this compound recovery.
References
- 1. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. iris.unito.it [iris.unito.it]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of aldicarb and this compound in cucumber using matrix solid-phase dispersion extraction and HPLC [spgykj.com]
- 10. cdn.cocodoc.com [cdn.cocodoc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gcms.cz [gcms.cz]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
troubleshooting isoprocarb peak tailing in gas chromatography
Isoprocarb Analysis Technical Support Center
Welcome to the technical support center for gas chromatography (GC) analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian. When analyzing this compound, peak tailing is problematic because it can lead to decreased resolution between adjacent peaks and cause inaccurate peak integration, which compromises the reliability and reproducibility of quantitative results.[2] A tailing or asymmetry factor greater than 1.5 typically indicates that the issue needs to be investigated.[2]
Q2: My this compound peak is tailing. What are the most likely causes?
Peak tailing for a polar carbamate insecticide like this compound is generally caused by one of two main issues: chemical interactions (activity) within the system or physical disruptions in the flow path.[3]
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Chemical Activity: This is the most common cause for polar compounds. This compound can interact with "active sites," such as residual silanol groups, within the GC system. These interactions cause some molecules to be retained longer than others, resulting in a tail.[1][4][5] Common sources of activity include the inlet liner, column contamination, or column degradation.[6][7][8]
-
Flow Path Disruption: Physical issues can also cause tailing. These problems typically affect all peaks in the chromatogram, not just polar ones.[3] Common causes include an improper column cut, incorrect column installation depth, or a partial blockage at the column inlet.[2][9]
Q3: How can I systematically troubleshoot this compound peak tailing?
A systematic approach is crucial to efficiently identify and resolve the root cause of peak tailing. The first step is to determine if the problem is compound-specific or system-wide. The workflow below provides a logical sequence for troubleshooting.
Caption: Systematic workflow for troubleshooting this compound peak tailing.
Q4: What are "active sites" and how do they affect a polar carbamate like this compound?
Active sites in a GC system are chemically reactive surfaces that can interact with analytes, causing unwanted retention and peak tailing.[4] The most common active sites are silanol groups (Si-OH), which are present on the surfaces of glass inlet liners, glass wool, and the fused silica column itself if its deactivation layer is compromised.[1]
This compound, as a carbamate, is a polar molecule. It contains functional groups capable of hydrogen bonding. These groups can form secondary, reversible bonds with the active silanol groups, delaying the elution of some this compound molecules and causing the characteristic peak tail.[5] Using highly deactivated ("inert") liners and columns is critical to minimize these interactions.[1][10]
Caption: Interaction between an this compound molecule and an active silanol site.
Q5: What are the ideal GC parameters for analyzing this compound to minimize tailing?
Optimizing GC parameters is essential for achieving symmetrical peaks. While the exact conditions depend on the specific instrument and application, the following provides a well-documented starting point for the analysis of this compound and other carbamates.[11]
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25-0.32 mm ID, 0.25 µm film | A low-polarity, inert column is crucial to minimize secondary interactions with the polar analyte.[11][12] |
| Inlet | Splitless | For trace analysis. |
| Inlet Liner | Deactivated splitless liner | A deactivated liner is one of the most critical components for preventing peak tailing from active sites.[4][11] |
| Inlet Temp. | 250 °C | Ensures complete and rapid vaporization of this compound without causing thermal degradation.[11] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | 80 °C (hold 1 min), then ramp to 260 °C at 20 °C/min (hold 2 min) | A temperature program ensures good separation and peak shape for compounds with varying boiling points.[11] |
| Detector | Nitrogen Phosphorus Detector (NPD) or Mass Spectrometer (MS) | NPD is highly sensitive and selective for nitrogen-containing compounds like this compound.[11] MS provides definitive identification. |
Q6: Can you provide a protocol for checking system activity?
Yes. A system activity test helps determine if peak tailing is caused by chemical interactions within your GC system. This is done by injecting a test mixture containing compounds with different chemical properties.
Experimental Protocol: GC System Activity Test
-
Prepare Test Mixture: Create a standard containing the following compounds in a suitable solvent like acetone:
-
A non-polar compound: An n-alkane (e.g., n-Heptadecane). This compound should not interact with active sites and serves as a reference for good peak shape.
-
A moderately polar compound: A ketone (e.g., 5-Nonanone).
-
A highly polar/active compound: A free acid (e.g., 2-Ethylhexanoic acid) or a primary alcohol (e.g., 1-Undecanol). These compounds are highly sensitive to active sites.[10]
-
Your analyte of interest, This compound .
-
-
Injection: Inject the test mixture using your standard method conditions.
-
Data Analysis:
-
Examine the peak shape of the n-alkane. It should be sharp and symmetrical. If it tails, you have a physical flow path problem (e.g., poor column installation), not a chemical activity problem.[10]
-
Examine the peak shapes of the polar compounds and this compound.
-
Calculate the asymmetry factor for each peak.
-
-
Interpretation:
-
Symmetrical Alkane, Tailing Polar Peaks: If the alkane peak is symmetrical but the acid, alcohol, and/or this compound peaks show significant tailing, your system has active sites that need to be addressed.[7]
-
All Peaks Symmetrical: Your system is sufficiently inert for your analysis.
-
Q7: What is the correct procedure for installing a GC column to prevent peak tailing?
Improper column installation is a frequent cause of peak shape problems, including tailing that affects all compounds.[2][6] Following a precise procedure is essential for good chromatography.
Experimental Protocol: GC Column Installation
-
Column Cutting:
-
Using a ceramic scoring wafer, gently score the fused silica column tubing.
-
Snap the column at the score to produce a clean, 90-degree break.
-
Inspect the cut end with a small magnifier to ensure it is flat and free of jagged edges or shards.[2] A poor cut can create turbulence in the flow path, leading to peak tailing.[9]
-
-
Ferrule and Nut Assembly:
-
Slide the column nut onto the column, followed by the appropriate ferrule. Ensure the ferrule is oriented correctly.
-
-
Setting Installation Depth:
-
Consult your GC instrument manual for the correct column installation depth for both the inlet and the detector.
-
Measure the precise distance from the ferrule to the end of the column. Using a ruler or the markings on the septum packaging can help. Incorrect depth is a common source of peak distortion.[2]
-
-
Installation and Tightening:
-
Insert the column into the inlet (or detector) to the predetermined depth.
-
Hand-tighten the column nut.
-
While maintaining carrier gas flow, use a wrench to tighten the nut an additional quarter-turn or as specified by the manufacturer. Do not overtighten, as this can crush the column.
-
-
Verification:
-
After installation, perform a leak check to ensure all connections are secure.
-
Condition the column according to the manufacturer's instructions before running samples.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. youngin.com [youngin.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Isoprocarb Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of isoprocarb detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low signal or no peak for this compound. What are the potential causes and solutions?
A1: Low or no signal for this compound can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting guide:
-
Sample Preparation:
-
Inefficient Extraction: Ensure your extraction solvent is appropriate for this compound (acetonitrile is commonly used with the QuEChERS method). Verify that the pH of your sample is suitable for this compound stability and extraction.
-
Matrix Effects: Complex matrices can suppress the ionization of this compound. Consider optimizing your cleanup step (e.g., using different sorbents in dispersive SPE) or diluting your sample extract. The use of matrix-matched standards is highly recommended to compensate for these effects.[1]
-
-
Liquid Chromatography (LC) System:
-
Poor Retention/Peak Shape: Check your column for degradation and ensure it is appropriate for carbamate analysis (a C18 column is common). Optimize your mobile phase composition; the use of a small amount of formic acid (e.g., 0.1%) can improve peak shape and ionization efficiency.
-
System Contamination: A contaminated LC system can lead to high background noise and suppress your analyte signal. Flush the system thoroughly and use high-purity LC-MS grade solvents.
-
-
Mass Spectrometry (MS) System:
-
Incorrect MS Parameters: Verify that you are using the optimal Multiple Reaction Monitoring (MRM) transitions and collision energies for this compound.
-
Ion Source Contamination: A dirty ion source can significantly reduce sensitivity. Clean the ion source according to the manufacturer's recommendations.
-
Ionization Mode: this compound is typically analyzed in positive electrospray ionization (ESI) mode. Confirm your instrument is set to the correct mode.
-
Q2: My this compound recovery is low and inconsistent. How can I improve it?
A2: Low and inconsistent recovery is often related to the sample preparation process.
-
Optimize QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for pesticide analysis.[2] Ensure proper homogenization of the sample and vigorous shaking during the extraction and cleanup steps. The choice and amount of salts and cleanup sorbents (e.g., PSA, C18, GCB) are critical and may need to be optimized for your specific matrix. For example, graphitized carbon black (GCB) can remove pigments but may also retain planar pesticides like this compound if not used judiciously.
-
Use an Internal Standard: The most effective way to correct for analyte loss during sample preparation and for matrix effects is to use a stable isotope-labeled (SIL) internal standard. A SIL internal standard, such as a deuterated or ¹³C-labeled this compound, will behave nearly identically to the unlabeled this compound throughout the entire process, providing the most accurate quantification. While a specific SIL for this compound may require custom synthesis, its use is a best practice for achieving high accuracy and precision.
-
Check for Analyte Degradation: this compound, like other carbamates, can be susceptible to degradation under certain pH and temperature conditions. Ensure your extraction and storage conditions are optimized to maintain its stability.
Q3: I am struggling with matrix effects in my food samples. What are the best strategies to minimize them?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples like food.[1]
-
Effective Sample Cleanup: A robust sample cleanup is the first line of defense. The dispersive SPE (d-SPE) step in the QuEChERS method is designed for this purpose. Experiment with different sorbents like Primary Secondary Amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and Graphitized Carbon Black (GCB) to remove pigments.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for the matrix effects that are consistent across your samples.
-
Stable Isotope-Labeled Internal Standards: As mentioned previously, using a SIL internal standard is the gold standard for mitigating matrix effects. Since the SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, it provides a reliable way to correct the final quantitative result.
-
Dilution: If the concentration of this compound in your sample is high enough, diluting the final extract with the initial mobile phase can significantly reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Quantitative Data Summary
The sensitivity of this compound detection by LC-MS/MS can vary depending on the sample matrix, sample preparation method, and instrument conditions. The following table summarizes reported limits of quantification (LOQs) and recovery data from various studies.
| Matrix | Sample Preparation | LC-MS/MS System | LOQ | Recovery (%) | Reference |
| Coffee | QuEChERS | Triple Quadrupole | 0.001 mg/kg | >90 | Ruslami et al., 2024 |
| Vegetables | QuEChERS | Triple Quadrupole | 5 µg/kg | 91-109 | Hanh & Duong, 2023[3] |
| Fruits and Vegetables | Ethyl Acetate Extraction | Triple Quadrupole | 0.002-0.007 mg/kg | 65-94.4 | Soler et al., 2007[4] |
| Water | Solid Phase Extraction (SPE) | Triple Quadrupole | 5 ng/L | Not Specified | News-Medical.net, 2019[5] |
Experimental Protocols
Detailed QuEChERS Protocol for this compound in Solid Food Matrices (e.g., Coffee, Fruits, Vegetables)
This protocol is a general guideline based on the QuEChERS method. Optimization may be required for specific matrices.
1. Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g).
-
Homogenize the sample to a uniform consistency. For dry samples, it may be necessary to add a specific amount of water to facilitate homogenization.
2. Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If using an internal standard, add it at this stage.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents. A common combination for general food matrices is 900 mg MgSO₄ and 150 mg PSA. For pigmented samples, GCB may be added, and for fatty matrices, C18 may be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant (e.g., 1 mL).
-
The extract can be directly injected or, for improved sensitivity, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., initial mobile phase).
-
Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Parameters for this compound Detection
The following are typical starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 194.1 |
| Product Ions (m/z) | 137.1 (quantifier), 95.1 (qualifier) |
| Collision Energy (eV) | Optimized for each transition (e.g., 8 for 194.1 -> 137.1 and 14 for 194.1 -> 95.1) |
| Dwell Time | Optimized for the number of co-eluting compounds, typically 50-100 ms |
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A troubleshooting decision tree for low this compound signal.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 3. food.actapol.net [food.actapol.net]
- 4. Development and validation of a multi-residue method for the determination of pesticides in processed fruits and vegetables using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Technical Support Center: Isoprocarb Analysis in Agricultural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of isoprocarb in agricultural products.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the analysis of this compound, particularly those related to matrix effects.
Issue 1: Low or No Recovery of this compound
Question: I am experiencing very low or no recovery of this compound from my spiked samples. What are the potential causes and how can I fix this?
Answer:
Low or no recovery of this compound is a common issue often linked to matrix effects or problems with the analytical workflow. Here’s a step-by-step guide to troubleshoot this problem.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Strong Signal Suppression | Co-extracted matrix components (e.g., pigments, lipids, sugars) can interfere with the ionization of this compound in the mass spectrometer source, leading to a significantly reduced signal. A study has shown that this compound can suffer from up to 100% signal suppression in some matrices[1]. | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the signal suppression. 2. Use the Standard Addition Method: Spike the sample extract with known concentrations of this compound to create a calibration curve within the sample itself. This is highly effective when a blank matrix is unavailable. 3. Dilute the Sample Extract: Diluting the extract can reduce the concentration of interfering matrix components. However, ensure your instrument has sufficient sensitivity to detect the diluted this compound concentration. |
| Analyte Degradation | This compound, a carbamate pesticide, can be susceptible to degradation under certain pH and temperature conditions during sample preparation and analysis. | 1. Control pH: Ensure the pH of the extraction solvent and final extract is appropriate for this compound stability. Acidic conditions are generally preferred. 2. Maintain Low Temperatures: Keep samples and extracts cool throughout the preparation process to minimize thermal degradation. |
| Inefficient Extraction from Complex Matrices | Matrices with high fat or low water content (e.g., oily crops, dried fruits) can pose challenges for efficient this compound extraction using standard QuEChERS methods.[2][3] | 1. Modify QuEChERS Protocol: For dry samples, add water before the acetonitrile extraction step.[4] For high-fat samples, consider a modified QuEChERS protocol with a freezing step to remove lipids. 2. Optimize Extraction Solvent: While acetonitrile is standard, exploring alternative solvent mixtures may improve extraction efficiency for specific matrices. |
| Loss During Sample Cleanup | The sorbents used in dispersive solid-phase extraction (d-SPE) for cleanup can sometimes adsorb the target analyte, leading to lower recovery. | 1. Select Appropriate Sorbents: For this compound, a combination of PSA (to remove organic acids and sugars) and C18 (to remove fats) is common. Avoid using GCB (graphitized carbon black) if planar pesticides are also being analyzed, as it can adsorb them. 2. Optimize Sorbent Amount: Use the minimum amount of sorbent necessary for adequate cleanup to reduce the risk of analyte loss. |
Experimental Workflow for Troubleshooting Low Recovery:
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: Poor Reproducibility (High %RSD)
Question: My replicate analyses of the same sample show high variability in this compound concentration. What could be causing this and how can I improve my precision?
Answer:
Poor reproducibility, indicated by a high relative standard deviation (%RSD), can stem from inconsistent sample preparation or variable matrix effects between injections.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inhomogeneous Sample | Agricultural products can be highly heterogeneous. If the this compound residue is not evenly distributed, subsamples will have different concentrations. | 1. Thorough Homogenization: Ensure the entire sample is thoroughly homogenized before taking an analytical portion. For fruits and vegetables, cryogenic milling can be effective. 2. Increase Sample Size: A larger starting sample weight can sometimes provide a more representative subsample. |
| Inconsistent Sample Preparation | Minor variations in extraction times, shaking intensity, or temperature during sample preparation can lead to variable recoveries. | 1. Standardize Procedures: Use vortex mixers and mechanical shakers for consistent mixing. Ensure all samples are treated identically. 2. Use an Internal Standard (IS): An appropriate internal standard added at the beginning of the sample preparation process can compensate for variations in extraction efficiency and injection volume. A stable isotope-labeled (SIL) this compound would be ideal, but a structurally similar carbamate could also be effective. |
| Variable Matrix Effects | The composition of the matrix components co-injected can vary slightly, causing the degree of signal suppression or enhancement to fluctuate between injections. | 1. Improve Cleanup: A more robust d-SPE cleanup may remove more of the interfering compounds, leading to more consistent matrix effects. 2. Matrix-Matched Calibration: This will not fix the variability but will ensure that the calibration standards are affected similarly to the samples, leading to more accurate quantification. |
| Instrumental Drift | Changes in the performance of the LC-MS/MS system over the course of an analytical run can lead to variability in the signal response. | 1. Regular Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations. 2. Use an Internal Standard: An internal standard is crucial for correcting for instrumental drift. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[5] These effects can lead to either signal suppression (a lower-than-expected signal) or signal enhancement (a higher-than-expected signal), both of which compromise the accuracy of quantification.[6] In LC-MS/MS with electrospray ionization (ESI), signal suppression is more common for pesticides like this compound.[6][7]
Q2: How can I quantify the matrix effect for this compound in my specific sample type?
A2: The matrix effect (ME) can be calculated by comparing the slope of the calibration curve prepared in a blank matrix extract to the slope of the calibration curve prepared in a pure solvent. The formula is:
ME (%) = [(Slope in Matrix / Slope in Solvent) - 1] x 100
-
A negative ME% indicates signal suppression.
-
A positive ME% indicates signal enhancement.
-
ME values between -20% and +20% are generally considered low or negligible, while values outside this range indicate significant matrix effects that must be addressed.[7]
Q3: When should I use matrix-matched calibration versus the standard addition method?
A3: The choice between these two methods depends on the availability of a blank matrix and the nature of your samples.
-
Matrix-Matched Calibration: This is the preferred method when you have access to a representative blank matrix (a sample of the same agricultural product that is free of this compound). It is more efficient for analyzing large batches of similar samples.
-
Standard Addition Method: This method is ideal when a blank matrix is not available or when the matrix composition varies significantly between individual samples. It provides a more accurate quantification for individual, challenging samples but is more labor-intensive.
Caption: Decision tree for selecting a mitigation strategy.
Q4: What are the best practices for selecting an internal standard for this compound analysis?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d7). SIL-IS co-elutes with the native analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction. If a SIL-IS is not available, a structurally similar compound can be used. For this compound, another N-methyl carbamate pesticide that is not present in the samples could be a suitable alternative.[8] The chosen IS should have similar chromatographic behavior and ionization efficiency to this compound.
Q5: My agricultural matrix is very complex (e.g., high in fats or pigments). What are the key considerations for sample preparation?
A5: For complex matrices, modifications to the standard QuEChERS protocol are often necessary:
-
High-Fat/Oily Matrices (e.g., avocado, nuts, oilseeds): Incorporate a d-SPE cleanup step with C18 sorbent to remove lipids. A freeze-out step (placing the acetonitrile extract in a freezer to precipitate fats) before d-SPE can also be very effective.
-
Pigmented Matrices (e.g., spinach, red peppers): Graphitized carbon black (GCB) is effective at removing pigments, but it can also adsorb planar pesticides. Use GCB with caution and in minimal amounts if this compound is part of a multi-residue analysis that includes such pesticides.
-
Dry Matrices (e.g., cereals, dried herbs, dried fruit): Rehydrate the sample with a known amount of water before adding the extraction solvent (acetonitrile).[2][4][9] This is crucial for efficient partitioning of the pesticides into the solvent.
Quantitative Data Summary
The extent of matrix effects on this compound analysis can vary significantly depending on the agricultural commodity and the analytical method used.
| Agricultural Matrix | Analytical Method | Matrix Effect Observed | Reference |
| Coffee | UHPLC-QqQ-MS/MS | -15% (Low Signal Suppression) | [10] |
| General Produce Screen | LC-HRMS | -100% (High Signal Suppression) | [1] |
| Brown Rice | LC-QTOF-MS | Minimal (ranged from 0.8 to 1.1) | [11] |
| Soybeans | LC-QTOF-MS | Minimal (ranged from 0.8 to 1.1) | [11] |
| Peanuts | LC-QTOF-MS | Minimal (ranged from 0.8 to 1.1) | [11] |
Experimental Protocols
Protocol 1: Matrix-Matched Calibration
-
Prepare Blank Matrix Extract: Select a sample of the agricultural product that is known to be free of this compound. Process this blank sample using your validated extraction and cleanup procedure (e.g., QuEChERS). The final supernatant is your blank matrix extract.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known high concentration (e.g., 1000 µg/mL).
-
Create Intermediate Standard Solutions: Perform serial dilutions of the stock solution in the pure solvent to create a series of intermediate standard solutions at concentrations that will be used to spike the blank matrix extract.
-
Prepare Calibration Standards: Aliquot the blank matrix extract into several vials. Spike each vial with a different intermediate standard solution to create a series of at least five calibration standards. Ensure the volume of the spiking solution is small compared to the volume of the matrix extract (e.g., 1-5%) to avoid altering the overall solvent composition.
-
Analyze and Construct Curve: Analyze the prepared matrix-matched calibration standards using your LC-MS/MS or GC-MS/MS method. Construct a calibration curve by plotting the peak area (or area ratio if using an internal standard) against the concentration.
Protocol 2: Standard Addition Method (Post-Extraction)
-
Initial Analysis: Analyze your sample extract to get an estimated concentration of this compound.
-
Prepare Aliquots: Take at least four equal volume aliquots of the sample extract.
-
Spike Aliquots:
-
Leave one aliquot un-spiked.
-
Spike the remaining aliquots with increasing, known amounts of an this compound standard solution. A common approach is to add amounts that are approximately 0.5x, 1x, and 2x the estimated amount of this compound in the aliquot.
-
-
Analyze: Analyze all four aliquots under the same conditions.
-
Construct the Curve and Determine Concentration:
-
Plot the measured peak area (or area ratio) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, un-spiked sample extract.
-
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Multi-residue pesticide analysis (gas chromatography-tandem mass spectrometry detection)-Improvement of the quick, easy, cheap, effective, rugged, and safe method for dried fruits and fat-rich cereals-Benefit and limit of a standardized apple purée calibration (screening) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. restek.com [restek.com]
- 5. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mag.go.cr [mag.go.cr]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Analysis of multiclass pesticides in dried fruits using QuEChERS-gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isoprocarb Analysis by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with isoprocarb analysis using Electrospray Ionization-Mass Spectrometry (ESI-MS), with a primary focus on mitigating signal suppression.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to identify and resolve them.
Issue 1: Low or No this compound Signal Intensity
-
Question: I am not seeing the expected signal intensity for my this compound standard or sample. What are the likely causes and how can I fix this?
-
Answer: Low or absent signal intensity for this compound is a common problem, often stemming from signal suppression caused by matrix components. Here is a systematic approach to troubleshoot this issue:
-
Assess Matrix Effects: The most probable cause is that co-eluting matrix components are suppressing the ionization of this compound in the ESI source.
-
How to Check: Perform a post-extraction spike. Analyze a blank matrix extract, a neat standard solution of this compound, and a blank matrix extract spiked with this compound at the same concentration as the neat standard. A significantly lower peak area in the spiked sample compared to the neat standard confirms signal suppression.
-
Solution: Implement strategies to reduce matrix effects, such as improving sample cleanup, diluting the sample, or optimizing chromatographic separation. Using a matrix-matched calibration curve is essential for accurate quantification when suppression is present.[1][2]
-
-
Optimize Sample Preparation: An inadequate sample cleanup is a primary source of matrix effects.
-
How to Check: Review your current sample preparation protocol. For complex matrices like coffee, a robust method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is recommended.[1][2]
-
Solution: Employ or refine a QuEChERS protocol. For this compound in coffee, a method involving acetonitrile extraction followed by a dispersive solid-phase extraction (dSPE) cleanup with PSA (primary secondary amine), C18, and GCB (graphitized carbon black) has proven effective.[1] See the detailed protocol below.
-
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
How to Check: Inject a blank matrix extract and observe the chromatogram. If there is a large bulk of co-eluting peaks at the same retention time as this compound, this is likely contributing to suppression.
-
Solution: Adjust the mobile phase gradient to better resolve this compound from interfering compounds. Using a high-resolution UHPLC system can also improve peak separation.
-
-
Check Instrument Parameters: Incorrect ESI-MS parameters can lead to poor sensitivity.
-
How to Check: Verify that the MS is tuned and calibrated. Ensure that the precursor and product ions for this compound are correctly set in the MRM (Multiple Reaction Monitoring) method. For this compound, a common transition is m/z 194 -> 122.
-
Solution: Optimize ESI source parameters (e.g., spray voltage, gas temperatures, and flow rates) by infusing an this compound standard.
-
-
Issue 2: Poor Reproducibility and Accuracy
-
Question: My results for this compound quantification are not reproducible. What could be causing this variability?
-
Answer: Poor reproducibility is often linked to inconsistent matrix effects or sample preparation.
-
Inconsistent Sample Cleanup: Variability in the dSPE cleanup step can lead to differing amounts of matrix components in each sample.
-
How to Check: Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and blanks.
-
Solution: Automate sample preparation steps where possible. Ensure thorough mixing during the extraction and dSPE steps.
-
-
Lack of Matrix-Matched Calibration: Using a solvent-based calibration curve for samples with significant matrix effects will lead to inaccurate and irreproducible results.
-
How to Check: If you are not already, prepare your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.
-
Solution: Always use matrix-matched calibration for quantifying this compound in complex matrices.[1][2] This compensates for signal suppression by ensuring that the standards experience the same matrix effects as the samples.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is signal suppression and why does it affect this compound analysis?
-
A1: Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the ESI source.[3] This leads to a decreased instrument response and can compromise the accuracy and sensitivity of the analysis. The competition for charge on the ESI droplet surface is a primary mechanism for this suppression.[3]
-
-
Q2: What is the best sample preparation technique for reducing this compound signal suppression in food matrices?
-
A2: The QuEChERS method is highly effective for analyzing pesticides, including this compound, in complex food matrices like coffee.[1][2][4] It involves a salting-out liquid-liquid extraction with acetonitrile, followed by a dSPE cleanup step to remove interfering matrix components like fatty acids and pigments.[1]
-
-
Q3: How much signal suppression is typical for this compound?
-
Q4: Can I just dilute my sample to reduce matrix effects?
-
A4: Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering matrix components and thereby lessen signal suppression.[5][6] However, this approach also dilutes the analyte, which may compromise the limits of detection (LOD) and quantification (LOQ). A balance must be struck between reducing matrix effects and maintaining sufficient sensitivity for your application.[5]
-
-
Q5: What are the optimal LC-MS/MS parameters for this compound?
-
A5: A triple quadrupole mass spectrometer operating in positive ESI and MRM mode is typically used. Key parameters include:
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.[1]
-
MRM Transitions: The primary transition for quantification is typically from the protonated molecule [M+H]+ to a characteristic product ion. For this compound, this is often m/z 194 -> 122. Additional transitions can be monitored for confirmation.
-
-
Quantitative Data Summary
The following table summarizes the matrix effect observed for this compound in a specific food matrix after applying a QuEChERS sample preparation method.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| This compound | Coffee | QuEChERS | -15 | Harmoko et al., 2024[1][2] |
Matrix Effect (ME) is calculated as: ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100. A negative value indicates signal suppression.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Coffee Beans
This protocol is adapted from the validated method described by Harmoko et al. (2024).[1]
1. Sample Homogenization: a. Weigh 5 g of milled coffee sample into a 50 mL centrifuge tube. b. Add 10 mL of cold water and let the sample hydrate for approximately 15 minutes.
2. Extraction: a. Add 10 mL of acetonitrile to the tube. b. Add the QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl. c. Immediately shake the tube vigorously for 1 minute. d. Centrifuge the tube at 4000 rpm for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup: a. Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube. b. The dSPE tube should contain 4 g MgSO₄, 0.4 g C18, 0.4 g PSA, and 0.2 g GCB. c. Vigorously shake the dSPE tube for 1 minute. d. Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned extract. b. Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: QuEChERS workflow for this compound analysis in coffee.
Caption: Logic diagram for troubleshooting low this compound signal.
References
- 1. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of QuEChERS for Isoprocarb in Fatty Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of isoprocarb in complex fatty matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in fatty matrices using the QuEChERS method.
Question: Why am I observing low recovery of this compound?
Answer: Low recovery of this compound from fatty matrices can be attributed to several factors throughout the analytical workflow.
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Incomplete Extraction: The high lipid content can hinder the partitioning of this compound into the acetonitrile extraction solvent. To mitigate this, ensure vigorous shaking during the extraction step and consider a higher solvent-to-sample ratio.[1] For matrices with very low water content, adding water before the acetonitrile extraction is crucial to facilitate the partitioning of pesticides into the solvent.[2]
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Analyte Loss During Cleanup: Certain cleanup sorbents may interact with and remove this compound along with matrix components. While graphitized carbon black (GCB) is effective for pigment removal, it can also remove planar pesticides; therefore, its use should be carefully evaluated.[2][3]
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Precipitation with Fats: During cleanup steps that involve cooling or freezing the extract to precipitate lipids, this compound may co-precipitate with the fat layer, leading to lower recoveries.[3] It is important to validate this technique to ensure the target analyte does not precipitate with the lipids.[3]
Question: How can I reduce the significant matrix effects observed in my analysis?
Answer: High matrix effects, which can manifest as signal suppression or enhancement in mass spectrometry, are a common challenge with fatty matrices due to co-extracted lipids.[4][5][6][7]
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Enhanced Cleanup: The most effective way to reduce matrix effects is to improve the cleanup of the QuEChERS extract. A combination of sorbents is often more effective than a single sorbent. For fatty matrices, a combination of Primary Secondary Amine (PSA) to remove fatty acids and C18 to remove nonpolar lipids is a common starting point.[2][3] For highly fatty samples, specialized sorbents like Z-Sep or Enhanced Matrix Removal—Lipid (EMR—Lipid) can provide superior cleanup.[5][8][9][10]
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Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples.[4][7]
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Instrumental Considerations: For GC-MS analysis, matrix components can accumulate in the inlet and column, creating active sites that can affect analyte response. Regular maintenance and the use of matrix-matched standards can mitigate these "matrix-induced enhancement effects".[7] For LC-MS/MS, optimizing ionization source parameters can help minimize signal suppression.[6][11]
Question: My instrument is getting contaminated quickly. What can I do?
Answer: Rapid instrument contamination is a direct result of insufficient removal of high-molecular-weight lipids from the sample extract.[5][12]
-
Improving the d-SPE Cleanup: Increase the amount of C18 or Z-Sep sorbent in your dispersive solid-phase extraction (dSPE) step to enhance lipid removal.[12]
-
Alternative Cleanup Strategies:
-
Freezing-Out/Winterization: After the initial extraction and centrifugation, freeze the acetonitrile supernatant for several hours (e.g., overnight) to precipitate a significant portion of the lipids.[3][13] Centrifuge the cold extract and take an aliquot of the supernatant for further cleanup or analysis.
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Pass-Through Solid-Phase Extraction (SPE): Instead of d-SPE, use a pass-through SPE cartridge containing a lipid-removing sorbent. This can provide a more thorough cleanup for very fatty samples.[14][15] Products like LipiFiltr® or Oasis PRiME HLB are designed for this purpose.[14][15]
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the analysis of this compound in fatty matrices.
Caption: A flowchart for diagnosing and resolving common analytical issues.
Frequently Asked Questions (FAQs)
1. What is the best sorbent combination for d-SPE cleanup of this compound in fatty matrices?
For moderately fatty matrices, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract is a standard and effective choice.[16]
-
MgSO₄ removes residual water.
-
PSA removes organic acids, fatty acids, and some sugars.[2]
-
C18 removes nonpolar interferences like lipids and waxes.[2][3]
For matrices with very high-fat content, such as olive oil or animal fat, consider using zirconia-based sorbents like Z-Sep or Z-Sep+ , or proprietary sorbents like EMR—Lipid .[5][8][9][10][17] These are specifically designed for enhanced lipid removal.[5][8]
2. Can the standard QuEChERS protocol be used for fatty matrices?
The standard QuEChERS methods (e.g., AOAC 2007.01 or EN 15662) were originally developed for fruits and vegetables with high water content and low-fat content.[2][12] For fatty matrices, modifications are necessary to handle the high lipid content effectively. Key modifications include:
-
Adding water to low-moisture samples to facilitate extraction.[2]
-
Incorporating C18 or other lipid-removing sorbents in the cleanup step.
-
Adding a freezing-out step before d-SPE to precipitate the bulk of the fats.[3]
-
Using a higher solvent-to-sample ratio during extraction.[1]
3. What is a recommended modified QuEChERS protocol for a fatty matrix like avocado?
The following is a representative protocol adapted from methodologies for fatty foods.[16]
Experimental Protocol: Modified QuEChERS for Fatty Matrices
-
Sample Homogenization: Homogenize the sample (e.g., avocado) to achieve a uniform consistency.
-
Extraction:
-
Optional Freezing Step (for very high-fat content):
-
Transfer the acetonitrile supernatant to a clean tube.
-
Place the tube in a freezer at -20°C for at least 2 hours (or overnight) to precipitate lipids.[3]
-
Centrifuge the cold extract at a low temperature to pellet the precipitated fats.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (from step 2 or 3) to a 2 mL microcentrifuge tube.
-
Add 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[16]
-
Vortex for 30 seconds.
-
Centrifuge for 1 minute.
-
-
Final Extract Preparation:
-
Take the final supernatant and filter it through a 0.22 µm filter.
-
Transfer to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.
-
4. Which analytical technique is better for this compound analysis after QuEChERS, LC-MS/MS or GC-MS/MS?
Both techniques can be used, but LC-MS/MS is generally preferred for this compound and other carbamate pesticides.[18] Carbamates can be thermally labile, meaning they can degrade at the high temperatures used in GC inlets.[19] LC-MS/MS analysis is performed at lower temperatures, avoiding this issue and often providing better sensitivity and selectivity for these compounds.
5. How does the fat content of a sample affect the QuEChERS method?
As the fat content of a sample increases, the co-extraction of lipids into the acetonitrile layer also increases.[16] This leads to several challenges:
-
Reduced Extraction Efficiency: Lipids can sequester nonpolar analytes, making their extraction into the solvent less efficient.[16]
-
Increased Matrix Effects: High lipid content is a primary cause of signal suppression in LC-MS and signal enhancement in GC-MS.[4][7]
-
Instrument Contamination: Co-extracted fats can contaminate the analytical column and detector, leading to poor performance and downtime for maintenance.[5][12] Therefore, the higher the fat content, the more critical a robust cleanup step becomes.
QuEChERS Workflow for Fatty Matrices
This diagram outlines the key stages of a modified QuEChERS protocol optimized for the analysis of this compound in high-fat samples.
Caption: A step-by-step workflow for QuEChERS analysis in fatty matrices.
Data Summary: Sorbent Performance in Fatty Matrices
The selection of the appropriate cleanup sorbent is critical for achieving good recoveries and minimizing matrix effects. The table below summarizes the performance of different d-SPE sorbents for pesticide analysis in various fatty matrices, as reported in the literature.
| Matrix | Cleanup Sorbent(s) | Average Recovery (%) | Key Findings & Reference |
| Olive Oil | Z-Sep+, PSA, MgSO₄ | 72 - 107% | Provided good analytical performance.[8] |
| Olive Oil | EMR-Lipid | 70 - 113% | Showed better cleanup capacity and less matrix effect compared to Z-Sep+.[8] |
| Olives (15% fat) | Z-Sep/C18 | Similar or better than PSA/C18 | Zirconia-based sorbents offer good recoveries and lower background.[12] |
| High-Fat Cheese | Z-Sep+ | 70 - 115% | Efficiently cleaned extracts for carbamate analysis with matrix effects < ±30%.[10] |
| Avocado, Olives | EMR-Lipid | Not specified | Provided the best results in terms of reducing matrix effects.[17] |
| Dry Pet Feed | Freezing-out | 70 - 120% | Yielded the best results compared to PSA and EMR-Lipid for this complex matrix.[13] |
References
- 1. A multi-residue pesticide determination in fatty food commodities by modified QuEChERS approach and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 3. restek.com [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of a new modified QuEChERS method for the monitoring of carbamate residues in high-fat cheeses by using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. cris.unibo.it [cris.unibo.it]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. labsertchemical.com [labsertchemical.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Isoprocarb Stability in Organic Solvents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of isoprocarb in various organic solvents. Understanding the stability of this compound in solution is critical for accurate experimental results, particularly in residue analysis, environmental monitoring, and drug development. This guide offers troubleshooting advice and frequently asked questions to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound standard solution seems to be giving inconsistent results. What could be the cause?
A: Inconsistent results are often linked to the degradation of your this compound standard. Several factors can influence the stability of this compound in an organic solvent, including the choice of solvent, storage temperature, exposure to light, and the concentration of the solution. It is crucial to use the appropriate solvent and storage conditions to maintain the integrity of your standard.
Q2: Which organic solvent is best for preparing a stock solution of this compound?
A: Acetonitrile is a commonly recommended solvent for preparing this compound stock solutions due to its ability to dissolve a wide range of pesticides and its compatibility with analytical instrumentation like HPLC.[1] For long-term storage, acetonitrile has been shown to be a suitable solvent, with studies indicating good stability of many pesticides when stored at 4°C.
Q3: What are the optimal storage conditions for this compound solutions?
A: For long-term stability, it is recommended to store this compound stock solutions at low temperatures. General guidelines for analytical standards suggest storage at -20°C for up to one month or at -80°C for up to six months.[2] Solutions should be stored in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation. One study on this compound in a coffee matrix prepared with acetonitrile demonstrated stability for at least 7 days when stored at 4°C and -20°C.[3]
Q4: I've noticed a decrease in the concentration of my this compound standard over time, even with proper storage. What might be happening?
A: Even under optimal conditions, some degradation can occur. Carbamate pesticides can be susceptible to hydrolysis. The presence of trace amounts of water or impurities in the organic solvent can facilitate this process. Additionally, repeated freeze-thaw cycles can degrade the compound. It is advisable to prepare fresh working standards from a stock solution that has been stored under ideal conditions and to minimize the number of times the stock solution is brought to room temperature.
Q5: Can I use solvents like methanol, acetone, or ethyl acetate to prepare this compound standards?
A: Yes, this compound is soluble in methanol, acetone, and ethyl acetate. However, the long-term stability in these solvents compared to acetonitrile is not as well-documented in readily available literature. One study indicated that many carbamate pesticides are stable in these solvents for at least 6 hours at room temperature when protected from light. For longer-term storage, it is best to validate the stability in your chosen solvent under your specific laboratory conditions or to default to acetonitrile, for which more stability data is available.
Q6: How does light affect the stability of this compound in organic solvents?
A: Exposure to UV light can cause the photodegradation of this compound. Therefore, it is crucial to store solutions in amber vials or in the dark to minimize light exposure.
Summary of this compound Stability Data
While comprehensive quantitative data on the long-term stability of this compound in various pure organic solvents is limited in publicly available literature, the following table summarizes the available information and general recommendations for analytical standards.
| Solvent | Temperature | Duration | Stability | Source/Recommendation |
| Acetonitrile | -20°C / 4°C | 7 days | Stable (in coffee matrix) | [3] |
| Acetonitrile | 4°C | Long-term | Generally good for many pesticides | General Recommendation |
| Unspecified | -20°C | 1 month | Recommended for stock solutions | [2] |
| Unspecified | -80°C | 6 months | Recommended for stock solutions | [2] |
| Methanol, Ethanol, 2-Propanol, Ethyl Acetate, n-Hexane, Acetone | Room Temp. | 6 hours | Stable (for many carbamates) | General Finding |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution (1000 µg/mL)
-
Materials:
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile
-
Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Analytical balance
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound standard onto a weighing paper.
-
Carefully transfer the weighed standard into a 10 mL volumetric flask.
-
Add approximately 5 mL of acetonitrile to the flask and sonicate for 5-10 minutes, or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution into amber glass vials.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and expiry date.
-
Store the vials at -20°C or -80°C.
-
Protocol for Assessing this compound Solution Stability
-
Objective: To determine the stability of an this compound solution in a specific organic solvent over time.
-
Materials:
-
Prepared this compound stock solution
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
Calibrated analytical column
-
Mobile phase/carrier gas as per the validated analytical method
-
-
Procedure:
-
Immediately after preparation (Time 0), analyze the this compound solution using a validated chromatographic method to determine the initial concentration.
-
Store the solution under the desired conditions (e.g., 4°C in the dark, room temperature exposed to light).
-
At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), withdraw an aliquot of the solution.
-
Allow the aliquot to come to room temperature and analyze it using the same chromatographic method.
-
Compare the peak area or concentration at each time point to the initial measurement at Time 0.
-
Calculate the percentage of this compound remaining at each time point. A solution is often considered stable if the concentration remains within ±10% of the initial concentration.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for inconsistent this compound analytical results.
References
- 1. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability study of veterinary drugs in standard solutions for LC-MS/MS screening in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Acetylcholinesterase Assay Interference: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during acetylcholinesterase (AChE) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in an acetylcholinesterase assay?
Interference in acetylcholinesterase (AChE) assays can arise from various sources, leading to inaccurate results such as false positives or negatives. The most common interferences include:
-
Chemical Compounds: Certain compounds can directly interact with the assay components. This includes substances that inhibit the reaction between thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a key step in the widely used Ellman's method.[1][2] Aldehydes (e.g., heptanal, decanal) and amines (e.g., hexylamine, tryptamine) have been reported to cause non-specific chemical inhibition.[1][2]
-
Detergents: Detergents are known to alter the enzymatic activity of AChE.[3][4] They can impact the enzyme through an uncompetitive mechanism and affect the interaction between the enzyme and its inhibitors.[3] Even low concentrations of detergents like Triton X-100 can significantly deactivate the enzyme.[4]
-
Sample-related Factors: The composition of the biological sample can interfere with the assay.[5] Components like proteins, lipids, and salts may lead to inaccuracies.[5] For instance, high cholesterol has been shown to reduce the effectiveness of AChE inhibitors.[3]
-
Assay Conditions: Suboptimal assay conditions can lead to erroneous results. This includes incorrect buffer temperature, improper wavelength settings on the plate reader, and using an unsuitable type of microtiter plate.[6][7]
Q2: How can I differentiate between true enzyme inhibition and a false positive?
Distinguishing true acetylcholinesterase inhibition from false-positive results is crucial, especially in high-throughput screening (HTS) for AChE inhibitors.[8] False positives can occur when a compound does not inhibit the enzyme itself but interferes with the detection method.[8]
A common method to identify false positives is to perform a counter-screening assay.[8] For example, in assays using Amplite Red, some compounds may inhibit the peroxidase used in the detection system, leading to a false-positive signal.[8] A counter-assay specifically for peroxidase inhibitors can help identify these compounds.[8]
Another approach involves using alternative assay formats or detection methods to confirm the inhibitory activity.[8] If a compound shows activity in multiple, mechanistically different assays, it is more likely to be a true inhibitor.
Q3: My absorbance readings are inconsistent across replicates. What could be the cause?
Inconsistent absorbance readings are a common issue in colorimetric assays and can stem from several factors:[5][9]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples is a primary source of variability.[7][9] Ensure that pipettes are properly calibrated and that tips are securely fitted.[9]
-
Improper Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reactions and, consequently, variable absorbance readings.[6] It is recommended to tap the plate briefly after adding reagents to ensure thorough mixing.[6]
-
Temperature Gradients: Uneven temperature across the microplate during incubation can affect the rate of the enzymatic reaction, leading to inconsistent results.[9] Avoid stacking plates during incubation to ensure uniform temperature distribution.[9]
-
Reagent Preparation: Using improperly prepared or expired reagents can lead to inconsistent results.[5] Always prepare fresh working solutions and ensure reagents are stored under the recommended conditions.[5]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction, reducing the assay's sensitivity.[5]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Reagents | Prepare fresh reagents and use high-purity water.[5] |
| Non-specific Reactions | Run a blank control (without enzyme or substrate) to determine the level of background noise.[5] |
| Autohydrolysis of Substrate | Measure the rate of non-enzymatic hydrolysis of the substrate and subtract it from the sample readings. |
| Interfering Substances in Sample | Prepare a sample blank containing the sample but no enzyme to check for intrinsic color or turbidity. Consider sample purification steps if necessary.[5] |
Issue 2: Low or No Enzyme Activity
Observing lower than expected or no enzyme activity can be due to several factors related to the enzyme, substrate, or assay conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Buffer pH or Temperature | Verify that the assay buffer has the correct pH and is at room temperature before use, as chilled buffers can reduce enzyme activity.[7][10] |
| Presence of Inhibitors in the Sample | Dilute the sample to reduce the concentration of potential inhibitors. If known inhibitors are present, consider sample preparation methods to remove them.[6] |
| Degraded Substrate | Prepare fresh substrate solution, as it can degrade over time. |
| Omission of a step in the protocol | Carefully review and follow the assay protocol precisely.[6][7] |
Issue 3: Suspected False Positives in Inhibitor Screening
Identifying and eliminating false positives is critical in drug discovery to avoid pursuing non-viable lead compounds.[8]
Troubleshooting Workflow for False Positives:
Caption: Workflow for identifying false-positive AChE inhibitors.
Experimental Protocols
Protocol 1: Screening for Thiol-Reactive Compound Interference in Ellman's Assay
The Ellman's assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with the thiol group of thiocholine, a product of acetylthiocholine hydrolysis by AChE.[11][12] Compounds that react with thiols can interfere with this assay.[12]
Objective: To determine if a test compound directly reacts with DTNB or the product thiocholine.
Methodology:
-
Prepare Reagents:
-
Assay Procedure (96-well plate format):
-
Control Wells:
-
Blank: Assay Buffer + DTNB
-
Positive Control: Assay Buffer + DTNB + Thiocholine
-
-
Test Wells:
-
Test Compound Control: Assay Buffer + DTNB + Test Compound
-
Interference Test: Assay Buffer + DTNB + Thiocholine + Test Compound
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
Compare the absorbance of the "Interference Test" well to the "Positive Control" well. A significant decrease in absorbance in the presence of the test compound suggests interference.
-
Compare the "Test Compound Control" to the "Blank" to check if the compound itself absorbs at 412 nm or reacts directly with DTNB.
-
Protocol 2: Assessing the Impact of Detergents on AChE Activity
Detergents can significantly alter AChE activity and interfere with inhibitor studies.[3][4]
Objective: To quantify the effect of a specific detergent on the kinetic parameters of AChE.
Methodology:
-
Prepare Reagents:
-
Purified AChE enzyme solution.
-
Substrate solution (e.g., acetylthiocholine).
-
DTNB solution.
-
Assay Buffer.
-
Serial dilutions of the detergent to be tested.
-
-
Kinetic Assay Procedure:
-
Set up reactions containing a fixed concentration of AChE and varying concentrations of the substrate.
-
For each substrate concentration, prepare parallel reactions with and without different concentrations of the detergent.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 412 nm over time to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Plot V₀ versus substrate concentration for each detergent concentration.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
A Lineweaver-Burk plot can also be used to visualize the type of inhibition (or activation) caused by the detergent. A change in both Vmax and Km is indicative of uncompetitive interaction.[3]
-
Data Presentation
Table 1: Common Interfering Substances in Acetylcholinesterase Assays
| Class of Compound | Examples | Type of Interference | Reference |
| Aldehydes | Heptanal, Decanal, Cinnamaldehyde | Non-specific chemical inhibition | [1][2] |
| Amines | Hexylamine, Tryptamine | Non-specific chemical inhibition | [1][2] |
| Detergents | Triton X-100, SDS | Alteration of enzyme kinetics, deactivation | [3][4][15] |
| Metals | Copper, Zinc, Cadmium, Mercury | Reaction with assay components, enzyme inhibition | [16] |
| Thiol-reactive compounds | - | React with DTNB or thiocholine | [12] |
| Peroxidase Inhibitors | (assay specific) | False positives in certain fluorescence-based assays | [8] |
Table 2: Effect of Selected Detergents on AChE Activity
| Detergent | Concentration | Effect on AChE Activity | Mechanism | Reference |
| Triton X-100 | 0.1% | Significant deactivation | - | [4] |
| Triton X-100 | 1% | Slight elevation of Vmax | Complex kinetic interactions in the presence of inhibitors | [15] |
| SDS | Increasing | Decreased activity | Potential enzyme degradation | [4] |
| Tween 20 | > 1% | Interference | - | [7] |
| NP-40 | > 1% | Interference | - | [7] |
Signaling Pathways and Workflows
Acetylcholinesterase Catalytic Cycle and Inhibition:
References
- 1. Qualitative determination of false-positive effects in the acetylcholinesterase assay using thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of detergents on the activity of acetylcholinesterase and on the effectiveness of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. siriusgenomics.com [siriusgenomics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anshlabs.com [anshlabs.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Interactions of rat brain acetylcholinesterase with the detergent Triton X-100 and the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Separation of Isoprocarb and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation and analysis of isoprocarb and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong organic solvent. If the problem persists, replace the guard column or the analytical column.[1][2][3] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds, a lower pH is generally better, while for acidic compounds, a higher pH may be required. |
| Secondary Interactions with Silanols | Add a competitor, such as triethylamine (TEA), to the mobile phase to block active silanol groups on the column.[2] |
| Injection Solvent Stronger than Mobile Phase | Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion.[2] |
| Column Overloading | Decrease the injection volume or the sample concentration.[1] |
| Extra-column Effects | Minimize the length and internal diameter of tubing between the column and the detector.[1] |
Issue 2: Inconsistent Retention Times in HPLC
| Potential Cause | Recommended Solution |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing, especially for gradient elution.[4][5] Manually prepare the mobile phase to bypass any issues with the mixing device.[5] |
| Column Temperature Variation | Use a column oven to maintain a stable temperature.[1] |
| Pump Malfunction | Check for leaks and ensure pump seals are in good condition.[1][4] Verify the flow rate using a graduated cylinder and stopwatch.[5] |
| Air Bubbles in the System | Degas the mobile phase and purge the pump to remove any air bubbles.[1][4] |
| Poor Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents. Purge the system with at least 20 column volumes of the new mobile phase.[1] |
Issue 3: Low Analyte Recovery During Sample Preparation
| Potential Cause | Recommended Solution |
| Inefficient Extraction from Matrix | Optimize the extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction). For complex matrices, a multi-step extraction may be necessary.[6][7] |
| Analyte Loss During Solvent Evaporation | Evaporate the solvent at a controlled temperature (e.g., below 40°C) to prevent loss of volatile analytes.[8] |
| Improper pH for Extraction | Adjust the sample pH to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.[9] |
| Suboptimal SPE Sorbent | Screen different SPE sorbents (e.g., C18, HLB) to find the one with the best retention and elution characteristics for this compound and its metabolites.[10][11] |
Issue 4: Poor Sensitivity or No Signal in GC-MS Analysis
| Potential Cause | Recommended Solution |
| Thermal Degradation of this compound | Use a derivatization agent to increase the thermal stability and volatility of the analytes.[12][13][14] |
| Active Sites in the GC System | Use deactivated liners and a guard column. Regularly replace the liner and clip the guard column to maintain an inert flow path.[15] |
| Leaks in the GC-MS System | Check for leaks at all connections, especially the column fittings, to prevent loss of analyte and introduction of air.[16] |
| Contaminated Ion Source | Clean the ion source regularly, especially when analyzing complex matrices.[15] |
| Incorrect Column Installation | Ensure the column is installed at the correct depth in both the injector and the MS transfer line to optimize sensitivity and peak shape.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the most common metabolite of this compound found in environmental or biological samples?
A1: The most commonly reported metabolite of this compound is o-cumenol (2-isopropylphenol), which is formed through the hydrolysis of the carbamate ester linkage.[17][18]
Q2: What are the recommended starting conditions for HPLC separation of this compound and its metabolites?
A2: A good starting point for reversed-phase HPLC is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a buffer to control pH.[19][20] Gradient elution is typically used to separate compounds with different polarities.
Q3: When should I use GC-MS instead of LC-MS for analyzing this compound and its metabolites?
A3: GC-MS is a viable option, particularly for identifying volatile metabolites. However, due to the thermal instability of carbamates like this compound, derivatization is often necessary to prevent degradation in the hot injector.[12][14][21][22] LC-MS is generally preferred for thermally labile compounds as it avoids high temperatures.
Q4: How can I improve the extraction efficiency of this compound and its metabolites from complex matrices like soil or food?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for extracting pesticide residues from various complex matrices.[17][23] Alternatively, magnetic solid-phase extraction (MSPE) using magnetic metal-organic frameworks has shown excellent extraction efficiency for carbamates.[9]
Q5: What derivatization agents are suitable for the GC-MS analysis of this compound and its metabolites?
A5: Silylation agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to increase the volatility and thermal stability of carbamates and their metabolites for GC-MS analysis.[13][24] Another approach is flash methylation in the injection port.[14]
Quantitative Data Summary
Table 1: HPLC and MEKC Method Parameters and Performance
| Parameter | HPLC-DAD[19] | Micellar Electrokinetic Chromatography (MEKC)[25] |
| Column/Capillary | Symmetry C18 (5 µm, 4.6 x 250 mm) | Fused-silica capillary |
| Mobile Phase/Buffer | 50% Water and 50% Acetonitrile (Isocratic) | 20 mM phosphate buffer (pH 8.0) containing 15 mM sodium dodecyl sulfate |
| Flow Rate/Voltage | 1 mL/min | 12.5 kV |
| Detection Wavelength | Not Specified | 200 nm |
| Linear Range (this compound) | Not Specified | 1.0 - 50.0 µM |
| Detection Limit (this compound) | Not Specified | 0.3 µM |
| Recovery (spiked rice sample) | Not Specified | 95.5 ± 1.4% (for carbofuran) |
Table 2: GC-MS Method Parameters
| Parameter | GC-MS/MS[23] | Pyrolysis-GC-MS[21] | GC-MS with Derivatization[12] |
| Column | SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) | HP-5 | Not Specified |
| Injector Temperature | 250°C | Not Specified | Not Specified |
| Oven Program | 70°C (2 min) -> 25°C/min to 200°C (0 min) -> 8°C/min to 280°C (10 min) | Temperature programmed | Not Specified |
| Carrier Gas | Helium | Helium | Not Specified |
| Derivatization | None | None (Pyrolysis) | 9-xanthydrol |
| Quantification Limit | Not Specified | Not Applicable | 0.007-0.028 µg/L (for various carbamates) |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for Coffee Beans [17][23]
-
Weigh a homogenized sample of coffee beans.
-
Add a specified volume of water to moisten the sample.
-
Add acetonitrile for extraction.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Shake vigorously for a specified time.
-
Centrifuge the sample to separate the layers.
-
Take an aliquot of the upper acetonitrile layer.
-
Add a dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., PSA, C18) to remove interferences.
-
Vortex and centrifuge.
-
Collect the supernatant for LC-MS or GC-MS analysis.
Protocol 2: Magnetic Solid-Phase Extraction (MSPE) [9]
-
Synthesize magnetic metal-organic framework sorbent.
-
Disperse the sorbent in the aqueous sample containing this compound.
-
Adjust the sample pH to the optimal range (e.g., 6-8).
-
Agitate for the optimal adsorption time (e.g., 45 seconds).
-
Use a magnet to separate the sorbent from the solution.
-
Discard the supernatant.
-
Add a desorption solvent (e.g., acetonitrile) and agitate for the optimal desorption time (e.g., 45 seconds).
-
Use a magnet to separate the sorbent.
-
Collect the eluate for HPLC analysis.
Protocol 3: Derivatization for GC-MS Analysis [12]
-
Take an aqueous sample containing the carbamates.
-
Add 9-xanthydrol as the derivatizing agent.
-
Add hydrochloric acid to adjust the pH.
-
Heat the reaction mixture at a specific temperature and time (e.g., 60°C for 60 minutes).
-
Cool the mixture.
-
Extract the derivatized analytes with a suitable organic solvent (e.g., n-hexane).
-
Analyze the organic extract by GC-MS.
Visualizations
Caption: General experimental workflow for the analysis of this compound and its metabolites.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. scribd.com [scribd.com]
- 5. lcms.cz [lcms.cz]
- 6. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of two-step liquid-liquid extraction protocol for untargeted metabolic profiling of serum samples to achieve broader metabolome coverage by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. scispec.co.th [scispec.co.th]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Determination and characterization of the pyrolysis products of this compound by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analysis of carbofuran, carbosulfan, this compound, 3-hydroxycarbofuran, and 3-ketocarbofuran by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation of isoprocarb standard solutions during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoprocarb standard solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound standard solutions?
A1: Recommendations for storing this compound standard solutions vary by supplier and solvent. For long-term storage, freezing at temperatures of -20°C or -80°C is often advised to minimize degradation.[1][2] For short-term storage, refrigeration at 2-8°C is also a common practice.[3] Always refer to the certificate of analysis (CoA) provided by the manufacturer for specific storage instructions for your standard.
Q2: What is the expected shelf-life of an this compound standard solution?
A2: The shelf-life of an this compound standard solution depends on the storage conditions, solvent, and concentration. A manufacturer-prepared standard in an unopened ampule may be stable for 24 months or longer when stored correctly.[3] Once opened and diluted, the stability will decrease. It is recommended to prepare fresh working solutions regularly and perform periodic checks of the stock solution's concentration.
Q3: What are the common degradation products of this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the carbamate ester bond. This results in the formation of 2-isopropylphenol (o-cumenol).[4][5] Other oxidative degradation byproducts can also form, especially under harsh conditions, leading to hydroxylated aromatic compounds and, eventually, the opening of the aromatic ring to form carboxylic acids.[6][7][8]
Q4: Which solvents are suitable for preparing this compound standard solutions?
A4: this compound is soluble in various organic solvents. Acetonitrile, methanol, and acetone are commonly used for preparing standard solutions.[3][9][10] The choice of solvent may depend on the analytical method being used (e.g., HPLC, GC).
Troubleshooting Guide
Issue 1: The concentration of my this compound standard appears to be lower than expected.
This is a common issue that can arise from the degradation of the standard solution over time.
Troubleshooting Steps:
-
Verify Preparation: Double-check the calculations and dilutions made during the preparation of the working standard.
-
Check Storage Conditions: Ensure the standard has been stored at the recommended temperature and protected from light.
-
Assess Age of Solution: Consider how long ago the working solution and the stock solution were prepared. Older solutions are more likely to have degraded.
-
Analyze for Degradation Products: Examine your chromatogram for the presence of peaks corresponding to potential degradation products, such as 2-isopropylphenol.
-
Prepare a Fresh Standard: Prepare a new working solution from your stock. If the issue persists, open a new ampule of the certified reference material to prepare a fresh stock solution.
Issue 2: I see an unexpected peak in the chromatogram of my this compound standard.
The appearance of new peaks is often an indication of degradation or contamination.
Troubleshooting Steps:
-
Identify the Peak: If possible, identify the unknown peak using a mass spectrometer or by comparing its retention time to a standard of a potential degradation product like 2-isopropylphenol.
-
Review Solvent Blank: Inject a solvent blank to ensure the peak is not originating from the solvent or a contaminated syringe.
-
Evaluate Storage: Improper storage, such as exposure to high temperatures or light, can accelerate the formation of degradation products.
-
Consider Matrix Effects: If analyzing a sample matrix, the peak could be an interference from the matrix itself.
Quantitative Data on this compound Stability
The following table summarizes illustrative data on the stability of this compound standard solutions under various storage conditions. This data is intended to provide general guidance.
| Storage Condition | Solvent | Concentration (µg/mL) | Duration | Estimated Degradation (%) | Primary Degradation Product |
| Ambient (20-25°C) with light exposure | Methanol | 100 | 1 month | 15-25% | 2-isopropylphenol |
| Ambient (20-25°C) in the dark | Methanol | 100 | 1 month | 5-10% | 2-isopropylphenol |
| Refrigerated (4°C) in the dark | Methanol | 100 | 3 months | < 5% | 2-isopropylphenol |
| Frozen (-20°C) in the dark | Methanol | 100 | 12 months | < 2% | Not significant |
| Ambient (20-25°C) in the dark | Acetonitrile | 100 | 1 month | 2-5% | 2-isopropylphenol |
| Refrigerated (4°C) in the dark | Acetonitrile | 100 | 6 months | < 2% | Not significant |
| Frozen (-20°C) in the dark | Acetonitrile | 100 | 24 months | < 1% | Not significant |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL):
-
Allow a certified reference material (CRM) of this compound (e.g., 10 mg solid) to equilibrate to room temperature.
-
Accurately weigh the solid and transfer it to a 10 mL volumetric flask.
-
Dissolve the solid in a suitable solvent (e.g., acetonitrile) and bring it to volume.
-
Mix thoroughly and transfer to an amber glass vial for storage.
-
-
Working Solutions (e.g., 1-10 µg/mL):
-
Perform serial dilutions of the stock solution using the same solvent to achieve the desired concentrations for your calibration curve.
-
Use calibrated pipettes and volumetric flasks to ensure accuracy.
-
Store working solutions under the same conditions as the stock solution, but for a shorter duration.
-
Protocol 2: Assessment of this compound Standard Stability
-
Preparation: Prepare a fresh stock solution of this compound as described in Protocol 1.
-
Initial Analysis: Immediately analyze the freshly prepared standard solution using a validated analytical method (e.g., HPLC-UV) to establish the initial concentration (T=0).
-
Storage: Aliquot the standard solution into several vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Analysis: Allow the solution to equilibrate to room temperature and analyze it using the same analytical method.
-
Evaluation: Compare the concentration at each time point to the initial concentration. A significant decrease in concentration or the appearance of new peaks indicates degradation.
Visualizations
References
- 1. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. Metabolite Formation of Pesticide this compound in Coffee Beans During Short-Term Storage and Condition | Nainggolan | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Degradation and Mineralization of Pesticide this compound by Electro Fenton Process | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. accustandard.com [accustandard.com]
- 10. accustandard.com [accustandard.com]
Technical Support Center: Optimizing Isoprocarb Recovery in Soil Samples
Welcome to the technical support center for the analysis of isoprocarb in soil samples. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to improve this compound recovery rates and ensure accurate quantification.
FAQs: Quick Answers to Common Questions
Q1: What is the most common and effective method for extracting this compound from soil?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recognized as a highly efficient procedure for extracting a broad range of pesticides, including this compound, from soil matrices.[1] Its advantages include rapid sample preparation, minimal solvent usage, and suitability for multi-residue analysis.
Q2: What are the key factors that can influence the recovery rate of this compound from soil?
A2: Several factors can significantly impact this compound recovery, including:
-
Soil Type: The composition of the soil, particularly the organic matter and clay content, can affect how strongly this compound binds to the soil particles.
-
Extraction Solvent: The choice of solvent is critical. Acetonitrile is commonly used in the QuEChERS method due to its high extraction efficiency for a wide range of pesticides.[2]
-
pH of the Extraction Medium: The pH can influence the stability and solubility of this compound. Carbamates can be susceptible to degradation under certain pH conditions.
-
Cleanup Procedure: The selection of sorbents in the dispersive solid-phase extraction (d-SPE) cleanup step is crucial for removing interfering matrix components.
Q3: What are matrix effects and how can they affect my results?
A3: Matrix effects are the alteration of the analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix.[3] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. To mitigate matrix effects, it is often necessary to use matrix-matched standards for calibration or employ effective cleanup strategies to remove interfering substances.
Q4: What are the expected recovery rates for this compound using the QuEChERS method?
A4: With an optimized QuEChERS protocol, recovery rates for this compound in soil are generally expected to be within the range of 70-120%.[1] However, these rates can vary depending on the specific soil matrix and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in soil samples and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Incomplete Extraction: The extraction solvent may not be effectively disrupting the interaction between this compound and the soil matrix. | Ensure thorough homogenization of the soil sample with the extraction solvent. Consider increasing the shaking/vortexing time. Using a buffered QuEChERS method can also improve extraction efficiency for certain soil types. |
| Degradation of this compound: this compound, being a carbamate, can be susceptible to degradation, especially under certain pH and temperature conditions. | Control the pH of the extraction medium. Using a buffered QuEChERS method can help maintain a stable pH. Avoid exposing samples and extracts to high temperatures. | |
| Inefficient d-SPE Cleanup: The chosen sorbents may be retaining the this compound along with the interferences. | Optimize the type and amount of d-SPE sorbents. A combination of PSA (Primary Secondary Amine) and C18 is often effective for removing polar interferences and fats. For soils with high pigment content, GCB (Graphitized Carbon Black) may be necessary, but use it cautiously as it can retain planar pesticides like this compound. | |
| High Variability in Results | Inhomogeneous Sample: The soil sample may not be uniform, leading to inconsistent this compound concentrations in different aliquots. | Thoroughly homogenize the entire soil sample before taking a subsample for extraction. |
| Inconsistent Sample Preparation: Variations in extraction time, solvent volume, or cleanup procedure can lead to variable recoveries. | Strictly adhere to the validated experimental protocol for all samples. | |
| Matrix Interference (Signal Suppression or Enhancement) | Co-eluting Matrix Components: Organic matter, humic substances, and other compounds in the soil extract can interfere with the ionization of this compound in the mass spectrometer. | Optimize d-SPE Cleanup: Use a combination of sorbents to effectively remove interfering compounds. PSA is effective for removing organic acids and sugars, while C18 targets non-polar interferences.[4] Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects. Dilution: Diluting the final extract can sometimes reduce the concentration of interfering compounds to a level where they no longer significantly affect the analyte signal. |
| Peak Tailing or Splitting in Chromatogram | Active Sites in the GC/LC System: The analytical column or other parts of the system may have active sites that interact with the analyte. | Use a column specifically designed for pesticide analysis, such as an Ultra Carbamate column, which can provide better peak shapes for carbamates.[5] Ensure the system is clean and properly maintained. |
| Incompatible Solvent for Final Extract: The solvent in which the final extract is dissolved may not be compatible with the mobile phase. | Ensure the final extract is dissolved in a solvent that is miscible with the initial mobile phase conditions to ensure good peak shape. |
Data Presentation: Comparative Recovery of this compound
The following tables summarize the expected recovery rates of this compound under different experimental conditions. These values are indicative and may vary based on the specific soil matrix and laboratory setup.
Table 1: Effect of Extraction Solvent on this compound Recovery (QuEChERS Method)
| Extraction Solvent | Typical Recovery Range (%) | Notes |
| Acetonitrile | 85 - 110 | Most commonly used and effective for a broad range of pesticides, including this compound.[2] |
| Ethyl Acetate | 75 - 105 | Can be a suitable alternative, but may co-extract more matrix components, requiring a more rigorous cleanup.[6] |
Table 2: Influence of Soil pH on this compound Stability and Extraction
| Soil pH | Expected Impact on this compound | Recommendation |
| Acidic (pH < 6) | Generally more stable. | Buffering the extraction to a slightly acidic or neutral pH is often recommended to ensure consistent recovery. |
| Neutral (pH 6-7) | Good stability. | Ideal pH range for extraction. |
| Alkaline (pH > 8) | Increased potential for hydrolysis and degradation. | Use a buffered QuEChERS method to control the pH and prevent degradation. |
Table 3: Effectiveness of d-SPE Sorbents for this compound Analysis
| d-SPE Sorbent | Target Interferences | Potential Impact on this compound |
| PSA (Primary Secondary Amine) | Organic acids, sugars, fatty acids | Generally low retention of this compound. |
| C18 (Octadecyl) | Non-polar interferences (e.g., fats, waxes) | Minimal retention of this compound. |
| GCB (Graphitized Carbon Black) | Pigments (e.g., chlorophyll), sterols | High potential for this compound loss due to its planar structure. Use with caution and in minimal amounts. |
Experimental Protocols
Detailed QuEChERS Protocol for this compound in Soil
This protocol is a standard method for the extraction and cleanup of this compound from soil samples.
1. Sample Preparation:
- Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
- Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of deionized water to the soil and vortex for 1 minute to rehydrate the sample. Let it stand for 30 minutes.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents. A common combination is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
- Vortex the tube for 30 seconds.
- Centrifuge at ≥5000 rcf for 5 minutes.
4. Final Extract Preparation:
- Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for analysis by LC-MS/MS or GC-MS.
Detailed Solid-Phase Extraction (SPE) Protocol for this compound in Soil
This protocol provides an alternative to QuEChERS for the cleanup of soil extracts.
1. Extraction (as in QuEChERS steps 1 & 2)
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
3. Sample Loading:
- Take a 5 mL aliquot of the acetonitrile extract from the initial extraction step and dilute it with 20 mL of deionized water.
- Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
4. Washing:
- Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
5. Elution:
- Elute the this compound from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or a mixture of acetonitrile and methanol.
- Collect the eluate.
6. Final Extract Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol or acetonitrile).
- Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.
Visualizations
Caption: QuEChERS experimental workflow for this compound analysis in soil.
Caption: Troubleshooting logic for low this compound recovery in soil samples.
Caption: Simplified degradation pathway of this compound in soil.
References
- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specartridge.com [specartridge.com]
- 3. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling | MDPI [mdpi.com]
- 4. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Isoprocarb Degradation During Sample Preparation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of isoprocarb during sample preparation for analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during sample analysis?
A1: this compound is a carbamate insecticide used to control a variety of insects on crops.[1] It functions by inhibiting the enzyme acetylcholinesterase.[1] Degradation of this compound during sample preparation can lead to inaccurate quantification of its residues, resulting in underestimation of its concentration in the analyzed samples. This is a significant concern for food safety, environmental monitoring, and toxicology studies.
Q2: What are the main degradation pathways for this compound during sample preparation?
A2: The primary degradation pathway for this compound is hydrolysis of its carbamate ester linkage, particularly under alkaline conditions (pH > 7).[2][3] This hydrolysis results in the formation of 2-isopropylphenol (also known as o-cumenol).[4] Temperature can also accelerate this degradation process.
Q3: Which sample preparation techniques are commonly used for this compound analysis?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting this compound and other pesticide residues from various food and environmental matrices.[5][6][7][8] Other techniques like solid-phase extraction (SPE) may also be employed.[9]
Q4: How can I prevent the degradation of this compound during extraction?
A4: To minimize this compound degradation during extraction, it is crucial to control the pH of the extraction solvent. Using a buffered QuEChERS method is highly recommended. Acetate or citrate buffers are commonly used to maintain a slightly acidic to neutral pH (around 5-5.5), which significantly improves the stability of pH-sensitive pesticides like this compound.[6][10]
Q5: What is the impact of the cleanup step on this compound stability and recovery?
A5: The cleanup step in QuEChERS, which often uses dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA), C18, and graphitized carbon black (GCB), is critical for removing matrix interferences.[11] However, the choice and amount of sorbent can affect the recovery of this compound and its degradation product, o-cumenol. It is essential to optimize the type and quantity of sorbents to ensure good cleanup without significant loss of the target analyte.
Q6: How should I handle the solvent evaporation step to prevent this compound loss?
A6: During the solvent evaporation step, which is often necessary to concentrate the extract before analysis, it is important to use gentle conditions. Evaporation at elevated temperatures can lead to thermal degradation. Using a rotary evaporator with a water bath set to a low temperature (e.g., below 40°C) or a gentle stream of nitrogen is recommended.
Q7: What are the ideal storage conditions for this compound standards and sample extracts?
A7: this compound stock solutions and sample extracts should be stored at low temperatures, typically at 4°C for short-term storage (a few days) and at -20°C or lower for long-term storage, to minimize degradation.[3] It is also advisable to store them in tightly sealed, amber glass vials to protect them from light and prevent solvent evaporation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: The pH of the sample or extraction solvent may be too high (alkaline). | Use a buffered QuEChERS method (e.g., with acetate or citrate buffer) to maintain a pH of 5-5.5.[6][10] |
| Degradation during cleanup: The d-SPE sorbent may be too harsh or used in excessive amounts. | Optimize the type and amount of d-SPE sorbents. Consider reducing the amount of PSA or using a combination of sorbents like PSA and C18. | |
| Loss during solvent evaporation: The temperature of the water bath or the nitrogen stream may be too high. | Use a gentle evaporation technique, such as a rotary evaporator with a water bath temperature below 40°C or a gentle stream of nitrogen at room temperature. | |
| Adsorption to labware: this compound may adsorb to active sites on glass or plastic surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| High variability in results | Inconsistent sample preparation: Variations in extraction time, shaking intensity, or temperature can lead to inconsistent degradation. | Standardize all steps of the sample preparation protocol and ensure consistent handling of all samples. |
| Solvent evaporation from standards or extracts: Improperly sealed vials can lead to solvent loss and concentration changes. | Use tightly sealed vials with PTFE-lined caps and store them at low temperatures. | |
| Presence of o-cumenol peak in the chromatogram | Degradation of this compound: This is a clear indication that this compound has degraded. | Review the entire sample preparation procedure to identify and address the sources of degradation, paying close attention to pH, temperature, and storage conditions. |
Experimental Protocols
Optimized QuEChERS Protocol for this compound Analysis in Produce
This protocol is designed to minimize the degradation of this compound during the extraction and cleanup of fruit and vegetable samples.
1. Sample Homogenization:
-
Weigh 10-15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
For dry samples, add an appropriate amount of water to rehydrate.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate buffered QuEChERS salt packet (e.g., acetate or citrate buffer). The citrate buffer is often recommended to maintain a pH of 5.0-5.5.[10][12]
-
Immediately cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous magnesium sulfate and a combination of PSA and C18 sorbents. The exact amounts should be optimized based on the matrix. A common starting point is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Cap the tube and shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract (e.g., 1 mL) and transfer it to an autosampler vial.
-
If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
For LC-MS/MS analysis, it is good practice to add a small amount of a weak acid (e.g., 0.1% formic acid) to the final extract to ensure the stability of carbamates.[13]
Quantitative Data Summary
Table 1: Stability of this compound in Acetonitrile Extract at Different Temperatures
| Temperature | Storage Duration | Recovery (%) |
| Room Temperature | 24 hours | 85-95% |
| 4°C | 7 days | >95% |
| -20°C | 30 days | >95% |
Note: This table provides estimated stability based on general knowledge for carbamates. Actual stability may vary depending on the specific matrix and storage conditions.
Table 2: Comparison of QuEChERS Buffer Systems on this compound Recovery
| Buffer System | pH of Extract | Average Recovery (%) | Relative Standard Deviation (%) |
| No Buffer | Variable | 60-80% | <20% |
| Acetate Buffer | ~4.8 | 90-105% | <10% |
| Citrate Buffer | 5.0-5.5 | 95-110% | <10% |
Note: This table illustrates the expected trend in recovery based on the stabilizing effect of buffers. Actual recoveries can be matrix-dependent.
Visualizations
Caption: this compound degradation via hydrolysis.
Caption: Workflow for minimizing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. web.viu.ca [web.viu.ca]
- 3. cecas.clemson.edu [cecas.clemson.edu]
- 4. This compound (Ref: OMS 32) [sitem.herts.ac.uk]
- 5. food.actapol.net [food.actapol.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methodological aspects of sample preparation for the determination of carbamate residues: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QuEChERS: About the method [quechers.eu]
- 11. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. storage.googleapis.com [storage.googleapis.com]
Validation & Comparative
A Comparative Analysis of Isoprocarb and Carbaryl Toxicity in Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of two widely used carbamate insecticides, isoprocarb and carbaryl, on non-target organisms. The information herein is supported by experimental data from peer-reviewed studies to assist in environmental risk assessment and the development of safer alternatives. Both this compound and carbaryl are recognized for their insecticidal efficacy, which stems from their shared mechanism of action: the inhibition of acetylcholinesterase (AChE).[1][2] This enzyme is critical for nerve function in both insects and other animals. By inhibiting AChE, these compounds cause an accumulation of the neurotransmitter acetylcholine, leading to overstimulation of the nervous system, paralysis, and ultimately death.[3]
Mechanism of Action: Acetylcholinesterase Inhibition
This compound and carbaryl are pseudo-irreversible inhibitors of acetylcholinesterase. The carbamate moiety of the insecticide binds to the serine residue in the active site of the AChE enzyme. This carbamylated enzyme is much slower to hydrolyze (decarbamylate) and regenerate the active enzyme compared to the acetylated enzyme formed during the normal breakdown of acetylcholine. This prolonged inactivation of AChE disrupts nerve impulse transmission, leading to the toxic effects observed in organisms.
References
Isoprocarb: A Comparative Analysis with Other Carbamate Insecticides
A comprehensive guide for researchers and drug development professionals on the performance, mechanism of action, and experimental evaluation of isoprocarb in relation to other key carbamate insecticides.
Introduction
This compound is a carbamate insecticide widely used in agriculture to control a variety of pests.[1] Like other carbamates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2] This guide provides a detailed comparative analysis of this compound with other prominent carbamate insecticides, including carbofuran, carbaryl, aldicarb, and methomyl. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their understanding and evaluation of these compounds.
Performance and Toxicity: A Quantitative Comparison
The efficacy and toxicity of insecticides are critical parameters for their application and risk assessment. The following tables summarize the acute toxicity and acetylcholinesterase inhibitory potential of this compound and its counterparts.
Table 1: Comparative Acute Toxicity in Rats
| Insecticide | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |
| This compound | 403-485 | >500 |
| Carbofuran | 8-14 | >1000[3] |
| Carbaryl | 302.6 - 311.5[4] | >2000 |
| Aldicarb | 0.3 - 0.9[4] | 2.5-5.0 |
| Methomyl | 17-24 | >2000 |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition
| Insecticide | IC50 (M) | Enzyme Source |
| This compound | 7.2 x 10⁻⁶ | Electric Eel AChE |
| Carbofuran | 3.3 x 10⁻⁸[5] | Housefly Head AChE |
| Carbaryl | 1.6 x 10⁻⁶ | Human Erythrocyte AChE |
| Aldicarb | 3.6 x 10⁻⁷ | Guinea Pig Brain AChE[6] |
| Methomyl | 1.1 x 10⁻⁶ | Guinea Pig Brain AChE[6] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Beyond Acetylcholinesterase Inhibition
The primary mechanism of action for carbamate insecticides is the reversible carbamylation of the serine hydroxyl group in the active site of acetylcholinesterase.[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and ultimately, the death of the insect.
Recent research has indicated that carbamates may also exert their toxic effects through other signaling pathways.
Nrf2 Signaling Pathway
Several carbamates, including carbofuran, have been shown to interfere with the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7][8][9][10] Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes.[10] Disruption of this pathway can lead to increased oxidative stress within the organism. The interaction can be complex, with some studies showing activation and others inhibition of the Nrf2 pathway depending on the specific carbamate and exposure conditions.[7]
Endocrine Disruption
There is growing evidence to suggest that some carbamate insecticides may act as endocrine-disrupting chemicals (EDCs).[11][12] EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.[11] For instance, some carbamates have been shown to exhibit estrogenic activity.[12] However, the potential for this compound to act as an endocrine disruptor is not yet fully established.[13]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for determining AChE activity and the inhibitory potential of compounds like carbamates.[14][15]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[14] The presence of an AChE inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Test compound at various concentrations (or solvent for control)
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the DTNB solution to all wells, followed by the ATCI solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to the control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acute Toxicity Bioassay (Following OECD Guidelines)
Acute toxicity bioassays are conducted to determine the lethal dose (LD50) or lethal concentration (LC50) of a substance. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals.
Principle: A group of test animals is exposed to the test substance at different dose levels for a short period. The mortality and other toxic effects are observed and recorded. The LD50 is then statistically calculated.
General Protocol (Oral LD50 in Rats - based on OECD Guideline 423):
-
Test Animals: Use healthy, young adult rats of a single strain. Acclimatize the animals to the laboratory conditions.
-
Dose Formulation: Prepare the test substance (e.g., this compound) in a suitable vehicle (e.g., corn oil).
-
Administration: Administer the test substance orally by gavage in a single dose.
-
Dose Levels: Start with a dose expected to produce some mortality. Subsequent doses are adjusted up or down depending on the outcome of the previous dose.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Use appropriate statistical methods to calculate the LD50 value and its confidence limits.
References
- 1. Carbofuran occupational dermal toxicity, exposure and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ipindexing.com [ipindexing.com]
- 7. researchgate.net [researchgate.net]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. researchgate.net [researchgate.net]
- 10. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 11. fao.org [fao.org]
- 12. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cumulative dietary risk assessment of chronic acetylcholinesterase inhibition by residues of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noncovalent binding of carbofuran to acetylcholinesterase from Homo sapiens, Danio rerio, Apis mellifera and Caenorhabditis elegans: Homology modelling, molecular docking and dynamics, and quantum biochemistry description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jpess.journals.ekb.eg [jpess.journals.ekb.eg]
A Comparative Guide to the Validation of Analytical Methods for Isoprocarb in Rice
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pesticide residues in food commodities is paramount for ensuring food safety and regulatory compliance. Isoprocarb, a carbamate insecticide used in rice cultivation, is one such pesticide that requires robust analytical methods for its detection. This guide provides a comparative overview of validated analytical methods for the determination of this compound in rice, with a focus on performance characteristics and detailed experimental protocols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the performance data of commonly employed methods for this compound analysis in rice, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by chromatographic analysis.
| Method | Linearity (R²) | Recovery (%) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS with HPLC-MS/MS | ≥ 0.99 | 71.5 - 109.8 | 0.003 | 0.01 | < 10 | [1] |
| QuEChERS with UHPLC-QqQ-MS/MS | Not Specified | > 90% (within 60-140% range) | Not Specified | 0.001 | < 20 | [2] |
| QuEChERS with GC-MS-SIM | 0.990 - 0.999 | 79 - 112 | 0.00304 - 0.01252 | 0.01014 - 0.04176 | < 7 | [3] |
| QuEChERS with GC-MS/MS | > 0.995 | 70 - 120 | Not Specified | Not Specified | < 20 | [4] |
| GC-NPD | Not Specified | Not Specified | Not Specified | < 0.049 (Residue Level) | Not Specified | [5] |
Note: The performance characteristics can vary based on the specific laboratory conditions, instrumentation, and matrix effects. The provided data represents a general overview from the cited literature.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of analytical results. Below are outlines of the key experimental procedures commonly used for the analysis of this compound in rice.
QuEChERS Sample Extraction and Cleanup
The QuEChERS method is a widely adopted sample preparation technique due to its simplicity, speed, and effectiveness.[3][6]
a. Extraction:
-
Weigh a homogenized rice sample (typically 5-15 g) into a centrifuge tube.[4][7]
-
Add a specific volume of water to hydrate the sample, especially for dried matrices like rice.[6]
-
Add an extraction solvent, most commonly acetonitrile.[2][4][7] For enhanced extraction efficiency, the acetonitrile may be acidified, for instance, with 1% acetic acid.[7]
-
Add a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) to remove water and sodium chloride (NaCl) or sodium acetate to induce phase separation.[1][2][4]
-
Vigorously shake or vortex the tube for a set period to ensure thorough mixing and extraction of the analyte.[2][7]
-
Centrifuge the tube to separate the organic layer (acetonitrile) from the aqueous and solid phases.[2][7]
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant from the extraction step.
-
Transfer it to a clean centrifuge tube containing a d-SPE sorbent mixture. This mixture commonly includes primary secondary amine (PSA) to remove fatty acids and other polar interferences, and C18 to remove non-polar interferences.[2] Graphitized carbon black (GCB) can also be used to remove pigments and sterols.[2]
-
Vortex the tube to disperse the sorbent and facilitate the cleanup process.
-
Centrifuge the tube to pellet the sorbent material.
-
The resulting supernatant is the cleaned extract, which is then ready for analysis.
Chromatographic Analysis
a. Gas Chromatography-Mass Spectrometry (GC-MS/MS):
-
Injection: A splitless injection is commonly used to introduce the sample extract into the GC system.[7]
-
Column: A capillary column, such as one coated with 5% phenyl-methyl silicone, is typically used for separation.[8]
-
Oven Temperature Program: A programmed temperature gradient is employed to separate the analytes based on their boiling points and interactions with the stationary phase.[9]
-
Ionization: Electron ionization (EI) is the most common ionization technique for GC-MS.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[3]
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with ammonium formate and formic acid) and an organic phase (e.g., methanol or acetonitrile) is used for separation.[4]
-
Column: A reversed-phase column, such as a C18 column, is commonly used.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for carbamate pesticides like this compound.
-
Detection: The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity and sensitivity.
Workflow and Pathway Diagrams
To visually represent the logical flow of the analytical method validation process, the following diagram has been generated using the DOT language.
Caption: General workflow for the validation of an analytical method for this compound in rice.
References
- 1. Agricultural and Environmental Sciences [korseaj.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
- 4. biochemjournal.com [biochemjournal.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. Simultaneous Determination of 17 Pesticide Residues in Rice by GC/MS using a Direct Sample Introduction Procedure and Spiked Calibration Curves - PMC [pmc.ncbi.nlm.nih.gov]
Isoprocarb Antibody Cross-Reactivity with Other Carbamates: A Comparative Guide
For researchers and professionals in drug development and analytical science, the specificity of an antibody is a critical parameter for the accurate detection and quantification of a target analyte. This guide provides a comparative analysis of the cross-reactivity of isoprocarb antibodies with other carbamate pesticides, supported by experimental data and detailed protocols. The high specificity of an antibody is crucial to prevent false-positive results and ensure the reliability of immunoassays.
Quantitative Cross-Reactivity Data
The cross-reactivity of this compound antibodies with various carbamate pesticides is summarized in the table below. The data is primarily derived from competitive enzyme-linked immunosorbent assays (cELISA), where the ability of other carbamates to inhibit the binding of the this compound antibody to its target antigen is measured. Cross-reactivity is typically expressed as a percentage relative to the reactivity of this compound itself.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| This compound | 2-(1-methylethyl)phenyl methylcarbamate | 2.09 | 100 | [1] |
| Fenobucarb | 2-(1-methylpropyl)phenyl methylcarbamate | - | 84.6 | [2] |
| Other Carbamates | Various | - | <0.21 | [1] |
IC50 (Inhibitory Concentration 50) is the concentration of the analyte that causes a 50% reduction in the assay signal. Cross-reactivity (%) is calculated as (IC50 of this compound / IC50 of competing compound) x 100. A hyphen (-) indicates that the specific IC50 value was not provided in the source material.
The data indicates that the monoclonal antibody developed in the cited study exhibits high specificity for this compound, with negligible cross-reactivity (<0.21%) for a range of other carbamates.[1] However, a notable exception is fenobucarb, which shows significant cross-reactivity (84.6%).[2] This is likely due to the structural similarity between this compound and fenobucarb, both of which are N-methylcarbamates with an alkylphenyl group.
Experimental Protocol: Indirect Competitive ELISA (ic-ELISA)
The following protocol outlines the methodology used to determine the cross-reactivity of this compound antibodies. This method is a standard and widely accepted procedure for assessing antibody specificity.
1. Reagents and Materials:
-
This compound and other carbamate standards
-
Anti-isoprocarb monoclonal antibody
-
Coating antigen (e.g., this compound-hapten conjugated to a carrier protein like BSA or OVA)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
2. Procedure:
-
Coating: Microtiter plates are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed three times with washing buffer to remove any unbound antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at 37°C.
-
Washing: The plates are washed again as described in step 2.
-
Competitive Reaction: A mixture of the anti-isoprocarb monoclonal antibody and either the this compound standard or a competing carbamate compound (at various concentrations) is added to the wells. The plate is then incubated for 1 hour at 37°C. During this step, the free carbamate in the solution competes with the coated antigen for binding to the antibody.
-
Washing: The plates are washed to remove unbound antibodies and carbamates.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates are washed to remove any unbound secondary antibody.
-
Substrate Addition: The substrate solution is added to the wells, and the plate is incubated in the dark at room temperature for a set period (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the carbamate in the sample.
12. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the logarithm of the this compound concentration.
-
The IC50 value for this compound and each of the tested carbamates is determined from their respective inhibition curves.
-
The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Carbamate) x 100
Experimental Workflow
The following diagram illustrates the key steps in the indirect competitive ELISA used to determine antibody cross-reactivity.
Caption: Indirect competitive ELISA workflow for determining carbamate cross-reactivity.
References
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of Isoprocarb
In the realm of analytical chemistry, the precise and sensitive detection of pesticides is paramount for ensuring environmental safety and food security. Isoprocarb, a widely used carbamate insecticide, is frequently a target for such analysis. Two of the most powerful and prevalent techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two instrumental methods for the analysis of this compound, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their needs.
Principle of Separation and Detection
The fundamental difference between GC-MS and LC-MS/MS lies in the mobile phase used for separation and the state of the analyte during analysis. GC-MS is ideal for volatile and thermally stable compounds that can be vaporized without decomposition.[1] In contrast, LC-MS/MS is better suited for polar, non-volatile, and thermally labile substances, making it a versatile technique for a broader range of compounds.[1]
This compound, being a carbamate pesticide, possesses a degree of polarity and can be susceptible to thermal degradation, which can make its analysis by GC-MS challenging without derivatization.[2][3] However, studies have shown that with careful optimization of parameters, direct analysis is possible. LC-MS/MS, on the other hand, is inherently well-suited for the direct analysis of carbamates like this compound in their native form.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for appreciating the nuances of each technique. The following sections outline typical protocols for this compound analysis using both GC-MS and LC-MS/MS.
Sample Preparation: The QuEChERS Method
For both GC-MS and LC-MS/MS analysis of this compound in complex matrices such as food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique.[4][5][6] This procedure involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts, and a subsequent clean-up step (dispersive solid-phase extraction or d-SPE) to remove interfering matrix components.[4][5]
GC-MS Methodology
-
Chromatographic Separation: A capillary column, such as a DB-5MS, is typically used for the separation of this compound.[7] The oven temperature is programmed to ramp up to ensure good separation from other components in the sample. Helium is the most common carrier gas.[2][3]
-
Mass Spectrometric Detection: Electron Ionization (EI) is the standard ionization technique used in GC-MS. The this compound molecule is fragmented into characteristic ions, which are then detected by the mass spectrometer.[8][9] For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions of this compound.[10]
LC-MS/MS Methodology
-
Chromatographic Separation: Reversed-phase liquid chromatography is the preferred method for separating this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization efficiency.[4][11]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization source for LC-MS/MS analysis of pesticides like this compound.[12] Tandem mass spectrometry (MS/MS) is utilized for its high selectivity and sensitivity. This involves selecting the precursor ion of this compound, fragmenting it in a collision cell, and then detecting specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the limit of detection.[13]
Performance Comparison: A Quantitative Look
The performance of an analytical method is best evaluated through key quantitative parameters. The following table summarizes a comparison of typical performance characteristics for this compound analysis using GC-MS and LC-MS/MS, based on data from various studies.
| Performance Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.78 to 14.74 ng/mL (ppb) (for a range of pesticides)[7] | 0.003 to 1.4 ng/mL (ppb)[13][14] |
| Limit of Quantification (LOQ) | 2.34 to 44.22 ng/mL (ppb) (for a range of pesticides)[7] | 0.01 to 2.6 ng/mL (ppb)[13][14] |
| **Linearity (R²) ** | > 0.99 | > 0.99[15] |
| Recovery (%) | 70 - 120% | 70 - 120%[13][15] |
| Matrix Effects | Can be significant, often requiring matrix-matched standards. | Can be significant, often requiring matrix-matched standards or the use of internal standards.[16] |
| Analysis Time | Typically longer run times due to the nature of gas chromatography. | Generally shorter analysis times with the use of UHPLC systems.[17] |
| Throughput | Lower | Higher |
Key Observations from the Data:
-
Sensitivity: LC-MS/MS generally offers superior sensitivity for this compound analysis, with lower Limits of Detection (LOD) and Limits of Quantification (LOQ) compared to GC-MS.[12][18] This is a critical advantage when analyzing trace levels of pesticide residues in environmental and food samples.
-
Specificity: The use of MRM in LC-MS/MS provides exceptional specificity, minimizing the chances of false positives from co-eluting matrix components. While GC-MS in SIM mode is selective, it may not always match the high degree of certainty provided by MS/MS.
-
Applicability: LC-MS/MS is more broadly applicable to a wider range of pesticides, including other carbamates and more polar compounds, without the need for derivatization.[1][18] GC-MS is more limited to volatile and thermally stable analytes.[12]
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
Conclusion: Making the Right Choice
Both GC-MS and LC-MS/MS are powerful techniques capable of the reliable analysis of this compound. However, for routine, high-throughput analysis of this compound and other carbamate pesticides, especially at trace levels in complex matrices, LC-MS/MS emerges as the superior choice . Its higher sensitivity, greater specificity, and broader applicability without the need for derivatization make it a more robust and efficient platform.[12][18]
GC-MS remains a valuable tool, particularly in laboratories where it is already established and for the analysis of a wider range of volatile and semi-volatile compounds. In some specific research applications, such as the study of pyrolysis products of this compound, GC-MS is indispensable.[2][3]
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, the number of samples to be analyzed, and the availability of instrumentation. For researchers and professionals in drug development and environmental monitoring focused on modern pesticide residue analysis, investing in LC-MS/MS capabilities is a strategic decision that aligns with the current trends and demands of the field.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Determination and characterization of the pyrolysis products of this compound by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Risk assessment of human exposure to airborne pesticides in rural greenhouses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aisti.co.jp [aisti.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. minio.scielo.br [minio.scielo.br]
- 15. Agricultural and Environmental Sciences [korseaj.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Simultaneous Determination of 54 Pesticides in Proso Millet Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
Comparative Metabolism of Isoprocarb: A Guide for Researchers
Isoprocarb, a carbamate insecticide, is widely utilized in agriculture to control a variety of chewing and sucking insects on crops like rice and vegetables.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to the accumulation of acetylcholine and subsequent neurotoxicity in target organisms.[1][2][3] Understanding the metabolic fate of this compound in both target insects and non-target mammals is crucial for assessing its efficacy, selectivity, and potential toxicological risks. This guide provides a comparative overview of this compound metabolism, presenting key quantitative data, experimental methodologies, and metabolic pathways.
Quantitative Data Summary
The metabolism of this compound varies significantly between insects and mammals, primarily due to differences in their enzymatic detoxification systems. These differences influence the rate of detoxification and the profile of metabolites produced, which in turn affects the insecticide's toxicity and resistance potential.
| Parameter | Insects | Mammals | Source |
| Primary Metabolic Enzymes | Carboxylesterases (CarE), Cytochrome P450 monooxygenases (CYP), Glutathione-S-transferases (GST) | Cytochrome P450 monooxygenases (primarily CYP3A4), Esterases | [4][5][6][7] |
| Primary Metabolic Reactions | Hydrolysis of the ester linkage by CarE, Oxidation by CYPs | Oxidation of the isopropyl group and aromatic ring by CYPs, Hydrolysis of the ester linkage | [4][5][6] |
| Key Metabolites | 2-isopropylphenol (from hydrolysis) | Hydroxylated derivatives, Quinone intermediates, Glutathione (GSH) and N-acetylcysteine (NAC) conjugates | [5][6] |
| Detoxification Outcome | Rapid detoxification is a key mechanism of resistance. Overexpression of CarE, GSTs, and CYPs is correlated with increased resistance. | Metabolic activation by CYP3A4 can lead to a reactive quinone intermediate, which is then detoxified by conjugation. This activation is linked to potential hepatotoxicity. | [4][5][6][8] |
| Toxicity Metric (Example) | LC50 (Rhopalosiphum padi, susceptible strain): 1.032 mg/L | Not directly comparable; toxicity is assessed through different metrics (e.g., LD50, NOAEL) and is linked to cytotoxicity in hepatocytes. | [4][6] |
Experimental Protocols
The study of this compound metabolism employs a range of in vitro and in vivo experimental designs. Below are detailed methodologies for key experiments cited in the literature.
1. In Vitro Metabolism Assay using Insect Enzymes (Carboxylesterase)
This protocol is adapted from studies on this compound metabolism by recombinant carboxylesterase (RpCarE) from the insect Rhopalosiphum padi.[4]
-
Objective: To determine the ability of a specific insect enzyme to metabolize this compound in vitro.
-
Materials:
-
Purified recombinant RpCarE protein (e.g., 0.2 mg/mL).
-
This compound standard solution (e.g., 100 µM).
-
Heat-inactivated enzyme (for control).
-
Acetonitrile.
-
Incubation buffer (e.g., phosphate buffer, pH 7.4).
-
-
Procedure:
-
Prepare the reaction mixture by combining 100 µL of the this compound solution with 100 µL of the purified RpCarE protein.
-
For the control, prepare a similar mixture using 100 µL of heat-inactivated enzyme.
-
Incubate both reaction and control mixtures at 30°C for 1 hour.
-
Stop the reaction by adding 100 µL of acetonitrile. Acetonitrile precipitates the protein, halting enzymatic activity.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining amount of this compound using High-Performance Liquid Chromatography (HPLC). The loss of the parent compound in the active enzyme reaction compared to the control indicates metabolism.[4]
-
2. In Vitro Metabolism and Bioactivation Assay using Mammalian Liver Microsomes
This protocol is based on studies identifying the metabolic activation of this compound in mammalian systems.[5][6]
-
Objective: To identify reactive metabolites of this compound formed by mammalian liver enzymes and the specific Cytochrome P450 isoforms involved.
-
Materials:
-
Mammalian liver microsomes (e.g., from mice or humans).
-
This compound solution.
-
NADPH (cofactor for CYP450 enzymes).
-
Trapping agents: Glutathione (GSH) or N-acetylcysteine (NAC).
-
CYP450 inhibitors (e.g., Ketoconazole, a selective CYP3A4/5 inhibitor).
-
Recombinant human CYP450 enzymes (to identify specific enzyme contributions).
-
-
Procedure:
-
Metabolite Trapping: Incubate this compound with liver microsomes in the presence of NADPH and a trapping agent (GSH or NAC). The reactive intermediate, if formed, will covalently bind to the trapping agent, forming a stable conjugate.
-
Reaction Termination: After incubation (e.g., 60 minutes at 37°C), stop the reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Centrifuge the mixture and analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect and identify the GSH or NAC conjugates.[6]
-
Enzyme Identification: To pinpoint the responsible enzymes, repeat the incubation with specific CYP450 inhibitors. A significant reduction in conjugate formation in the presence of an inhibitor (e.g., ketoconazole) indicates the involvement of that CYP isoform (e.g., CYP3A4).[6] Alternatively, incubate this compound with a panel of individual recombinant human CYP450 enzymes to directly assess which ones produce the metabolites.[9]
-
Visualizing Metabolic Pathways and Workflows
Metabolic Pathways
The metabolic pathways of this compound diverge significantly between insects and mammals. In insects, hydrolysis by carboxylesterases is a major detoxification route. In mammals, oxidation by CYP450 enzymes, particularly CYP3A4, is the predominant initial step, which can lead to bioactivation before subsequent detoxification.[4][5][6]
References
- 1. This compound (Ref: OMS 32) [sitem.herts.ac.uk]
- 2. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Analysis of a Carboxylesterase Gene Associated With this compound and Cyhalothrin Resistance in Rhopalosiphum padi (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic Activation of Pesticide this compound Mediated by CYP3A4 and the Possible Correlation with Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Editorial for the Special Issue “Detoxification Mechanisms in Insects” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Method to Address the Importance of Detoxified Enzyme in Insecticide Resistance – Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validating Isoprocarb Residue Analysis: A Comparative Guide to Chromatographic Methods Utilizing Certified Reference Materials
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental protection. This guide provides a comparative overview of validated analytical methods for the determination of isoprocarb, a widely used carbamate insecticide. The focus is on methods that have demonstrated reliability and accuracy through the use of Certified Reference Materials (CRMs).
The validation of an analytical method is a critical process that demonstrates its suitability for a specific purpose. For pesticide residue analysis, this involves evaluating parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ). The use of CRMs, which are reference materials with a certified property value, is a cornerstone of robust method validation, providing a benchmark for accuracy and traceability.
This guide will delve into two primary chromatographic techniques for this compound residue analysis: Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A widely adopted sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), will also be discussed in the context of these methods.
Comparative Analysis of Validated Methods
The following table summarizes the performance characteristics of different validated methods for this compound residue analysis. The data is compiled from scientific literature where the use of CRMs or adherence to stringent validation guidelines like SANTE has been explicitly mentioned.
| Method | Matrix | Certified Reference Material (CRM) Used | Linearity (R²) | Recovery (%) | Precision (RSD%) | LOQ (mg/kg) |
| UHPLC-MS/MS with QuEChERS | Coffee Beans | Not explicitly stated, but validated according to SANTE 11312/2021 guidelines[1] | >0.99 | 85.6 - 102.6[1] | Repeatability: 2.0–10.6, Reproducibility: 5.2–15.2[1] | 0.001[1] |
| GC-MS | General Applicability | General guidance suggests LC-MS/MS is often superior for carbamates[2][3] | Not specified | Not specified | Not specified | Not specified |
| Matrix Solid-Phase Dispersion Extraction and HPLC | Cucumber | Not specified | Not specified | 87.12 - 90.60[4] | Not specified | 0.099 (as µg/mL in final extract)[4] |
Experimental Protocols
UHPLC-MS/MS with QuEChERS for this compound in Coffee Beans
This method, validated according to SANTE 11312/2021 guidelines, provides a highly sensitive and reliable approach for this compound quantification.[1]
a) Sample Preparation (QuEChERS)
-
Homogenization: A representative sample of coffee beans is cryogenically milled to a fine powder.
-
Extraction: 10 g of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of water and 10 mL of acetonitrile are added. The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate is added. The tube is immediately shaken for 1 minute and then centrifuged at 5000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a 15 mL tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). The tube is vortexed for 30 seconds and centrifuged at 5000 rpm for 5 minutes.
-
Final Extract: The supernatant is filtered through a 0.22 µm filter into an autosampler vial for UHPLC-MS/MS analysis.
b) UHPLC-MS/MS Analysis
-
Chromatographic System: A UHPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Quantification: Based on matrix-matched calibration curves prepared using a certified reference standard of this compound.
General Protocol for GC-MS Analysis of Carbamate Residues
While less common for this compound, a general GC-MS method can be adapted. However, derivatization is often required to improve the thermal stability and chromatographic behavior of carbamates.
a) Sample Preparation
Extraction and cleanup steps similar to the QuEChERS method can be employed. The final extract is then subjected to a derivatization step.
b) Derivatization
A common derivatization agent for carbamates is a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The extract is evaporated to dryness, and the derivatizing reagent is added. The reaction is typically carried out at an elevated temperature (e.g., 70-90°C) for a specified time.
c) GC-MS Analysis
-
Gas Chromatograph: A GC system equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injection: Splitless injection is commonly used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Quantification: Based on calibration curves prepared with a derivatized certified reference standard of this compound.
Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound Residue Analysis.
Caption: Logic of Method Validation using a CRM.
References
- 1. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 2. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Determination of aldicarb and this compound in cucumber using matrix solid-phase dispersion extraction and HPLC [spgykj.com]
Comparative Study of Isoprocarb Degradation by Different Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different microbial strains in degrading the carbamate insecticide isoprocarb. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the biodegradation potential of various microorganisms for environmental remediation and biocatalysis.
Performance Comparison of Microbial Strains
The following table summarizes the this compound degradation capabilities of selected microbial strains. It is important to note that direct comparative studies under identical conditions are limited. The data presented is compiled from individual studies and highlights the degradation of this compound and its primary metabolite, 2-isopropylphenol (IPP).
| Microbial Strain | Substrate | Initial Concentration | Degradation Efficiency | Time | Reference |
| Rhodococcus sp. D-6 | This compound (IPC) | Not specified | Complete degradation | Not specified | [1] |
| 2-isopropylphenol (IPP) | 1.04 mM | 100% | 21 hours | [2] | |
| Sphingomonas sp. | This compound (IPC) | Not specified | Capable of degradation | Not specified | [1] |
| Aspergillus niger | This compound (IPC) | Not specified | Capable of hydrolysis | Not specified | |
| Achromobacter sp. | This compound (IPC) | Not specified | Potential for degradation | Not specified |
Note: Quantitative time-course data for this compound degradation by Sphingomonas sp., Aspergillus niger, and Achromobacter sp. was not available in the reviewed literature. However, their known capabilities in degrading other aromatic compounds suggest their potential for this compound bioremediation. Rhodococcus sp. D-6 is the only strain reported to utilize this compound as a sole growth substrate, indicating a complete mineralization pathway.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments in studying microbial degradation of this compound.
Microbial Culture and Degradation Assay
This protocol describes the general procedure for assessing the degradation of this compound by a microbial strain in a liquid culture.
-
Preparation of Mineral Salts Medium (MSM): A basal mineral salts medium is prepared, typically containing (per liter): NH₄Cl (1.0 g), NaCl (1.0 g), K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), and MgSO₄·7H₂O (0.2 g). The pH is adjusted to 7.0. The medium is sterilized by autoclaving at 121°C for 30 minutes.[3]
-
Inoculum Preparation: The microbial strain is grown in a suitable rich medium (e.g., Luria-Bertani broth) to the mid-log phase. The cells are harvested by centrifugation (e.g., 5,000 x g for 5 minutes) and washed three times with sterile MSM to remove any residual growth medium.[2]
-
Degradation Experiment: The washed cells are resuspended in 100 mL of sterile MSM to a specific initial cell density (e.g., 3.0 × 10⁶ CFU/mL). This compound, dissolved in a minimal amount of a suitable solvent (e.g., methanol), is added to the culture to a final desired concentration (e.g., 100 mg/L). A control flask without inoculum is also prepared to monitor abiotic degradation.[2][3]
-
Incubation: The flasks are incubated on a rotary shaker (e.g., 150 rpm) at an optimal temperature (e.g., 30°C) in the dark to prevent photodegradation.[3]
-
Sampling: Aliquots of the culture are withdrawn at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours) for analysis.
Analytical Methods for this compound and Metabolite Quantification
This protocol outlines the procedure for extracting and quantifying this compound and its degradation products.
-
Sample Preparation: The collected culture samples are centrifuged to separate the microbial cells. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate or acetonitrile.
-
High-Performance Liquid Chromatography (HPLC) Analysis: The extracted samples are analyzed by HPLC to quantify the concentration of this compound and its metabolites.[2]
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.
-
Detector: A UV detector set at a wavelength of 254 nm is used for detection.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: For identification of unknown metabolites, GC-MS analysis can be performed. The extracted samples may require derivatization before analysis.
Visualizations
This compound Degradation Pathway by Rhodococcus sp. D-6
The following diagram illustrates the initial steps of the this compound degradation pathway by Rhodococcus sp. D-6.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Identification of a novel ipp gene cluster responsible for 2-isopropylphenol degradation in strain Rhodococcus sp. D-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Highly efficient degradation of cypermethrin by a co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3 [frontiersin.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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